molecular formula C6H4O3 B019676 Furan-2,5-dicarbaldehyde CAS No. 823-82-5

Furan-2,5-dicarbaldehyde

Cat. No.: B019676
CAS No.: 823-82-5
M. Wt: 124.09 g/mol
InChI Key: PXJJKVNIMAZHCB-UHFFFAOYSA-N
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Description

Furan-2,5-dicarbaldehyde (DFF) (CAS 823-82-5) is a high-value, renewable dialdehyde derivative of 5-hydroxymethylfurfural (HMF), serving as a versatile building block in bio-based chemical research. This compound features a furan ring core symmetrically functionalized with two aldehyde groups, making it a key intermediate for synthesizing a wide range of sustainable materials and chemicals. Research Applications & Value: Polymer & Material Science: DFF is a crucial monomer for synthesizing bio-based polymers, including polyimine vitrimers and furan-urea resins. It also serves as an effective, sustainable crosslinking agent, offering a bio-based alternative to glutaraldehyde for covalent enzyme immobilization. Chemical Synthesis & Catalysis: As a precursor to other valuable platform chemicals, DFF can be efficiently oxidized to 2,5-Furandicarboxylic Acid (FDCA)—a renewable alternative to terephthalic acid for producing polyesters like PEF—as well as to 5-Formyl-2-furoic Acid (FFCA). It is also used in the synthesis of heterocyclic ligands and metal-organic frameworks (MOFs). Green Chemistry: Derived from biomass carbohydrates like fructose, DFF aligns with green chemistry principles, enabling the development of sustainable alternatives to petroleum-derived chemicals. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

furan-2,5-dicarbaldehyde
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InChI

InChI=1S/C6H4O3/c7-3-5-1-2-6(4-8)9-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXJJKVNIMAZHCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)C=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60231676
Record name 2,5-Furandicarboxaldehyde
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Molecular Weight

124.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

823-82-5
Record name 2,5-Furandicarboxaldehyde
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Record name 2,5-Furandicarboxaldehyde
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Record name 2,5-Furandicarboxaldehyde
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Record name Furan-2,5-dicarbaldehyde
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Record name 2,5-FURANDICARBOXALDEHYDE
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Foundational & Exploratory

A Technical Guide to the Synthesis of Furan-2,5-dicarbaldehyde from 5-Hydroxymethylfurfural

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furan-2,5-dicarbaldehyde (FDC), also known as 2,5-diformylfuran (DFF), is a valuable bio-based platform chemical derived from the oxidation of 5-hydroxymethylfurfural (B1680220) (HMF). Its two aldehyde functional groups make it a versatile precursor for the synthesis of a wide range of value-added chemicals, including pharmaceuticals, polymers, and ligands. The selective oxidation of the primary alcohol group of HMF to an aldehyde, while preserving the existing aldehyde group, is a key chemical transformation. This technical guide provides an in-depth overview of the synthesis of FDC from HMF, focusing on various catalytic systems, detailed experimental protocols, and quantitative data to support researchers in this field.

The conversion of HMF to FDC is a critical step in the valorization of biomass. HMF itself is readily produced from the dehydration of C6 sugars, such as fructose (B13574) and glucose. The subsequent selective oxidation to FDC opens a pathway to a variety of furanic compounds and materials. This guide will explore different methodologies to achieve this transformation efficiently and selectively, preventing over-oxidation to 2,5-furandicarboxylic acid (FDCA), a common side product.

Reaction Pathways

The selective oxidation of 5-hydroxymethylfurfural (HMF) to this compound (FDC) involves the conversion of the hydroxymethyl group at the C5 position of the furan (B31954) ring into a formyl group, while the formyl group at the C2 position remains unchanged. This transformation requires a selective oxidant or a catalytic system that favors the oxidation of the primary alcohol over the aldehyde. The general reaction scheme is depicted below.

Reaction_Pathway HMF 5-Hydroxymethylfurfural (HMF) FDC This compound (FDC) HMF->FDC Selective Oxidation FDCA 2,5-Furandicarboxylic Acid (FDCA) FDC->FDCA Over-oxidation Protocol_1_Workflow cluster_catalyst_prep Catalyst Preparation cluster_reaction Oxidation Reaction cat_prep_1 Prepare mixed metal salt solution cat_prep_2 Co-precipitation with NaOH cat_prep_1->cat_prep_2 cat_prep_3 Aging, Filtering, Washing cat_prep_2->cat_prep_3 cat_prep_4 Drying and Calcination cat_prep_3->cat_prep_4 react_1 Charge reactor with HMF, catalyst, DMSO react_2 Pressurize with O₂ and heat to 110 °C react_1->react_2 react_3 React for 4 hours react_2->react_3 react_4 Cool and separate catalyst with magnet react_3->react_4 react_5 Analyze liquid product by HPLC react_4->react_5 Protocol_2_Workflow cluster_reaction Oxidation Reaction cluster_workup Work-up and Purification react_1 Dissolve HMF in phosphoric acid react_2 Add sodium nitrite react_1->react_2 react_3 Stir for 1 hour at 25 °C react_2->react_3 workup_1 Dilute with water and extract react_3->workup_1 workup_2 Dry organic layer workup_1->workup_2 workup_3 Remove solvent workup_2->workup_3 workup_4 Purify by column chromatography (optional) workup_3->workup_4

Spectroscopic Characterization of Furan-2,5-dicarbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Furan-2,5-dicarbaldehyde (also known as 2,5-diformylfuran or DFF) is a versatile organic compound derived from biomass.[1][2] It consists of a central furan (B31954) ring substituted with aldehyde groups at the 2 and 5 positions.[1] As a key platform chemical, it serves as a building block for the synthesis of various valuable products, including polymers, pharmaceuticals, and antifungal agents.[1][2] Its applications include use as a replacement for glutaraldehyde (B144438) in enzyme immobilization and in the preparation of polyimine vitrimers.[1] Given its significance, a thorough understanding of its structural and electronic properties through spectroscopic analysis is crucial for researchers, scientists, and professionals in drug development. This guide provides a comprehensive overview of the spectroscopic characterization of this compound, including detailed experimental protocols and a summary of key spectral data.

General Workflow for Spectroscopic Characterization

The structural elucidation of this compound involves a multi-faceted approach employing various spectroscopic techniques. Each method provides unique insights into the molecular structure, functional groups, and electronic properties of the compound. The general workflow is outlined below.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_techniques Spectroscopic Analysis cluster_data Data Interpretation cluster_elucidation Final Characterization Sample This compound NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR UV_Vis UV-Vis Spectroscopy Sample->UV_Vis MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Vibrational Frequencies IR->IR_Data UV_Data Absorption Maxima UV_Vis->UV_Data MS_Data Mass-to-Charge Ratio, Fragmentation MS->MS_Data Elucidation Structural Elucidation NMR_Data->Elucidation IR_Data->Elucidation UV_Data->Elucidation MS_Data->Elucidation

Caption: Workflow for the spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide definitive structural information.

Experimental Protocol: NMR Spectroscopy
  • Instrumentation : ¹H and ¹³C NMR spectra are typically recorded on a 300 MHz or 400 MHz spectrometer.[3]

  • Sample Preparation : Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent, commonly deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆). Tetramethylsilane (TMS) is added as an internal standard (0 ppm).[3]

  • Data Acquisition :

    • ¹H NMR : Standard pulse sequences are used. Key parameters include a spectral width of 0-10 ppm and a sufficient number of scans to achieve a good signal-to-noise ratio.[3]

    • ¹³C NMR : Proton-decoupled spectra are acquired to simplify the spectrum to single lines for each unique carbon atom.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is simple due to the molecule's symmetry.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
9.86Singlet2HAldehydic Protons (-CHO)
7.39Singlet2HFuran Ring Protons (H3, H4)
Solvent: CDCl₃
¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum shows three distinct signals corresponding to the three unique carbon environments in the molecule.

Chemical Shift (δ) ppmAssignment
179.4Aldehydic Carbon (C=O)
154.4Furan Ring Carbon (C2, C5)
119.4Furan Ring Carbon (C3, C4)
Solvent: CDCl₃.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy
  • Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer is commonly used, often equipped with an Attenuated Total Reflectance (ATR) accessory.[3]

  • Sample Preparation : For solid samples, a small amount of this compound powder is placed directly onto the ATR crystal, and firm contact is ensured with a pressure clamp.[3] A background spectrum of the empty crystal is recorded first and automatically subtracted from the sample spectrum.[3]

  • Data Acquisition : Spectra are typically recorded over a range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹.[3]

IR Spectral Data

The IR spectrum of this compound shows characteristic absorption bands for its key functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
~3100MediumC-H stretching (furan ring)
~2850, ~2750MediumC-H stretching (aldehyde)
~1680StrongC=O stretching (conjugated aldehyde)
~1570Medium-StrongC=C stretching (furan ring)
~1020StrongC-O-C stretching (furan ring)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its identity and elemental composition.

Experimental Protocol: Mass Spectrometry
  • Instrumentation : A mass spectrometer with an Electron Impact (EI) ionization source is standard. This is often coupled with a Gas Chromatograph (GC) for sample introduction and separation.[3]

  • Sample Preparation : A dilute solution of the compound is prepared in a volatile organic solvent like dichloromethane (B109758) or hexane.[3]

  • Data Acquisition (GC-MS) :

    • GC : A capillary column is used for separation. The oven temperature is programmed to ramp (e.g., from 50 °C to 250 °C) to ensure analyte separation.[3]

    • MS : EI ionization is typically performed at 70 eV. The mass analyzer scans a mass range that includes the expected molecular ion (e.g., m/z 30-200).[3][5]

Mass Spectrometry Data

The mass spectrum provides the mass-to-charge ratio (m/z) of the parent molecule and its fragments.

m/zRelative IntensityAssignment
124High[M]⁺ (Molecular Ion)
95High[M-CHO]⁺
67Medium[M-CHO-CO]⁺
39High[C₃H₃]⁺

The molecular ion peak at m/z 124 corresponds to the molecular weight of this compound (C₆H₄O₃).[6][7]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems.

Experimental Protocol: UV-Vis Spectroscopy
  • Instrumentation : A dual-beam UV-Vis spectrophotometer is used.[3]

  • Sample Preparation : A stock solution of this compound is prepared in a UV-grade solvent such as ethanol. This solution is then diluted to a concentration (typically 10⁻⁴ to 10⁻⁵ M) that ensures the absorbance is within the instrument's linear range (usually below 1.0).[3]

  • Data Acquisition : The absorbance is measured over a wavelength range of approximately 200–400 nm. A blank spectrum of the solvent is used as a reference.

UV-Vis Spectral Data

This compound, with its conjugated system of the furan ring and two aldehyde groups, exhibits characteristic absorption in the UV region.

λmax (nm)Molar Absorptivity (ε)SolventAssignment
~280-290~15,000 L mol⁻¹ cm⁻¹Ethanolπ → π* transition
Note: The exact λmax and ε can vary slightly depending on the solvent.

References

Furan-2,5-dicarbaldehyde: A Comprehensive Technical Guide on Chemical Properties and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Furan-2,5-dicarbaldehyde, also known as 2,5-diformylfuran (DFF), is a pivotal bio-based platform chemical derived from the dehydration of carbohydrates.[1][2] As a versatile C6 building block, it features a furan (B31954) ring symmetrically functionalized with two aldehyde groups, making it a crucial intermediate in the synthesis of a wide array of sustainable chemicals, polymers, and materials.[3][4] Its significance lies in its potential to replace petroleum-derived chemicals, aligning with the principles of green chemistry and contributing to a more sustainable chemical industry.[4][5] This technical guide provides an in-depth analysis of the chemical properties, reactivity, and experimental protocols associated with this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a yellow solid compound.[6] Its core structure consists of a five-membered furan ring with aldehyde groups at the 2 and 5 positions.[3] This symmetric bifunctionality is key to its diverse reactivity.

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
Molecular Formula C₆H₄O₃[7][8][9][10][11][12]
Molecular Weight 124.09 g/mol [7][8][10][11][12]
CAS Number 823-82-5[7][8][10][11][12]
Melting Point 110 °C[6][7][13]
Boiling Point 276.00 to 277.00 °C (est.)[6][7][13]
Density 1.298 ± 0.06 g/cm³ (Predicted)[6][13]
Appearance Yellow Solid[6][9]
Solubility Methanol (151.29 g/L), Ethanol (B145695) (46.89 g/L), Isopropanol (22.54 g/L), Chloroform (Slightly), Ethyl Acetate (Slightly)[6][8][13]
Vapor Pressure 0.0047 mmHg at 25°C[6]
InChI Key PXJJKVNIMAZHCB-UHFFFAOYSA-N[9][10][11]
SMILES C1=C(OC(=C1)C=O)C=O[8][11]

Safety Information: this compound is classified as an irritant, causing skin, eye, and respiratory irritation.[6][8][11] Appropriate safety precautions, including the use of personal protective equipment, should be taken when handling this compound.

Core Reactivity and Chemical Transformations

The reactivity of this compound is dominated by its two aldehyde functional groups and the electron-rich furan ring. These features allow for a variety of chemical transformations, including oxidation, condensation, and polymerization.

cluster_oxidation Oxidation cluster_condensation Condensation DFF This compound (DFF) FDCA 2,5-Furandicarboxylic Acid (FDCA) DFF->FDCA Full Oxidation FFCA 5-Formyl-2-furoic Acid (FFCA) DFF->FFCA Partial Oxidation Polyimines Polyimines / Schiff Bases DFF->Polyimines Condensation Polymers Other Polymers (e.g., Furan-Urea Resins) DFF->Polymers Arylidene Arylidene Compounds DFF->Arylidene Knoevenagel Condensation Diamines Primary Diamines Diamines->Polyimines ActiveMethylene Active Methylene (B1212753) Compounds ActiveMethylene->Arylidene

Caption: Key reaction pathways of this compound (DFF).
Oxidation

The aldehyde groups of DFF are readily oxidized to carboxylic acids. This transformation is critical as it leads to highly valuable monomers.

  • Full Oxidation to 2,5-Furandicarboxylic Acid (FDCA): The most significant oxidation reaction of DFF is its conversion to 2,5-Furandicarboxylic Acid (FDCA).[4] FDCA is a renewable alternative to terephthalic acid, a primary component in the production of polyesters like PET.[4][14] Various catalytic systems, including those based on manganese oxide or bio-catalysis, can achieve this transformation.[15][16]

  • Partial Oxidation to 5-Formyl-2-furoic Acid (FFCA): Selective oxidation of one aldehyde group yields 5-Formyl-2-furoic Acid (FFCA), another valuable chemical intermediate.[4][16]

Condensation Reactions

The carbonyl groups of DFF are highly reactive towards nucleophiles, leading to a variety of condensation products.

  • Imine (Schiff Base) Formation: DFF reacts with primary amines to form imine bonds.[17] When bifunctional diamines are used, this reaction leads to the formation of polyimines, which can be used to create advanced materials like vitrimers.[1] The stability of the imine bond formed with the aromatic aldehyde is notably high, even at acidic pH.[17]

  • Knoevenagel Condensation: DFF undergoes Knoevenagel condensation with active methylene compounds, such as indan-1,3-dione, to form C=C bonds.[18] This reaction is a powerful tool for synthesizing a wide range of heterocyclic compounds and functional materials.[18]

Polymerization

DFF is a key monomer for the synthesis of bio-based polymers. Its bifunctional nature allows it to serve as a building block for linear polymers or as a crosslinking agent.

  • Furan-Urea Resins: DFF can be used to synthesize furan-urea resins, which are considered more sustainable alternatives to traditional formaldehyde-based resins.[1][4][5]

  • Crosslinking Agent: DFF has been investigated as a bio-based and safer substitute for glutaraldehyde (B144438) in applications like covalent enzyme immobilization.[17][19] It reacts with primary amino groups on surfaces or other molecules to form stable crosslinks.[17]

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and application of this compound.

start Start: HMF & Reagents dissolve Dissolve 5-(Hydroxymethyl)furfural (HMF) in an appropriate solvent (e.g., H₃PO₄) start->dissolve add_oxidant Add Oxidant (e.g., NaNO₂) dropwise at controlled temperature (25°C) dissolve->add_oxidant react Stir reaction mixture for a specified time (e.g., 1 hour) add_oxidant->react monitor Monitor reaction progress (e.g., via HPLC) react->monitor workup Reaction Work-up: - Quench reaction - Extract with organic solvent monitor->workup Complete purify Purification: - Dry organic layer - Evaporate solvent - Recrystallize product workup->purify end End: Pure this compound purify->end

Caption: General workflow for the synthesis of DFF via HMF oxidation.
Protocol 1: Synthesis via Selective Oxidation of 5-(Hydroxymethyl)furfural (HMF)

This protocol describes the efficient oxidation of HMF to DFF using sodium nitrite (B80452) in phosphoric acid, adapted from literature.[20]

  • Materials:

    • 5-(Hydroxymethyl)furfural (HMF)

    • Sodium Nitrite (NaNO₂)

    • 85% Phosphoric Acid (H₃PO₄)

    • Deionized Water

    • Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)

    • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-(hydroxymethyl)furfural in 85% phosphoric acid at room temperature (25°C).

    • Slowly add a solution of sodium nitrite (2.5 equivalents relative to HMF) in water to the stirred HMF solution. Maintain the temperature at 25°C during the addition.

    • Continue stirring the reaction mixture at room temperature for 1 hour. The reaction progress can be monitored by High-Performance Liquid Chromatography (HPLC).[20]

    • Upon completion, quench the reaction by adding it to a beaker of ice water.

    • Transfer the aqueous mixture to a separatory funnel and extract the product multiple times with an organic solvent (e.g., dichloromethane).

    • Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

    • Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain a pure, yellow solid.

Protocol 2: Knoevenagel Condensation with Indan-1,3-dione

This protocol provides a general method for the condensation of DFF with an active methylene compound.[18]

  • Materials:

    • This compound (DFF)

    • Indan-1,3-dione (2 equivalents)

    • Ethanol

    • Basic catalyst (e.g., a few drops of piperidine)

  • Procedure:

    • Dissolve this compound and Indan-1,3-dione in ethanol in a round-bottom flask.

    • Add a catalytic amount of piperidine (B6355638) to the solution.

    • Stir the reaction mixture at room temperature. A solid precipitate should form.

    • Continue stirring for a period determined by reaction monitoring (e.g., via Thin Layer Chromatography).

    • Filter the solid precipitate and wash with cold ethanol to remove unreacted starting materials.

    • Recrystallize the solid product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure condensation product.[18]

Applications in Drug Development and Materials Science

The unique structure of DFF and its derivatives makes them valuable in several high-tech fields.

cluster_materials Polymer & Materials Science cluster_pharma Pharmaceutical & Chemical Synthesis DFF This compound (DFF) (Bio-based Platform Chemical) Polymers Bio-based Polymers (Polyimines, Polyesters via FDCA) DFF->Polymers Resins Sustainable Resins (Furan-Urea) DFF->Resins Crosslinkers Crosslinking Agents DFF->Crosslinkers Intermediates Pharmaceutical Intermediates DFF->Intermediates Ligands Heterocyclic Ligands DFF->Ligands Agrochemicals Fungicides & Agrochemicals DFF->Agrochemicals

Caption: Logical relationships of DFF as a versatile platform chemical.
  • Polymer and Material Science: DFF is a crucial monomer for creating sustainable polymers.[4] Its derivative, FDCA, is the cornerstone for producing poly(ethylene furanoate) (PEF), a bio-based polyester (B1180765) with superior gas barrier properties compared to PET, making it ideal for packaging applications.[14][21] DFF itself is used to create furan-urea resins and as a crosslinker for hydrogels and immobilized enzymes.[1][17]

  • Pharmaceutical and Agrochemical Synthesis: The furan nucleus is a common scaffold in pharmacologically active compounds, exhibiting a wide range of biological activities including antibacterial, antifungal, and anticancer properties.[22][23][24] DFF serves as a versatile starting material for synthesizing more complex furan derivatives for drug discovery.[3][22] Its reactivity allows for the construction of diverse molecular architectures, making it a valuable intermediate in the synthesis of pharmaceuticals and fungicides.[1][3]

References

Furan-2,5-dicarbaldehyde CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Furan-2,5-dicarbaldehyde (CAS Number: 823-82-5), a versatile bio-based platform chemical. The document details its chemical and physical properties, provides in-depth experimental protocols for its synthesis and key applications, and visualizes the associated chemical pathways and workflows.

Core Data and Molecular Structure

This compound, also known as 2,5-diformylfuran (DFF), is a derivative of 5-hydroxymethylfurfural (B1680220) (HMF). Its structure consists of a furan (B31954) ring functionalized with two aldehyde groups at the 2 and 5 positions.[1] This symmetrical structure makes it a valuable building block for various polymers and crosslinked materials.

Molecular Structure:

The molecular structure of this compound is a furan ring with aldehyde groups attached to the carbon atoms at positions 2 and 5.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 823-82-5[1][2][3][4][5]
Molecular Formula C₆H₄O₃[1][2][4][5]
Molecular Weight 124.09 g/mol [1][2][5]
Appearance Yellow solid[2]
Melting Point 109-111 °C
Boiling Point 277 °C at 760 mmHg
Solubility Soluble in methanol, ethanol, and chloroform. Slightly soluble in ethyl acetate.
InChI Key PXJJKVNIMAZHCB-UHFFFAOYSA-N[4]

Experimental Protocols

Synthesis of this compound from 5-Hydroxymethylfurfural (HMF)

The selective oxidation of 5-hydroxymethylfurfural (HMF) is the most common route for the synthesis of this compound. Various catalytic systems have been developed for this conversion. Below is a representative protocol using a manganese oxide catalyst.

Materials:

  • 5-Hydroxymethylfurfural (HMF)

  • Manganese oxide (MnO₂) catalyst

  • Toluene (or another suitable organic solvent)

  • Molecular oxygen (O₂) or air

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Filtration apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve 5-hydroxymethylfurfural in toluene.

  • Add the manganese oxide catalyst to the solution. The catalyst loading should be optimized based on the specific surface area and activity of the MnO₂.

  • Purge the flask with molecular oxygen or ensure a continuous flow of air through the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the HMF is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Separate the catalyst from the reaction mixture by filtration. The catalyst can often be washed with a small amount of fresh solvent and reused.

  • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield crude this compound.

  • The crude product can be further purified by recrystallization or column chromatography to obtain a high-purity product.

Synthesis_of_DFF HMF 5-Hydroxymethylfurfural (HMF) Reaction Oxidation Reaction (80-120°C) HMF->Reaction Catalyst MnO₂ Catalyst Toluene, O₂ Catalyst->Reaction Filtration Filtration Reaction->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Purification Purification (Recrystallization) Evaporation->Purification DFF This compound (DFF) Purification->DFF

Enzyme Immobilization using this compound as a Crosslinking Agent

This compound serves as an effective bio-based alternative to glutaraldehyde (B144438) for the covalent immobilization of enzymes on amino-functionalized supports. The dialdehyde (B1249045) reacts with primary amine groups on the enzyme and the support to form stable imine bonds.

Materials:

  • Enzyme to be immobilized (e.g., lipase, glucose oxidase)

  • Amino-functionalized support material (e.g., amino-agarose, silica (B1680970) beads with amino groups)

  • This compound

  • Buffer solution (pH appropriate for enzyme stability, typically pH 7-8)

  • Sodium cyanoborohydride (optional, for reductive amination)

  • Shaker or rocker

  • Centrifuge or filtration setup

Procedure:

  • Support Activation: Suspend the amino-functionalized support in the buffer solution. Add a solution of this compound in a minimal amount of a compatible organic solvent (e.g., DMSO) or directly if soluble in the buffer. The concentration of DFF should be optimized for the specific support and enzyme.

  • Allow the support to react with DFF for a defined period (e.g., 1-2 hours) at room temperature with gentle shaking to activate the support with aldehyde groups.

  • Wash the activated support extensively with the buffer solution to remove any unreacted DFF.

  • Enzyme Coupling: Add the enzyme solution to the activated and washed support. The amount of enzyme should be determined based on the binding capacity of the support.

  • Incubate the enzyme with the support for a sufficient time (e.g., 2-4 hours or overnight) at a suitable temperature (e.g., 4 °C or room temperature) with gentle agitation.

  • (Optional) Reductive Amination: To form more stable secondary amine linkages, a mild reducing agent like sodium cyanoborohydride can be added to the mixture. This step should be performed with caution and under appropriate safety measures.

  • Washing and Storage: After the coupling reaction, separate the immobilized enzyme from the solution by centrifugation or filtration.

  • Wash the immobilized enzyme thoroughly with the buffer solution to remove any unbound enzyme.

  • The immobilized enzyme can then be stored in an appropriate buffer at a low temperature (e.g., 4 °C) for future use.

Enzyme_Immobilization Support Amino-functionalized Support Activation Support Activation (Imine Formation) Support->Activation DFF This compound (DFF) DFF->Activation Washing1 Washing Activation->Washing1 Coupling Enzyme Coupling (Imine Formation) Washing1->Coupling Enzyme Enzyme Solution Enzyme->Coupling Washing2 Washing Coupling->Washing2 ImmobilizedEnzyme Immobilized Enzyme Washing2->ImmobilizedEnzyme

Preparation of Polyimine Vitrimers

Polyimine vitrimers are a class of dynamic covalent polymers that exhibit self-healing and reprocessable properties. This compound is an excellent monomer for the synthesis of bio-based polyimine vitrimers through condensation with various diamines.

Materials:

  • This compound

  • A diamine monomer (e.g., 1,6-hexanediamine, p-phenylenediamine)

  • A suitable solvent (e.g., dimethylformamide - DMF, dimethyl sulfoxide (B87167) - DMSO)

  • A catalyst (optional, e.g., a weak acid like acetic acid)

  • Molds for casting the polymer film

  • Oven or vacuum oven

Procedure:

  • In a reaction vessel, dissolve this compound and the chosen diamine in the solvent in a 1:1 molar ratio. The concentration of the monomers in the solvent should be adjusted to achieve a suitable viscosity for casting.

  • If a catalyst is used, add it to the solution.

  • Stir the mixture at room temperature or with gentle heating until a homogeneous solution is obtained and the viscosity starts to increase, indicating the formation of the polyimine.

  • Pour the resulting solution into a mold (e.g., a petri dish or a specific mold for tensile testing bars).

  • Place the mold in an oven at a specific temperature (e.g., 60-100 °C) for a defined period to evaporate the solvent and complete the curing process. A vacuum oven can be used to facilitate solvent removal.

  • The curing time and temperature will depend on the specific monomers and solvent used and should be optimized to achieve the desired material properties.

  • Once cured, demold the polyimine vitrimer film or object. The material can then be characterized for its mechanical, thermal, and reprocessing properties.

Vitrimer_Synthesis DFF This compound Mixing Mixing and Dissolution DFF->Mixing Diamine Diamine Monomer Diamine->Mixing Solvent Solvent (e.g., DMF) Solvent->Mixing Casting Casting into Mold Mixing->Casting Curing Curing in Oven Casting->Curing Vitrimer Polyimine Vitrimer Curing->Vitrimer

References

A Technical Guide to the Solubility and Stability of Furan-2,5-dicarbaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furan-2,5-dicarbaldehyde (DFF), a bio-based platform chemical derived from the oxidation of 5-hydroxymethylfurfural (B1680220) (HMF), is a molecule of significant interest for the synthesis of novel polymers, pharmaceuticals, and fine chemicals. A comprehensive understanding of its solubility in various organic solvents and its stability under different conditions is crucial for its effective handling, processing, and application in research and development. This technical guide provides a consolidated overview of the available data on the solubility and stability of DFF in organic solvents. Due to the limited availability of quantitative data in peer-reviewed literature, this guide also presents detailed experimental protocols, adapted from methodologies for similar furanic compounds, to enable researchers to determine these critical parameters.

Introduction

This compound, also known as 2,5-diformylfuran, is a versatile dialdehyde (B1249045) that serves as a building block for a wide array of chemical structures. Its rigid furan (B31954) ring and reactive aldehyde functionalities make it a valuable precursor for the synthesis of polymers, ligands, and biologically active molecules. The efficiency of synthetic transformations and the ease of product purification are highly dependent on the solubility of DFF in the chosen reaction medium. Furthermore, the stability of DFF in solution is paramount to prevent the formation of impurities and to ensure reproducible experimental outcomes. This guide aims to provide a practical resource for scientists working with DFF by summarizing known solubility and stability characteristics and offering detailed methodologies for their determination.

Solubility of this compound

The solubility of a compound is a fundamental physical property that dictates its utility in various applications, from reaction chemistry to formulation. The solubility of DFF is influenced by its molecular structure, which features a moderately polar furan ring and two polar aldehyde groups, conferring it a degree of solubility in a range of organic solvents.

Qualitative Solubility

Qualitative assessments from various sources indicate the general solubility behavior of DFF. It is reported to be slightly soluble in chloroform, ethyl acetate, and methanol[1]. Due to its overall low polarity, DFF is considered hydrophobic and thus insoluble in water but soluble in a variety of organic solvents[2].

Quantitative Solubility Data

A thorough review of the scientific literature reveals a significant lack of publicly available quantitative data on the solubility of this compound in common organic solvents. While qualitative descriptions are available, precise measurements (e.g., in g/100 mL or mol/L) at various temperatures are not well-documented. This data gap presents a challenge for process development and optimization. To address this, researchers are encouraged to determine the solubility of DFF in their specific solvent systems using standardized experimental protocols.

Table 1: Summary of Qualitative Solubility of this compound

SolventSolubilityReference
ChloroformSlightly Soluble[1]
Ethyl AcetateSlightly Soluble[1]
MethanolSlightly Soluble[1]
WaterInsoluble[2]
Various Organic SolventsSoluble[2]

Stability of this compound

The stability of DFF in solution is a critical factor for its storage and use in chemical reactions. Degradation can lead to the formation of impurities that may affect reaction outcomes and complicate product purification.

General Stability Profile

This compound is reported to be stable upon long exposure to air and/or humidity, showing resistance to oxidation[2]. However, its stability in various organic solvents, particularly under elevated temperatures or in the presence of catalysts, is not extensively documented. Furan aldehydes, in general, can be susceptible to degradation pathways such as oxidation of the aldehyde groups to carboxylic acids.

Potential Degradation Pathways

While specific studies on DFF degradation in organic solvents are scarce, potential degradation pathways can be inferred from the chemistry of similar furanic aldehydes. The primary routes of degradation are likely to be oxidation and polymerization. The aldehyde groups are susceptible to oxidation to form 5-formyl-2-furancarboxylic acid and subsequently 2,5-furandicarboxylic acid (FDCA)[3][4]. Under certain conditions, such as acidic environments, polymerization reactions may also occur[5].

Experimental Protocols

Given the limited quantitative data, the following sections provide detailed experimental protocols for determining the solubility and stability of DFF. These methods are adapted from established procedures for similar organic compounds.

Determination of Solubility: The Shake-Flask Method

The isothermal shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a solid in a liquid solvent.

Methodology:

  • Preparation: Add an excess amount of solid this compound to a known volume of the desired organic solvent in a sealed, inert vial (e.g., amber glass with a PTFE-lined cap). The presence of excess solid is crucial to ensure that the solution reaches saturation.

  • Equilibration: Agitate the mixture at a constant, controlled temperature using a shaker bath or a magnetic stirrer for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Separate the saturated supernatant from the solid by centrifugation at high speed, followed by careful decantation, or by filtration through a chemically inert syringe filter (e.g., 0.22 µm PTFE).

  • Quantification: Accurately dilute a known aliquot of the clear supernatant with a suitable solvent to a concentration within the linear range of a pre-validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and robust method for quantifying DFF.

  • Calculation: From the measured concentration of the diluted sample, calculate the concentration of the original saturated solution. Express the solubility in appropriate units, such as g/100 mL or mol/L.

Assessment of Stability: HPLC-Based Assay

A stability-indicating HPLC method is essential for monitoring the degradation of DFF over time and identifying potential degradation products.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound of known concentration in the organic solvent of interest.

  • Incubation: Aliquot the stock solution into several sealed, inert vials (e.g., amber HPLC vials). Store the vials under the desired experimental conditions (e.g., specific temperature, light exposure, or in the presence of acidic/basic additives).

  • Time-Point Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial from the incubation conditions.

  • HPLC Analysis: Immediately analyze the sample by a validated, stability-indicating HPLC method. The method should be capable of separating the intact DFF from any potential degradation products. A reversed-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) and water) and UV detection is a common starting point.

  • Data Analysis: Plot the concentration or peak area of DFF as a function of time. The rate of degradation can be determined from the slope of this plot. The appearance of new peaks in the chromatogram indicates the formation of degradation products, which can be further characterized by techniques such as LC-MS.

Visualizations

Logical Workflow for Solubility and Stability Assessment

The following diagram illustrates a logical workflow for the comprehensive assessment of the solubility and stability of this compound in a selected organic solvent.

G cluster_solubility Solubility Determination cluster_stability Stability Assessment A Prepare Supersaturated Solution (Excess DFF in Solvent) B Equilibrate at Constant Temperature (24-48h Agitation) A->B C Separate Solid and Liquid Phases (Centrifugation/Filtration) B->C D Quantify DFF in Supernatant (e.g., HPLC-UV) C->D E Calculate Solubility (g/100mL or mol/L) D->E Stability_Analysis Analyze Stability? E->Stability_Analysis F Prepare DFF Solution of Known Concentration G Incubate under Defined Conditions (Temperature, Light, etc.) F->G H Sample at Time Intervals G->H I Analyze by Stability-Indicating HPLC H->I J Determine Degradation Rate and Identify Degradation Products I->J End End J->End Start Start Assessment Solubility_Analysis Analyze Solubility? Start->Solubility_Analysis Solubility_Analysis->A Yes Solubility_Analysis->Stability_Analysis No Stability_Analysis->F Yes Stability_Analysis->End No

References

A Technical Guide to the ¹H and ¹³C NMR Spectral Data of Furan-2,5-dicarbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for furan-2,5-dicarbaldehyde. This document is intended to serve as a valuable resource for researchers and professionals involved in chemical synthesis, characterization, and drug development by presenting detailed spectral information, experimental protocols, and structural assignments.

Introduction

This compound is a key bio-based platform chemical derived from the oxidation of 5-hydroxymethylfurfural (B1680220) (HMF). Its symmetrical structure, featuring a central furan (B31954) ring flanked by two aldehyde functionalities, makes it a versatile building block for the synthesis of a wide array of polymers, pharmaceuticals, and other value-added chemicals. Accurate and detailed spectral characterization is paramount for confirming its structure and purity. This guide focuses on the ¹H and ¹³C NMR spectroscopic data, which are fundamental for the structural elucidation of organic molecules.

¹H and ¹³C NMR Spectral Data

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound recorded in deuterated chloroform (B151607) (CDCl₃).

¹H NMR Spectral Data
SolventSpectrometer Frequency (MHz)Chemical Shift (δ) ppmMultiplicityAssignment
CDCl₃3009.86Singlet2H, -CHO
CDCl₃3007.30Singlet2H, H-3, H-4

Table 1: ¹H NMR spectral data for this compound in CDCl₃.

¹³C NMR Spectral Data
SolventSpectrometer Frequency (MHz)Chemical Shift (δ) ppmAssignment
CDCl₃100179.4C-1, C-6 (C=O)
CDCl₃100154.4C-2, C-5
CDCl₃100119.4C-3, C-4

Table 2: ¹³C NMR spectral data for this compound in CDCl₃.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the oxidation of 5-hydroxymethylfurfural (HMF). A detailed protocol is as follows:

  • To a flame-dried Schlenk flask under an argon atmosphere, add dichloromethane (B109758) (CH₂Cl₂) (100 mL) and cool to -78°C.

  • Add oxalyl chloride (0.85 mL, 1.25 equiv.) followed by the dropwise addition of dimethyl sulfoxide (B87167) (DMSO) (1.13 mL, 2 equiv.).

  • Stir the mixture for 15 minutes.

  • A solution of HMF (1.0 g, 8.0 mmol) in CH₂Cl₂ (10 mL) is then added dropwise, and the resulting mixture is stirred at -78°C for an additional 30 minutes.

  • Triethylamine (Et₃N) is added dropwise, and the mixture is allowed to warm to room temperature.

  • After stirring for 1 hour at room temperature, water (50 mL) is added.

  • The mixture is then washed with 1M HCl, extracted with CH₂Cl₂, and dried over Na₂SO₄.

  • The crude product is purified by flash chromatography using a mixture of ethyl acetate (B1210297) and hexane (B92381) as the eluent.

  • Further recrystallization from hexane/EtOAc can be performed to yield the product as white needles.

NMR Sample Preparation and Analysis

The following protocol outlines the preparation of an NMR sample of this compound for analysis:

  • Sample Preparation: Dissolve approximately 10-20 mg of purified this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.

  • Instrumentation: Acquire the ¹H and ¹³C NMR spectra on a 300 MHz NMR spectrometer.

  • ¹H NMR Acquisition: Utilize a standard single-pulse experiment. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Employ a standard proton-decoupled pulse sequence. Key parameters include a spectral width of approximately 220 ppm and a sufficient number of scans to obtain a clear spectrum.

Structural Elucidation and Signal Assignments

The symmetrical nature of this compound simplifies its NMR spectra.

Caption: Chemical structure of this compound with NMR assignments.

The ¹H NMR spectrum exhibits two singlets. The downfield signal at 9.86 ppm is characteristic of aldehyde protons, which are highly deshielded. The singlet at 7.30 ppm corresponds to the two equivalent protons on the furan ring (H-3 and H-4). The singlet multiplicity for both signals is due to the symmetry of the molecule.

In the ¹³C NMR spectrum, three distinct signals are observed. The signal at 179.4 ppm is assigned to the carbonyl carbons of the two aldehyde groups. The signal at 154.4 ppm corresponds to the two carbons of the furan ring bonded to the aldehyde groups (C-2 and C-5), and the signal at 119.4 ppm is attributed to the two protonated carbons of the furan ring (C-3 and C-4).

Experimental Workflow

The logical flow from starting material to the final characterized product can be visualized as follows.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis HMF 5-Hydroxymethylfurfural (HMF) Oxidation Oxidation (Swern or similar) HMF->Oxidation Crude Crude this compound Oxidation->Crude Chromatography Flash Chromatography Crude->Chromatography Recrystallization Recrystallization Chromatography->Recrystallization Pure Pure this compound Recrystallization->Pure NMR_Sample NMR Sample Preparation Pure->NMR_Sample NMR_Acquisition 1H and 13C NMR Acquisition NMR_Sample->NMR_Acquisition Spectral_Data Spectral Data NMR_Acquisition->Spectral_Data

Caption: Experimental workflow for the synthesis and NMR analysis of this compound.

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of Furan-2,5-dicarbaldehyde Aldehyde Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the infrared (IR) spectroscopic characteristics of the aldehyde functional groups in furan-2,5-dicarbaldehyde. This compound is a key bio-based platform chemical with significant potential in polymer and pharmaceutical synthesis. Understanding its vibrational properties is crucial for reaction monitoring, quality control, and structural elucidation. This document outlines the expected vibrational frequencies of the aldehyde groups, provides detailed experimental protocols for obtaining high-quality IR spectra, and presents a logical workflow for the spectroscopic analysis.

Core Spectroscopic Features of Aldehyde Groups

The infrared spectrum of this compound is characterized by distinct vibrational modes associated with its two aldehyde functional groups. The key absorptions are the C-H stretching and C=O stretching vibrations. Due to the symmetrical nature of the molecule and the conjugation of the aldehyde groups with the furan (B31954) ring, specific shifts in these frequencies are anticipated compared to simple aliphatic aldehydes.

Carbonyl (C=O) Stretching Vibrations

The C=O stretching vibration is one of the most intense and recognizable absorption bands in the IR spectrum. For aromatic and conjugated aldehydes, this band typically appears at a lower wavenumber compared to saturated aliphatic aldehydes due to the delocalization of π-electrons, which weakens the C=O double bond. In a related compound, furan-2,5-dicarbonyl dichloride, the C=O group exhibits a characteristic absorption around 1695 cm⁻¹[1]. For furan-2-carbaldehyde (furfural), the C=O stretching bands are observed at 1687/1668 cm⁻¹[2]. Therefore, for this compound, a strong absorption band in this region is expected.

Aldehydic (C-H) Stretching and Bending Vibrations

The C-H stretching vibration of an aldehyde group is another diagnostic feature. Typically, it appears as a pair of weak to medium bands in the region of 2850-2700 cm⁻¹. One of these bands is often observed around 2720 cm⁻¹, which is a particularly useful indicator for the presence of an aldehyde functional group. In the case of furfural, the characteristic ν(O=C-H) bands are found between 2847 and 2715 cm⁻¹[2]. The aldehydic C-H bending vibration is expected to appear around 1390 cm⁻¹.

Quantitative Infrared Spectroscopy Data

The following table summarizes the expected and observed vibrational frequencies for the aldehyde groups of this compound and related compounds.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹) for this compoundObserved Wavenumber (cm⁻¹) in Related Compounds
C=O StretchAldehyde~1670 - 1695~1695 (Furan-2,5-dicarbonyl dichloride)[1], 1687/1668 (Furfural)[2]
Aldehydic C-H StretchAldehyde~2850 and ~27502847 - 2715 (Furfural)[2]
Aldehydic C-H Bend (in-plane)Aldehyde~1390

Experimental Protocols

To obtain a high-quality infrared spectrum of solid this compound, several well-established techniques can be employed. The choice of method will depend on the available equipment and the desired sample concentration.

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

This is a common and convenient method for analyzing solid samples.

Methodology:

  • Sample Preparation: Ensure the this compound sample is a fine powder to ensure good contact with the ATR crystal.

  • Instrument Setup:

    • Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond or germanium crystal).

    • Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).

  • Sample Analysis:

    • Place a small amount of the powdered this compound onto the ATR crystal.

    • Apply consistent pressure using the ATR's pressure clamp to ensure intimate contact between the sample and the crystal.

    • Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

    • Perform baseline correction and other spectral processing as needed.

Potassium Bromide (KBr) Pellet Method

This traditional method involves dispersing the solid sample in a transparent matrix.

Methodology:

  • Sample Preparation:

    • Thoroughly dry IR-grade potassium bromide (KBr) to remove any absorbed water.

    • In an agate mortar and pestle, grind a small amount of this compound (typically 1-2 mg) with approximately 100-200 mg of dry KBr. The mixture should be a very fine, homogenous powder.

  • Pellet Formation:

    • Transfer the powdered mixture to a pellet press die.

    • Apply high pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.

  • Spectral Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Record the IR spectrum.

Nujol Mull Method

In this technique, the solid sample is ground with a mulling agent (Nujol, a mineral oil) to form a paste.

Methodology:

  • Sample Preparation:

    • Grind a few milligrams of this compound to a fine powder in an agate mortar.

    • Add a small drop of Nujol and continue grinding until a smooth, thick paste (mull) is formed.

  • Sample Mounting:

    • Spread a thin film of the mull between two salt plates (e.g., NaCl or KBr).

    • Ensure there are no air bubbles trapped in the film.

  • Spectral Acquisition:

    • Place the salt plates in the spectrometer's sample holder.

    • Record the IR spectrum. Note that the spectrum will show absorption bands from the Nujol itself (primarily C-H stretching and bending vibrations), which must be taken into account during spectral interpretation.

Logical Workflow for IR Spectroscopic Analysis

The following diagram illustrates a typical workflow for the IR spectroscopic analysis of this compound.

IR_Spectroscopy_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis start Start: Obtain this compound Sample prep_choice Choose Preparation Method start->prep_choice atr_prep ATR: Use as fine powder prep_choice->atr_prep ATR kbr_prep KBr Pellet: Grind with KBr prep_choice->kbr_prep KBr nujol_prep Nujol Mull: Grind with Nujol prep_choice->nujol_prep Nujol background Record Background Spectrum sample_spec Record Sample Spectrum background->sample_spec processing Background Subtraction & Baseline Correction sample_spec->processing interpretation Peak Identification & Assignment processing->interpretation report Generate Report interpretation->report

Caption: Workflow for IR analysis of this compound.

This comprehensive guide provides the necessary information for researchers and professionals to effectively utilize infrared spectroscopy for the characterization of this compound, with a specific focus on its aldehyde functional groups. The provided data and protocols will aid in the accurate identification and analysis of this important bio-derived molecule.

References

A Technical Guide to the Biological Activity of Furan-2,5-dicarbaldehyde and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furan-2,5-dicarbaldehyde (FDC), a key bio-based platform chemical derived from the dehydration of carbohydrates, and its derivatives have emerged as a versatile scaffold in medicinal chemistry. The furan (B31954) ring, an aromatic five-membered heterocycle containing an oxygen atom, imparts unique physicochemical properties to these molecules, enabling a wide spectrum of biological activities.[1][2] The electron-rich nature of the furan ring and its ability to participate in various interactions with biological macromolecules make it a privileged structure in drug discovery.[2] Slight modifications to the substitution pattern on the furan nucleus can lead to significant differences in biological effects, highlighting the potential for fine-tuning therapeutic properties.[3][4] This technical guide provides an in-depth overview of the biological activities of FDC and its derivatives, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways.

Cytotoxic Activity

Derivatives of this compound have demonstrated significant cytotoxic effects against various cancer cell lines. This activity is often attributed to the induction of apoptosis and cell cycle arrest. The nature and position of substituents on the furan ring play a crucial role in modulating the cytotoxic potency.[5]

Quantitative Cytotoxicity Data

The following table summarizes the in vitro cytotoxic activity of selected this compound derivatives, presenting their half-maximal inhibitory concentration (IC50) values against different cancer cell lines.

Compound/DerivativeCell LineIC50 (µM)Reference
Pyridine carbohydrazide (B1668358) derivative 4 MCF-7 (Breast adenocarcinoma)4.06[6][7]
N-phenyl triazinone derivative 7 MCF-7 (Breast adenocarcinoma)2.96[6][7]
Thiosemicarbazone derivative 5 HuTu80 (Duodenal adenocarcinoma)13.36[8]
Thiosemicarbazone derivative 5 H460 (Large cell lung cancer)>372.34[8]
Thiosemicarbazone derivative 5 DU145 (Prostate carcinoma)27.73[8]
Thiosemicarbazone derivative 5 M-14 (Melanoma)20.99[8]
Thiosemicarbazone derivative 5 HT-29 (Colorectal adenocarcinoma)23.94[8]
Thiosemicarbazone derivative 5 MCF-7 (Breast adenocarcinoma)22.01[8]
Thiosemicarbazone derivative 8 LNCaP (Prostate carcinoma)13.31[8]
Thiosemicarbazone derivative 9 LNCaP (Prostate carcinoma)7.69[8]
3-{[(2,3-Dichlorophenyl)amino]methyl}-5-(furan-2-ylmethylidene)-1,3-thiazolidine-2,4-dioneMCF-7 (Breast adenocarcinoma)42.30[5]
5-(3,5-Dichlorophenoxy)furan-2-carbaldehydeHepG2 (Hepatocellular carcinoma)12.3 ± 1.5[5]
Bis-2(5H)-furanone derivative 4e C6 (Glioma)12.1[9]
Experimental Protocols for Cytotoxicity Assays

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[10]

  • Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, resulting in the formation of a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living cells.[10]

  • Protocol:

    • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.[7][10]

    • Compound Treatment: Treat the cells with various concentrations of the furan compounds and a vehicle control (e.g., DMSO).[10]

    • Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).[11]

    • MTT Addition: Add MTT solution (e.g., 5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 2-4 hours at 37°C.[7][11]

    • Formazan Solubilization: Aspirate the medium and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.[7]

    • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

This assay quantifies cytotoxicity by measuring the amount of lactate (B86563) dehydrogenase released from damaged cells into the culture medium.

  • Principle: LDH is a stable cytosolic enzyme that is released upon cell membrane damage. The amount of LDH in the supernatant is proportional to the number of lysed cells.[10]

  • Protocol:

    • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.[10]

    • Supernatant Collection: After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes.

    • LDH Reaction: Transfer a portion of the supernatant (e.g., 50 µL) to a new 9-well plate. Add the LDH reaction mixture according to the manufacturer's instructions.

    • Absorbance Measurement: Incubate the plate at room temperature for a specified time and then measure the absorbance at the appropriate wavelength.

Signaling Pathways in Cytotoxicity

Several furan derivatives exert their cytotoxic effects by modulating key cellular signaling pathways that regulate cell survival, proliferation, and apoptosis.

Certain furan-based compounds have been shown to induce apoptosis through the intrinsic mitochondrial pathway. This is characterized by an increase in the levels of p53 and the pro-apoptotic protein Bax, and a decrease in the anti-apoptotic protein Bcl-2.[6]

G Furan_Derivatives Furan Derivatives (e.g., Compounds 4 and 7) p53 p53 Furan_Derivatives->p53 Upregulation Bcl2 Bcl-2 Furan_Derivatives->Bcl2 Downregulation Bax Bax p53->Bax Activation Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits permeabilization Apoptosis Apoptosis Mitochondrion->Apoptosis Release of pro-apoptotic factors

Caption: Intrinsic mitochondrial apoptosis pathway induced by furan derivatives.

The PI3K/Akt/mTOR pathway is a critical signaling cascade that promotes cell growth, proliferation, and survival.[11] Aberrant activation of this pathway is a common feature in many cancers. Some furan-based compounds have been implicated in the inhibition of components of this pathway, leading to reduced cell proliferation and induction of apoptosis.[11]

G Furan_Derivatives Furan Derivatives PI3K PI3K Furan_Derivatives->PI3K Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by furan derivatives.

Antimicrobial Activity

This compound and its derivatives have demonstrated a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.[1][4] The presence of the furan moiety is crucial for this activity, and the introduction of different substituents can enhance their potency.[12]

Quantitative Antimicrobial Data

The following table summarizes the in vitro antimicrobial activity of selected furan derivatives, presented as the Minimum Inhibitory Concentration (MIC) in µg/mL.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Thiosemicarbazone derivative 5 Staphylococcus aureus ATCC7006991[8]
Thiosemicarbazone derivative 4 Candida albicans (ATCC90028 and ATCC10231)5[8]
NitrofurantoinStaphylococcus aureus1.5625[13]
NitrofurantoinMethicillin-resistant S. aureus (MRSA)1[13]
FurazolidoneEscherichia coli (wild-type)16[13]
(Z)-4-(hydroxyimino)naphtho[1,2-b]furan-5(4H)-one (HNF)MRSA9.7 - 19.5[13]
(Z)-4-(acetoxyimino)naphtho[1,2-b]furan-5(4H)-one (ANF)MRSA2.4 - 9.7[13]
2(5H)-Furanone Sulfone 26S. aureus8[13]
2(5H)-Furanone Sulfone 26Bacillus subtilis8[13]
Sulfonyl derivative of 2(5H)-Furanone (F105)Methicillin-susceptible S. aureus (MSSA) ATCC2921310 mg/L (25 µM)[14]
Sulfonyl derivative of 2(5H)-Furanone (F105)Methicillin-resistant S. aureus (MRSA) ATCC4330020 mg/L (50 µM)[14]
Experimental Protocol for Antimicrobial Susceptibility Testing

The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after incubation.

  • Protocol:

    • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to a specific cell density (e.g., 5 x 10⁵ CFU/mL).

    • Serial Dilution: Perform a two-fold serial dilution of the furan derivative in the broth within a 96-well plate.

    • Inoculation: Inoculate each well with the prepared microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth without microorganism).

    • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

    • MIC Determination: Determine the MIC by visually inspecting the wells for turbidity. The lowest concentration with no visible growth is recorded as the MIC.

Antioxidant Activity

Several furan derivatives have been reported to possess significant antioxidant properties. This activity is often evaluated by their ability to scavenge free radicals.

Quantitative Antioxidant Data

The antioxidant activity of furan derivatives is commonly assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with results expressed as IC50 values.

Compound/DerivativeAntioxidant AssayIC50Reference
Thiosemicarbazone derivative 1 DPPH radical scavenging40.9 µg/mL[8]
2-(p-hydroxy phenyl styryl)-furanDPPH radical scavenging~ 40 µM[15]
1,2,4-triazole derivatives 15, 20, 21, 22 Antioxidant activityNot specified as IC50, but noted as "excellent"[16]
Experimental Protocol for Antioxidant Assays
  • Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, and the color of the solution changes to pale yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.

  • Protocol:

    • Sample Preparation: Prepare different concentrations of the furan derivatives in a suitable solvent (e.g., methanol (B129727) or ethanol).

    • DPPH Solution: Prepare a solution of DPPH in the same solvent.

    • Reaction Mixture: Mix the sample solutions with the DPPH solution and incubate in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Absorbance Measurement: Measure the absorbance of the solutions at a specific wavelength (e.g., 517 nm). A blank (solvent) and a control (DPPH solution without the sample) are also measured.

    • Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Enzyme Immobilization

This compound has been investigated as a bio-based and potentially safer alternative to glutaraldehyde (B144438) for the covalent immobilization of enzymes.[17]

  • Mechanism: FDC reacts with primary amino groups on the enzyme surface to form imine bonds, effectively crosslinking the enzyme to a support matrix.[17]

  • Advantages over Glutaraldehyde: FDC has lower volatility and is poorly soluble in water, which may reduce respiratory toxicity concerns associated with glutaraldehyde. The imine bonds formed with the aromatic aldehydes of FDC can exhibit higher stability, particularly at acidic pH.[17]

  • Application: FDC has been successfully used for the immobilization of glucoamylase on amino-functionalized methacrylic resins, yielding enzymatic activities comparable to those obtained with glutaraldehyde.[17]

Caption: Workflow for enzyme immobilization using this compound.

Conclusion

This compound and its derivatives represent a promising class of compounds with a wide range of biological activities, including cytotoxic, antimicrobial, and antioxidant effects. The versatility of the furan scaffold allows for the synthesis of diverse derivatives with tailored properties, making them attractive candidates for drug discovery and development. Furthermore, the application of FDC as a bio-based crosslinking agent for enzyme immobilization highlights its potential in biotechnology. Further research into the structure-activity relationships, mechanisms of action, and safety profiles of these compounds is warranted to fully exploit their therapeutic and industrial potential.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Furan-Based Polyesters

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Furan-based polymers are a promising class of sustainable materials derived from renewable biomass resources.[1] The key precursor, 2,5-furandicarboxylic acid (FDCA), is recognized as a critical bio-based building block for producing polyesters with properties comparable or even superior to their petroleum-based counterparts, such as poly(ethylene terephthalate) (PET).[2][3][4] These furanic polyesters exhibit excellent thermal stability, mechanical strength, and gas barrier properties, making them suitable for a wide range of applications, including packaging and fibers.[5][6]

While the user specified interest in Furan-2,5-dicarbaldehyde, the predominant and well-documented synthetic pathway for furan-based polyesters commences with 2,5-furandicarboxylic acid (FDCA) or its derivatives. FDCA is typically synthesized through the oxidation of 5-hydroxymethylfurfural (B1680220) (HMF), which is derived from the dehydration of C6 sugars.[7] this compound, also known as 2,5-diformylfuran (DFF), is an intermediate in some routes to FDCA but is not typically used as a direct monomer for polyester (B1180765) synthesis.[6][7] This document will focus on the established methods for polyester synthesis from FDCA and its dimethyl ester.

I. Synthesis of Furan-Based Polyesters

The synthesis of furan-based polyesters is primarily achieved through polycondensation reactions. The most common methods include melt polymerization (via direct esterification or transesterification) and solution polymerization.[2]

A. Key Monomers and Reagents:

  • Furan-based Monomer: 2,5-Furandicarboxylic acid (FDCA) or Dimethyl 2,5-furandicarboxylate (DMFDCA).

  • Diols: A variety of diols can be used, with the choice influencing the final properties of the polyester. Common examples include:

    • Ethylene (B1197577) glycol (EG)

    • 1,3-Propanediol (PDO)

    • 1,4-Butanediol (BDO)

    • 1,6-Hexanediol

    • 1,8-Octanediol

    • Isosorbide (a rigid bio-based diol)

    • 1,4-Cyclohexanedimethanol (CHDM)

  • Catalysts: Various catalysts are employed to facilitate the polymerization reaction. Common catalysts include:

    • Antimony(III) oxide (Sb₂O₃)

    • Titanium(IV) isopropoxide (TIPT)

    • Tin(II) 2-ethylhexanoate

    • Zinc acetate

    • Cobalt(II) acetate

The general reaction for the synthesis of a furan-based polyester is illustrated below:

FDCA 2,5-Furandicarboxylic Acid (FDCA) or Dimethyl 2,5-furandicarboxylate (DMFDCA) Polyester Furan-Based Polyester (e.g., PEF) FDCA->Polyester + Diol Diol (e.g., Ethylene Glycol) Diol->Polyester + Byproduct Byproduct (Water or Methanol) Polyester->Byproduct +

Caption: General reaction scheme for the synthesis of furan-based polyesters.

II. Experimental Protocols

A. Protocol 1: Melt Polymerization of Poly(ethylene 2,5-furandicarboxylate) (PEF) via Direct Esterification

This protocol describes a two-stage melt polymerization process involving the direct esterification of FDCA with ethylene glycol.

Materials:

  • 2,5-Furandicarboxylic acid (FDCA)

  • Ethylene glycol (EG)

  • Antimony(III) oxide (Sb₂O₃) catalyst

  • Glass batch reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation column.

Procedure:

  • Esterification Stage:

    • Charge the reactor with FDCA and ethylene glycol in a molar ratio of 1:1.2 to 1:1.5.

    • Add the catalyst (e.g., 200-400 ppm of Sb₂O₃ relative to the weight of FDCA).

    • Heat the mixture under a nitrogen atmosphere with constant stirring to approximately 180-220°C.

    • Water will be produced as a byproduct and should be continuously removed by distillation.

    • Monitor the reaction until the theoretical amount of water is collected (typically 2-4 hours).

  • Polycondensation Stage:

    • Gradually increase the temperature to 230-260°C.

    • Simultaneously, reduce the pressure slowly to below 1 mbar over a period of 1-2 hours to facilitate the removal of excess ethylene glycol.

    • Continue the reaction under high vacuum and elevated temperature for another 2-4 hours. The viscosity of the melt will increase significantly.

    • Once the desired viscosity is achieved, the polymerization is stopped by cooling the reactor.

    • The resulting polyester is then extruded and pelletized.

cluster_workflow Melt Polymerization Workflow start Start: Charge Reactor (FDCA, EG, Catalyst) esterification Esterification (180-220°C, N₂ atm) Remove H₂O start->esterification polycondensation_setup Increase Temperature (230-260°C) Reduce Pressure (<1 mbar) esterification->polycondensation_setup polycondensation Polycondensation (High Vacuum) Remove excess EG polycondensation_setup->polycondensation end End: Cool and Extrude Polymer polycondensation->end

Caption: Experimental workflow for the melt polymerization of PEF.

B. Protocol 2: Enzymatic Synthesis of Furan-Based Polyesters

Enzymatic polymerization offers a greener alternative, proceeding under milder conditions. Candida antarctica lipase (B570770) B (CALB), often immobilized as Novozym 435, is a commonly used enzyme.[8]

Materials:

  • Dimethyl 2,5-furandicarboxylate (DMFDCA)

  • Aliphatic diol (e.g., 1,8-octanediol)

  • Immobilized Candida antarctica lipase B (Novozym 435)

  • Diphenyl ether (solvent)

  • Molecular sieves (for water removal)

Procedure:

  • Reaction Setup:

    • In a reaction vessel, combine equimolar amounts of DMFDCA and the diol.

    • Add Novozym 435 (typically 5-10% by weight of monomers) and activated molecular sieves.

    • Add diphenyl ether as the solvent.

  • Polymerization:

    • Heat the mixture to a temperature between 80°C and 95°C under a nitrogen atmosphere with stirring.

    • The reaction can be performed in one or two stages. A two-stage process may involve an initial period at a lower temperature followed by an increase in temperature and/or application of a vacuum to drive the reaction to completion.

    • The reaction progress can be monitored by analyzing the molecular weight of the polymer at different time intervals.

    • After the desired polymerization time (typically 24-72 hours), the reaction is stopped by cooling.

  • Product Isolation:

    • Dissolve the product in a suitable solvent (e.g., formic acid or hexafluoroisopropanol).

    • Filter to remove the enzyme and molecular sieves.

    • Precipitate the polymer by adding a non-solvent (e.g., methanol).

    • Collect the polymer by filtration and dry under vacuum.

III. Data Presentation

The properties of furan-based polyesters are highly dependent on the choice of diol and the polymerization conditions. The following tables summarize some reported properties of various furan-based polyesters.

Table 1: Thermal Properties of Furan-Based Polyesters

PolyesterDiolTg (°C)Tm (°C)Reference
PEFEthylene glycol78 - 85210 - 215[2][9]
PPF1,3-Propanediol21.8 - 89.9148.2 - 210.4[9]
PBF1,4-Butanediol~45~170[9][10]
PHF1,6-Hexanediol~20~150[9]
POF1,8-Octanediol~10~130[9]
PIsFIsosorbide157-[9]

Table 2: Mechanical Properties of Furan-Based Polyesters

PolyesterTensile Modulus (MPa)Tensile Strength (MPa)Elongation at Break (%)Reference
PEF2100 - 245035 - 66.7~5[9]
PPF150068-[9]
PBF-~50>200[10]
PHF340 - 2070-4.2 - 210[9]

IV. Property Comparison and Applications

Furan-based polyesters, particularly PEF, are often compared to the widely used PET.

Property Comparison: PEF vs. PET Properties Property Source Gas Barrier Thermal Stability Mechanical Strength PEF PEF (Furan-based) Renewable (Bio-based) Higher Similar to Higher Similar PET PET (Petroleum-based) Fossil Fuels Lower High Similar

Caption: Comparison of key properties between PEF and PET.

The enhanced barrier properties of furanic polyesters make them highly attractive for food and beverage packaging, potentially extending the shelf life of products. Their renewable origin is a significant advantage in the context of a circular economy.[5][6] Other potential applications include fibers for textiles and engineering plastics.

Disclaimer: The provided protocols are generalized and may require optimization based on specific laboratory conditions and desired polymer characteristics. Appropriate safety precautions should be taken when handling all chemicals and conducting high-temperature reactions under vacuum.

References

Application Notes and Protocols for the Synthesis of Bio-Based Polyamides from Furan-Based Monomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of sustainable polymers from renewable resources is a paramount objective in modern chemistry and materials science. Furan-based monomers, derived from biomass, are at the forefront of this endeavor, offering a green alternative to petroleum-based building blocks for high-performance polymers. Polyamides, a class of polymers characterized by amide linkages (-CONH-), are widely used in various demanding applications due to their excellent thermal and mechanical properties.

This document provides detailed application notes and protocols for the synthesis of furan-based polyamides. It is important to clarify a common point of confusion regarding the appropriate furan-based monomer for this purpose. Polyamide synthesis involves the polycondensation of a dicarboxylic acid (or its derivative, such as a diacyl chloride or diester) with a diamine. Therefore, the suitable bio-based furan (B31954) monomer is 2,5-furandicarboxylic acid (FDCA) or its more processable derivative, dimethyl 2,5-furandicarboxylate (DMFDC) .

While furan-2,5-dicarbaldehyde is a valuable furan-based platform chemical, its reaction with a diamine yields a polyimine (a polymer containing C=N double bonds), not a polyamide. This compound can, however, be converted into a furan-based diamine, 2,5-bis(aminomethyl)furan, through reductive amination, which can then be used for polyamide synthesis in conjunction with a dicarboxylic acid.[1]

This guide will focus on the direct synthesis of furan-based polyamides using the scientifically established and widely researched FDCA and DMFDC monomers. Direct polymerization of FDCA can be challenging due to its high melting point and tendency to decarboxylate at the high temperatures required for melt polycondensation.[2][3] Consequently, the use of its diester, DMFDC, is often preferred as it allows for more controlled polymerization at lower temperatures, mitigating side reactions and enabling the synthesis of high molecular weight polymers.[3][4]

Data Presentation: Properties of Furan-Based Polyamides

The properties of furan-based polyamides can be tailored by varying the length and structure of the aliphatic or aromatic diamine co-monomer. The following table summarizes key quantitative data for a range of polyamides synthesized from DMFDC and various diamines.

Polyamide DesignationDiamine UsedNumber-Average Molecular Weight (Mn) ( g/mol )Glass Transition Temperature (Tg) (°C)Melting Temperature (Tm) (°C)Tensile Modulus (GPa)
PA6F1,6-Hexanediamine (B7767898)14,000[1]130 - 140[1][2]Amorphous[1]3.5[1]
PA8F1,8-Octanediamineup to 16,000 (Mw 54,000)~120~225-
PA5F1,5-Pentanediamine-158[2]309.8-
PA12F1,12-Dodecanediamine-107[2]--
PA-DODA-F4,9-Dioxa-1,12-dodecanediamineup to 14,900 (Mw)41[5]Amorphous[5]-
PA-DETA-FDiethylenetriamine-107[5]Amorphous[5]-

Visualization of Synthesis and Workflow

The following diagrams illustrate the chemical structures of the monomers and the general workflow for the synthesis of furan-based polyamides.

Monomer_Structures cluster_Monomers Key Monomers for Furan-Based Polyamide Synthesis DMFDC Dimethyl 2,5-furandicarboxylate (DMFDC) Diamine Aliphatic or Aromatic Diamine (H₂N-R-NH₂)

Figure 1: Key monomers for polyamide synthesis.

Polyamide_Synthesis_Workflow cluster_workflow General Synthesis Workflow Monomers 1. Monomer Charging (DMFDC + Diamine) Oligomerization 2. Oligomerization (Melt, N₂ Atmosphere) - Formation of prepolymer - Methanol (B129727) removal Monomers->Oligomerization Heat + Catalyst Polycondensation 3. Polycondensation (High Temp, High Vacuum) - Molecular weight increase Oligomerization->Polycondensation Increase Temp + Apply Vacuum Isolation 4. Polymer Isolation (Extrusion/Precipitation) Polycondensation->Isolation Characterization 5. Characterization (NMR, GPC, DSC, TGA) Isolation->Characterization

Figure 2: General workflow for melt polycondensation.

Experimental Protocols

Two primary methods for synthesizing high-quality furan-based polyamides are detailed below: melt polycondensation and enzymatic polymerization.

Protocol 1: Two-Stage Melt Polycondensation of PA6F

This protocol describes the synthesis of poly(hexamethylene furanamide) (PA6F) from DMFDC and 1,6-hexanediamine (HMDA), a method effective for achieving high molecular weight polymers.[1][2]

Materials:

  • Dimethyl 2,5-furandicarboxylate (DMFDC)

  • 1,6-Hexanediamine (HMDA)

  • Titanium(IV) isopropoxide (TIPT) catalyst

  • Nitrogen (high purity)

  • Methanol (for purification)

  • Deionized water (for purification)

Equipment:

  • Glass reactor equipped with a mechanical stirrer, nitrogen inlet/outlet, and a distillation bridge connected to a vacuum pump.

  • Heating mantle with temperature controller

  • High-vacuum pump

  • Schlenk line

Procedure:

Stage 1: Oligomerization (Prepolymer Formation)

  • Thoroughly dry all glassware in an oven at 120 °C overnight and assemble the reactor hot under a nitrogen flow.

  • Charge the reactor with equimolar amounts of DMFDC and HMDA. A slight excess (e.g., 4.5 mol%) of HMDA can be added to compensate for its volatility and enhance molecular weight.[1]

  • Add the TIPT catalyst (e.g., 400 ppm relative to the weight of DMFDC).[1]

  • Purge the reactor with nitrogen for at least 30 minutes to ensure an inert atmosphere.

  • Begin stirring and gradually heat the reactor to 160-180 °C under a slow, constant nitrogen flow.

  • Maintain this temperature for 2-3 hours. During this stage, the monomers will melt and react to form a low molecular weight prepolymer (oligomer), and methanol will be evolved and collected via the distillation bridge. The reaction mixture will become progressively more viscous.

Stage 2: Polycondensation

  • Gradually increase the temperature of the reactor to 240-260 °C.

  • Once the target temperature is reached, slowly and carefully apply a high vacuum (e.g., <1 mbar) over 30-60 minutes to avoid excessive foaming.

  • Continue the reaction under high vacuum and at high temperature for 3-5 hours. The high viscosity of the melt indicates the formation of a high molecular weight polymer.

  • Remove the heat source and allow the reactor to cool to room temperature under a nitrogen atmosphere.

  • The resulting solid polymer can be removed from the reactor (this may require breaking the glass if not designed for easy removal).

  • Purify the polymer by dissolving it in a suitable solvent (e.g., hexafluoroisopropanol) and precipitating it into a non-solvent like methanol.

  • Collect the precipitated polymer by filtration and dry it in a vacuum oven at 60-80 °C until a constant weight is achieved.

Protocol 2: Enzymatic Polymerization of PA8F

This protocol describes a greener, milder synthesis of poly(octamethylene furanamide) (PA8F) using an immobilized lipase (B570770) catalyst, Novozym 435 (N435).[6][7] This method avoids high temperatures and toxic metal catalysts.

Materials:

  • Dimethyl 2,5-furandicarboxylate (DMFDC)

  • 1,8-Octanediamine (1,8-ODA)

  • Novozym 435 (immobilized Candida antarctica lipase B), pre-dried

  • Diphenyl ether (solvent), pre-dried

  • Activated molecular sieves (3Å or 4Å)

  • Methanol (for purification)

  • Nitrogen (high purity)

Equipment:

  • Round-bottom flask or small glass reactor with a magnetic stirrer and nitrogen inlet.

  • Oil bath with temperature controller

  • Vacuum line for drying

Procedure:

  • Pre-dry the N435 catalyst and the diphenyl ether solvent according to established procedures to remove moisture, which can inhibit the reaction.[6] Activate the molecular sieves by heating at 200 °C under vacuum.

  • In a nitrogen-filled glovebox or Schlenk line, add DMFDC (e.g., 1.0 eq), 1,8-ODA (1.0 eq), pre-dried diphenyl ether (e.g., 500 wt% relative to monomers), pre-dried N435 (e.g., 20 wt% relative to monomers), and activated molecular sieves (e.g., 200 wt% relative to monomers) to the reaction flask.[6]

  • Place the flask in an oil bath and heat the reaction mixture under a nitrogen atmosphere. A temperature-varied, two-stage method often yields higher molecular weights.[6][7]

    • Stage 1: Heat at 90-100 °C for 24 hours.

    • Stage 2: Increase the temperature to 110-140 °C for an additional 24-48 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Add a sufficient amount of methanol to the flask to precipitate the polymer and dissolve the diphenyl ether.

  • Stir the mixture vigorously, then collect the precipitated polymer by filtration or centrifugation.

  • Wash the collected polymer thoroughly with fresh methanol to remove any residual solvent and unreacted monomers.

  • Dry the final polyamide product in a vacuum oven at 40-50 °C for 2-3 days or until a constant weight is achieved.[6]

These protocols provide a foundation for the synthesis and exploration of furan-based polyamides. Researchers can adapt these methods to different diamines and reaction conditions to develop novel bio-based materials with tailored properties for a wide range of applications.

References

Application of Furan-2,5-dicarbaldehyde in the Synthesis of Biologically Active Schiff Base Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furan-2,5-dicarbaldehyde (FDC), a versatile bifunctional aldehyde derived from biomass, has emerged as a valuable building block in the synthesis of a wide array of Schiff base ligands. The presence of two aldehyde groups allows for the facile condensation with primary amines to yield bis-Schiff bases, which can act as polydentate ligands capable of forming stable complexes with various metal ions. These Schiff bases and their metal complexes have garnered significant interest in medicinal and materials chemistry due to their diverse biological activities, including antimicrobial and anticancer properties. This document provides detailed application notes and protocols for the synthesis and evaluation of this compound-based Schiff base ligands.

Applications in Drug Development

Schiff base ligands derived from this compound have shown considerable promise in the development of new therapeutic agents. Their biological activity is often attributed to the presence of the azomethine (-C=N-) group, which is crucial for their interaction with biological targets.

Antimicrobial Activity:

Schiff bases of this compound and their metal complexes have demonstrated significant activity against a range of bacterial and fungal pathogens. The lipophilicity of these compounds, a key factor in their antimicrobial efficacy, allows them to readily permeate microbial cell membranes. It is believed that the mechanism of action involves the disruption of cellular processes through the chelation of essential metal ions or by interfering with enzymatic activities within the microbial cells.

Anticancer Activity:

Numerous studies have highlighted the potential of furan-containing Schiff bases as anticancer agents. These compounds can induce cytotoxicity in various cancer cell lines through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes involved in cancer cell proliferation. The planar nature of the furan (B31954) ring and the attached imine groups can facilitate intercalation with DNA, leading to the inhibition of DNA replication and transcription. Furthermore, their metal complexes have shown enhanced anticancer activity, which is often attributed to the role of the metal ion in promoting DNA binding and cleavage.

Experimental Protocols

Protocol 1: Synthesis of a Bis-Schiff Base Ligand from this compound and Aniline (B41778)

This protocol describes a general method for the synthesis of a bis-Schiff base ligand through the condensation of this compound with a primary amine.

Materials:

  • This compound (1 mmol, 124.08 mg)

  • Aniline (2 mmol, 186.24 mg, 0.18 mL)

  • Absolute Ethanol (B145695) (20 mL)

  • Glacial Acetic Acid (catalytic amount, ~2-3 drops)

Procedure:

  • Dissolve this compound (1 mmol) in 10 mL of absolute ethanol in a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • To this solution, add a solution of aniline (2 mmol) in 10 mL of absolute ethanol.

  • Add a catalytic amount of glacial acetic acid to the reaction mixture.

  • Reflux the mixture with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • The precipitated solid product is collected by filtration, washed with cold ethanol, and then with diethyl ether.

  • The crude product is purified by recrystallization from a suitable solvent such as ethanol or methanol.

  • Dry the purified product in a vacuum desiccator over anhydrous CaCl₂.

Characterization:

The structure of the synthesized Schiff base ligand can be confirmed using various spectroscopic techniques such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: In Vitro Antimicrobial Activity Assessment using the Broth Microdilution Method (MIC Determination)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized Schiff base ligands against bacterial strains.

Materials:

  • Synthesized Schiff base ligand

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Sterile saline solution (0.85% NaCl)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (DMSO or the solvent used to dissolve the compound)

Procedure:

  • Prepare a stock solution of the Schiff base ligand in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.

  • Perform serial two-fold dilutions of the stock solution in MHB in the wells of a 96-well microtiter plate to obtain a range of concentrations (e.g., 512 µg/mL to 1 µg/mL).

  • Prepare a bacterial inoculum suspension equivalent to 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL) and further dilute it to achieve a final concentration of 5 x 10⁵ CFU/mL in each well.

  • Add 100 µL of the standardized bacterial suspension to each well containing the diluted compound.

  • Include a positive control (broth with bacteria and standard antibiotic) and a negative control (broth with bacteria and solvent).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Protocol 3: In Vitro Anticancer Activity Assessment using the MTT Assay

This protocol describes the evaluation of the cytotoxic activity of the synthesized Schiff base ligands against a cancer cell line.

Materials:

  • Synthesized Schiff base ligand

  • Human cancer cell line (e.g., MCF-7, HeLa)

  • Normal cell line (for cytotoxicity comparison, e.g., HEK293)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

  • Positive control drug (e.g., Doxorubicin)

Procedure:

  • Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Prepare various concentrations of the Schiff base ligand in the culture medium.

  • After 24 hours, replace the medium with fresh medium containing different concentrations of the test compound and incubate for another 24-48 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Quantitative Data Summary

The biological activities of various Schiff base ligands derived from furan aldehydes are summarized in the tables below.

Table 1: Antimicrobial Activity (MIC in µg/mL) of Furan-based Schiff Bases

Compound IDStaphylococcus aureusEscherichia coliCandida albicansReference
Ligand 162.562.5125[1]
Ligand 262.5250>500[1]
Ligand 312.5>50012.5[1]

Table 2: Anticancer Activity (IC₅₀ in µM) of Furan-based Schiff Bases

Compound IDMCF-7 (Breast Cancer)HeLa (Cervical Cancer)A549 (Lung Cancer)Reference
Furan-SB 14.21--
Furan-SB 264.05--[2]
Furan-SB 3-10.60-

Visualizations

Experimental Workflow for Schiff Base Synthesis and Evaluation

G start Start reagents This compound + Primary Amine start->reagents synthesis Condensation Reaction (Reflux in Ethanol with a catalytic amount of Acetic Acid) reagents->synthesis purification Filtration, Washing & Recrystallization synthesis->purification characterization Characterization (FT-IR, NMR, Mass Spec) purification->characterization biological_eval Biological Evaluation characterization->biological_eval antimicrobial Antimicrobial Assay (MIC Determination) biological_eval->antimicrobial Test for Antimicrobial Activity anticancer Anticancer Assay (MTT Assay, IC50 Determination) biological_eval->anticancer Test for Anticancer Activity end End antimicrobial->end anticancer->end

Caption: Workflow for the synthesis and biological evaluation of Schiff base ligands.

Proposed Signaling Pathway for Anticancer Activity of Furan-based Schiff Bases

G ligand Furan-based Schiff Base ros Increased ROS Production ligand->ros dna_damage DNA Damage/ Intercalation ligand->dna_damage p53 p53 Activation ros->p53 dna_damage->p53 bax Bax (Pro-apoptotic) Upregulation p53->bax bcl2 Bcl-2 (Anti-apoptotic) Downregulation p53->bcl2 cell_cycle_arrest Cell Cycle Arrest (G2/M Phase) p53->cell_cycle_arrest caspase Caspase Cascade Activation bax->caspase bcl2->caspase Inhibits apoptosis Apoptosis caspase->apoptosis

Caption: Proposed mechanism of anticancer action for furan-based Schiff bases.

References

Furan-2,5-dicarbaldehyde: A Bio-based Crosslinking Agent for Polymers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Furan-2,5-dicarbaldehyde (FDA), also known as 2,5-diformylfuran (DFF), is a versatile, bio-based dialdehyde (B1249045) derived from the dehydration of carbohydrates. Its unique structure, featuring two reactive aldehyde groups on a furan (B31954) ring, makes it an excellent crosslinking agent for a variety of polymers. This document provides detailed application notes and experimental protocols for the use of FDA as a crosslinking agent, with a focus on its application in enzyme immobilization and the formation of hydrogels from natural polymers like chitosan (B1678972) and gelatin.

Application Note 1: Enzyme Immobilization

Introduction: this compound is an effective and safer alternative to glutaraldehyde (B144438) for the covalent immobilization of enzymes onto amino-functionalized solid supports. The crosslinking occurs through the formation of stable imine bonds between the aldehyde groups of FDA and the primary amino groups (e.g., from lysine (B10760008) residues) on the enzyme surface and the support. This method offers comparable enzymatic activity to glutaraldehyde-crosslinked enzymes with the added benefits of being derived from renewable resources and having lower volatility and toxicity.[1][2]

Key Advantages:

  • Bio-based: FDA is derived from renewable biomass.

  • Reduced Toxicity: It is less volatile than glutaraldehyde, reducing respiratory exposure risks.[1]

  • Stable Linkage: The formed imine bonds exhibit good stability, even at acidic pH, due to conjugation with the furan ring.[1]

  • Comparable Efficiency: Achieves similar enzyme immobilization efficiency and operational stability as glutaraldehyde.[1][2]

Quantitative Data: Comparison of FDA and Glutaraldehyde for Glucoamylase Immobilization

The following table summarizes the recovered activity of glucoamylase immobilized on an amino-functionalized poly(methylmethacrylate) (B3431434) carrier using either FDA or glutaraldehyde as the crosslinking agent at various concentrations.

Crosslinker Amount (μmol/g carrier)Recovered Activity with Glutaraldehyde (U/g carrier)Recovered Activity with FDA (U/g carrier)
20085 ± 588 ± 3
2082 ± 485 ± 4
275 ± 678 ± 5
0.260 ± 765 ± 6

Data adapted from Danielli, C., et al. (2022). 2,5-Furandicarboxaldehyde as a bio-based crosslinking agent replacing glutaraldehyde for covalent enzyme immobilization. RSC Advances.[1]

Experimental Protocol: Covalent Immobilization of Glucoamylase using FDA

Materials:

  • Amino-functionalized methacrylic resin

  • This compound (FDA)

  • Glucoamylase solution

  • Potassium phosphate (B84403) buffer (0.1 M, pH 7.0)

  • Deionized water

Procedure:

  • Carrier Activation:

    • Suspend the amino-functionalized resin in the potassium phosphate buffer.

    • Add the desired amount of FDA solution (e.g., 20 µmol per gram of carrier).

    • Incubate the suspension with shaking for a specified time (e.g., 2 hours) at room temperature to allow for the activation of the carrier.

    • Wash the activated carrier extensively with deionized water to remove any unreacted FDA.

  • Enzyme Immobilization:

    • Resuspend the activated carrier in fresh potassium phosphate buffer.

    • Add the glucoamylase solution to the activated carrier suspension.

    • Incubate the mixture with gentle shaking at 25 °C for 24 hours.[2]

    • Separate the immobilized enzyme from the supernatant.

    • Wash the immobilized enzyme three times with deionized water to remove any non-covalently bound enzyme.[2]

    • Store the immobilized enzyme at 4 °C in a suitable buffer.[2]

Experimental Workflow for Enzyme Immobilization

G cluster_activation Carrier Activation cluster_immobilization Enzyme Immobilization A Suspend amino-functionalized resin in buffer B Add this compound (FDA) solution A->B C Incubate with shaking (e.g., 2h, RT) B->C D Wash activated carrier with deionized water C->D E Resuspend activated carrier in buffer D->E Activated Carrier F Add enzyme solution E->F G Incubate with gentle shaking (e.g., 24h, 25°C) F->G H Separate immobilized enzyme G->H I Wash immobilized enzyme H->I J Store at 4°C I->J

Workflow for enzyme immobilization using FDA.

Application Note 2: Hydrogel Formation with Natural Polymers

Introduction: FDA can be used to crosslink biopolymers containing primary amine groups, such as chitosan and gelatin, to form hydrogels. The crosslinking reaction forms imine bonds, resulting in a three-dimensional network capable of absorbing and retaining large amounts of water. These hydrogels are promising for various biomedical applications, including wound dressing, drug delivery, and tissue engineering, due to their biocompatibility and biodegradability.

Crosslinking of Chitosan with FDA

Reaction Mechanism: The aldehyde groups of FDA react with the primary amine groups of the glucosamine (B1671600) units in the chitosan backbone to form Schiff bases (imines), leading to a crosslinked hydrogel network.

Chemical Crosslinking of Chitosan with FDA

G cluster_reactants Reactants cluster_product Product Chitosan Chitosan Chain (-NH2) CrosslinkedChitosan Crosslinked Chitosan Hydrogel (Schiff Base Linkage) Chitosan->CrosslinkedChitosan FDA This compound (OHC-Furan-CHO) FDA->CrosslinkedChitosan

Crosslinking of chitosan with FDA.

Illustrative Data: The following table provides an example of the expected relationship between the FDA concentration and the swelling and mechanical properties of a chitosan hydrogel.

FDA Concentration (wt% relative to Chitosan)Swelling Ratio (%)Compressive Modulus (kPa)
0.5120015
1.085030
2.050065

Note: This data is illustrative and the actual values will depend on the specific molecular weight of the chitosan, the reaction conditions, and the method of measurement.

Experimental Protocol: Preparation of a Chitosan-FDA Hydrogel

Materials:

  • Low molecular weight chitosan

  • Acetic acid solution (1% v/v)

  • This compound (FDA)

  • Deionized water

Procedure:

  • Chitosan Solution Preparation:

    • Dissolve chitosan powder in a 1% acetic acid solution to a final concentration of 2% (w/v) with continuous stirring until a homogenous solution is obtained.

  • Crosslinking:

    • Prepare a stock solution of FDA in a suitable solvent (e.g., a small amount of ethanol (B145695) or DMSO, then dilute with water).

    • Add the FDA solution dropwise to the chitosan solution while stirring. The amount of FDA can be varied to control the degree of crosslinking.

    • Continue stirring for a specified period (e.g., 4 hours) at room temperature to allow for the formation of the hydrogel.

    • Cast the resulting hydrogel into a mold and allow it to set.

  • Purification and Characterization:

    • Wash the hydrogel extensively with deionized water to remove any unreacted FDA and acetic acid.

    • Characterize the hydrogel for its swelling behavior, mechanical properties, and morphology.

Crosslinking of Gelatin with FDA

Reaction Mechanism: Similar to chitosan, the free amine groups from lysine and hydroxylysine residues in the gelatin protein chains react with the aldehyde groups of FDA to form a crosslinked hydrogel network.

Illustrative Data: The following table illustrates the potential effect of FDA concentration on the properties of a gelatin hydrogel.

FDA Concentration (wt% relative to Gelatin)Swelling Ratio (%)Tensile Strength (MPa)
0.259500.8
0.506001.5
1.003502.8

Note: This data is illustrative. Actual values will vary based on the gelatin type (A or B), Bloom strength, and experimental conditions.

Experimental Protocol: Preparation of a Gelatin-FDA Hydrogel

Materials:

  • Gelatin (Type A or B)

  • This compound (FDA)

  • Phosphate-buffered saline (PBS, pH 7.4)

Procedure:

  • Gelatin Solution Preparation:

    • Dissolve gelatin powder in PBS at 40-50 °C to a final concentration of 10% (w/v) with gentle stirring.

  • Crosslinking:

    • Prepare a solution of FDA in PBS.

    • Add the FDA solution to the warm gelatin solution and mix thoroughly.

    • Pour the mixture into molds and allow it to cool to room temperature to form a physical gel.

    • Incubate the gel at a controlled temperature (e.g., 37 °C) for a set time (e.g., 24 hours) to allow for chemical crosslinking to occur.

  • Purification and Characterization:

    • Immerse the crosslinked gelatin hydrogel in a large volume of PBS, changing the buffer periodically to remove any unreacted FDA.

    • Evaluate the hydrogel for its swelling, mechanical, and thermal properties.

Experimental Workflow for Natural Polymer Hydrogel Synthesis

G cluster_prep Polymer Solution Preparation cluster_crosslink Crosslinking cluster_purify Purification & Characterization P1 Dissolve Polymer (e.g., Chitosan in Acetic Acid or Gelatin in PBS) C2 Add FDA solution to polymer solution with stirring P1->C2 C1 Prepare FDA solution C1->C2 C3 Allow reaction to proceed (e.g., 4h at RT) C2->C3 C4 Cast into mold C3->C4 U1 Wash hydrogel extensively C4->U1 U2 Characterize properties (Swelling, Mechanical, etc.) U1->U2

References

Step-Growth Polymerization Protocols for Furan-2,5-dicarbaldehyde: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the step-growth polymerization of Furan-2,5-dicarbaldehyde (DFF), a versatile bio-based monomer. The protocols focus on its condensation with urea (B33335) and diamines to form furan-based resins and poly(Schiff base)s, respectively. These materials are of significant interest for the development of sustainable polymers with potential applications in various fields, including advanced materials and drug delivery systems.

Polymerization with Urea to Form Furan-Urea Resins

The reaction of this compound with urea proceeds via a condensation reaction, leading to the formation of a crosslinked furan-urea resin. This thermosetting polymer exhibits high thermal stability and insolubility, making it a promising candidate for applications requiring durable materials.

Quantitative Data Summary
ParameterValueReference
Monomers This compound (DFF), Urea[1]
Molar Ratio (Urea:DFF) ~4:1[1]
Reaction Temperature 110 °C[1]
Reaction Time 40 minutes[1]
Catalyst None (thermal condensation)[1]
Physical State of Reaction Melt (solid mixture)[1]
Product Crystalline polymer resin[1]
Yield 90%[1]
Experimental Protocol: Synthesis of Furan-Urea Resin

Materials:

  • This compound (DFF)

  • Urea

  • Pestle and mortar

  • Glass reaction tube

  • Oil bath

  • Nitrogen atmosphere setup

Procedure:

  • In a pestle and mortar, thoroughly grind a mixture of this compound (e.g., 38.5 mg, 0.31 mmol) and urea (e.g., 74.0 mg, 1.24 mmol) for 2 minutes to ensure a homogeneous solid mixture.[1]

  • Transfer the resulting powder to a glass reaction tube.

  • Place the reaction tube in an oil bath preheated to 110 °C.

  • Maintain the reaction under a nitrogen atmosphere for 40 minutes.[1]

  • During the reaction, the solid mixture will melt and then solidify as the polymer forms.

  • After 40 minutes, remove the reaction tube from the oil bath and allow it to cool to room temperature.

  • The resulting solid is the furan-urea resin, which can be collected and characterized. The product is a crystalline polymer resin and is obtained in approximately 90% yield.[1]

Workflow Diagram

experimental_workflow_urea start Start mix Grind DFF and Urea (4:1 molar ratio) start->mix react Heat to 110°C under N2 for 40 min mix->react cool Cool to Room Temperature react->cool end Furan-Urea Resin cool->end

Caption: Workflow for the synthesis of furan-urea resin.

Polymerization with Diamines to Form Poly(Schiff Base)s

This compound readily undergoes polycondensation with various aliphatic and aromatic diamines to form poly(Schiff base)s, also known as polyimines. These polymers contain the characteristic azomethine (-C=N-) linkage in their backbone and often exhibit interesting thermal and electronic properties. The following protocol is based on the synthesis of poly(Schiff base)s from a structurally similar dialdehyde, bifurfural, and can be adapted for this compound.[2]

Quantitative Data Summary (for Bifurfural Polymerization)
ParameterValueReference
Monomers Bifurfural, Aliphatic/Aromatic Diamines[2]
Molar Ratio (Diamine:Dialdehyde) 1:1[2]
Reaction Temperature 140 °C[2]
Reaction Time 6 hours[2]
Catalyst None (thermal condensation)[2]
Physical State of Reaction Melt (solvent-free) or in m-cresol (B1676322)[2]
Product Poly(Schiff base)[2]
Experimental Protocol: Synthesis of Poly(Schiff Base) from DFF and a Diamine

Materials:

  • This compound (DFF)

  • Diamine (e.g., 1,6-hexanediamine, p-phenylenediamine)

  • Reaction vessel (e.g., Schlenk tube)

  • Oil bath

  • Vacuum line

  • Nitrogen or Argon atmosphere setup

Procedure:

  • In a reaction vessel, combine equimolar amounts of this compound and the chosen diamine.

  • Place the vessel in an oil bath and heat to 140 °C under a nitrogen or argon atmosphere.[2]

  • Maintain the reaction at this temperature for 6 hours with continuous stirring.[2] For aromatic diamines, conducting the reaction in a solvent like m-cresol might be necessary to achieve polymerization.[2]

  • During the reaction, water is eliminated as a byproduct of imine formation.

  • After 6 hours, cool the reaction mixture to room temperature.

  • If the reaction was performed without a solvent, the resulting solid is the crude poly(Schiff base).

  • If a solvent such as m-cresol was used, the polymer can be purified by precipitation in a non-solvent like methanol (B129727) or ethanol, followed by filtration and drying. Note that removing m-cresol can be challenging due to its affinity for furan (B31954) rings.[2]

  • The final polymer can be further purified by washing with appropriate solvents and drying under vacuum.

Workflow Diagram

experimental_workflow_diamine start Start mix Combine DFF and Diamine (1:1 molar ratio) start->mix react Heat to 140°C under N2 for 6 h mix->react cool Cool to Room Temperature react->cool purify Purify by Precipitation (if solvent used) cool->purify end Poly(Schiff Base) purify->end

Caption: Workflow for the synthesis of poly(Schiff base)s.

Polymerization with Phenols and Hydrazines: Current Status

Detailed, step-growth polymerization protocols for this compound with phenols and hydrazines are not as readily available in the reviewed literature. However, the following provides an overview of related syntheses.

  • Phenols: Furan-based resins can be synthesized by reacting furan derivatives with phenols, often as a replacement for formaldehyde (B43269) in traditional phenol-formaldehyde resins.[3][4][5][6][7] A furan prepolymer can be synthesized from phenol (B47542) and furfural (B47365) (a related furan aldehyde) by heating at 135°C, followed by curing with a catalyst like hexamethylenetetramine (HMTA).[3] This suggests that a similar approach could be explored for this compound, likely resulting in a crosslinked thermoset resin.

  • Hydrazines: The reaction of aldehydes with hydrazines typically leads to the formation of hydrazones.[8][9][10][11] While the synthesis of monomeric hydrazones from furan aldehydes is documented, the extension to polyhydrazones through the use of dihydrazides and dialdehydes has been explored for other furan derivatives. A systematic investigation would be required to establish optimal conditions for the polycondensation of this compound with hydrazine (B178648) or dihydrazides to form high molecular weight polymers.

Further research is needed to develop and optimize specific, detailed protocols for the step-growth polymerization of this compound with phenolic and hydrazine-based co-monomers.

Disclaimer: The provided protocols are based on published literature and should be adapted and optimized for specific research needs. Standard laboratory safety procedures should always be followed.

References

Application Notes and Protocols for the Characterization of Furan-2,5-dicarbaldehyde-Based Polymers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Furan-2,5-dicarbaldehyde is a versatile, bio-based monomer that serves as a building block for a variety of sustainable polymers.[1] These polymers, often synthesized through condensation reactions to form Schiff bases (polyimines) or via other polymerization routes, are of increasing interest for applications ranging from advanced materials to drug delivery systems.[2][3] Their properties, such as thermal stability, mechanical strength, and biocompatibility, are highly dependent on their molecular structure and morphology. Therefore, a thorough characterization is essential for quality control, understanding structure-property relationships, and optimizing their performance for specific applications, including those in the pharmaceutical and biomedical fields.

This document provides detailed protocols and data presentation guidelines for the essential techniques used to characterize this compound-based polymers.

Key Characterization Techniques

A multi-faceted approach is necessary to fully characterize furan-based polymers. The primary techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure and confirm the successful polymerization.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups and monitor the polymerization reaction.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution (polydispersity).

  • Thermal Analysis (TGA and DSC): To evaluate thermal stability, decomposition profiles, and thermal transitions (glass transition, melting).

  • X-ray Diffraction (XRD): To investigate the crystalline or amorphous nature of the polymer.

Experimental Workflow

The following diagram illustrates a typical workflow for the characterization of a newly synthesized this compound-based polymer.

G cluster_synthesis Polymer Synthesis cluster_characterization Polymer Characterization cluster_structural Structural Analysis cluster_molecular_weight Molecular Weight Analysis cluster_thermal Thermal Analysis cluster_morphological Morphological Analysis cluster_application Application-Specific Testing Polymerization Polymerization of This compound Purification Purification and Drying Polymerization->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR FTIR FTIR Spectroscopy Purification->FTIR GPC Gel Permeation Chromatography (GPC) Purification->GPC TGA Thermogravimetric Analysis (TGA) Purification->TGA DSC Differential Scanning Calorimetry (DSC) Purification->DSC XRD X-ray Diffraction (XRD) Purification->XRD DrugDelivery Drug Encapsulation and Release Studies NMR->DrugDelivery Mechanical Mechanical Testing NMR->Mechanical FTIR->DrugDelivery FTIR->Mechanical GPC->DrugDelivery GPC->Mechanical TGA->DrugDelivery TGA->Mechanical DSC->DrugDelivery DSC->Mechanical XRD->DrugDelivery XRD->Mechanical

Caption: Experimental workflow for polymer characterization.

Data Presentation

Quantitative data for furan-based polymers, primarily polyesters derived from the related 2,5-furandicarboxylic acid (FDCA), are summarized below. These values provide a benchmark for comparison.

Table 1: Molecular Weight Data for Furan-Based Polyesters

PolymerMn ( g/mol )Mw ( g/mol )Polydispersity Index (PDI)Reference
Poly(ethylene 2,5-furandicarboxylate) (PEF)22,40044,5001.99[4]
Poly(ethylene 2,5-furandicarboxylate) (PEF)105,300252,0002.39[4]
Furan-based Methacrylate Oligomer (FBMO)1,700-1.21[5]
Furan-based Polycarbonatesup to 19,000--[6][7]

Table 2: Thermal Properties of Furan-Based Polyesters

PolymerTd5% (°C)Tg (°C)Tm (°C)Reference
Poly(ethylene 2,5-furandicarboxylate) (PEF)30075-80210-215[4]
Poly(propylene 2,5-furandicarboxylate) (PPF)~350--[8]
Poly(hexylene 2,5-furandicarboxylate) (PHF)-7145[4]
Furan-based Polycarbonates156-244-8 to -36-[6][7]

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of the polymer, including the formation of new bonds (e.g., imine linkages) and the integrity of the furan (B31954) ring.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the dried polymer sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or TFA-d).[9] The choice of solvent is critical and depends on the polymer's solubility.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Typical signals to observe for a polyimine derived from this compound and a diamine would include:

      • Signals for the furan ring protons.

      • A characteristic signal for the imine proton (-CH=N-).

      • Signals corresponding to the protons of the diamine monomer unit.

    • Integrate the peaks to determine the relative number of protons and confirm the structure.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.

    • Identify the carbon signals for the furan ring, the imine carbon, and the carbons from the diamine unit.

  • Data Analysis: Process the spectra (phasing, baseline correction, and referencing to the solvent peak). Compare the observed chemical shifts with expected values to confirm the polymer structure.[5][10][11]

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify key functional groups and confirm the conversion of reactants to the polymer product.

Protocol:

  • Sample Preparation:

    • Attenuated Total Reflectance (ATR-FTIR): Place a small amount of the solid polymer sample directly on the ATR crystal. This is the simplest method for solid samples.[12][13]

    • KBr Pellet: Grind 1-2 mg of the polymer with ~100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.

  • Instrumentation: Use a standard FTIR spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Record the sample spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Identify characteristic absorption bands. For a polyimine, key peaks to look for include:

      • Disappearance of the aldehyde C=O stretching band from this compound (around 1670 cm⁻¹).

      • Appearance of the C=N stretching band of the imine group (around 1640-1650 cm⁻¹).[5]

      • Persistence of bands associated with the furan ring (e.g., C=C stretching around 1570 cm⁻¹ and ring breathing modes).[14]

Gel Permeation Chromatography (GPC)

Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[15]

Protocol:

  • Sample Preparation: Prepare a dilute solution of the polymer (e.g., 1-2 mg/mL) in a suitable mobile phase (e.g., THF, chloroform, or DMF).[9][16] The solution must be filtered through a syringe filter (e.g., 0.22 or 0.45 µm) to remove any particulate matter.

  • Instrumentation:

    • A GPC system equipped with a pump, injector, a set of columns appropriate for the expected molecular weight range, and a detector (typically a refractive index (RI) detector).[9]

  • Calibration: Calibrate the system using a series of narrow-PDI polymer standards (e.g., polystyrene or PMMA) with known molecular weights.[16]

  • Data Acquisition:

    • Set the appropriate flow rate and column temperature.

    • Inject the prepared polymer solution onto the column.

    • Record the chromatogram (detector response versus elution time).

  • Data Analysis: Use the calibration curve to convert the elution times of the polymer sample into molecular weights and calculate Mn, Mw, and PDI using the system's software.

Thermal Analysis

Objective: To assess the material's stability at high temperatures and identify key thermal transitions.

A. Thermogravimetric Analysis (TGA)

Protocol:

  • Sample Preparation: Place a small amount of the dry polymer sample (5-10 mg) into a TGA pan (e.g., alumina (B75360) or platinum).[8]

  • Instrumentation: A thermogravimetric analyzer.

  • Data Acquisition:

    • Heat the sample under a controlled atmosphere (typically nitrogen or air) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., 30 °C to 600 °C).[17]

    • The instrument records the sample weight as a function of temperature.

  • Data Analysis:

    • Plot the percentage of weight loss versus temperature.

    • Determine the onset temperature of decomposition (Td), often reported as the temperature at 5% weight loss (Td5%).[8][17]

    • Identify the temperature of maximum decomposition rate from the derivative of the TGA curve.

B. Differential Scanning Calorimetry (DSC)

Protocol:

  • Sample Preparation: Seal a small amount of the dry polymer sample (5-10 mg) in an aluminum DSC pan.

  • Instrumentation: A differential scanning calorimeter.

  • Data Acquisition:

    • Perform a heat-cool-heat cycle to erase the polymer's previous thermal history. For example:

      • 1st Heat: Heat from room temperature to a temperature above the expected melting point (if any) at a rate of 10 °C/min.

      • Cool: Cool the sample at a controlled rate (e.g., 10 °C/min) to a low temperature (e.g., -50 °C).

      • 2nd Heat: Heat the sample again at 10 °C/min to the upper temperature limit.[17]

  • Data Analysis:

    • Analyze the thermogram from the second heating scan.

    • Determine the glass transition temperature (Tg) as a step change in the baseline.

    • Identify the melting temperature (Tm) as an endothermic peak and the crystallization temperature (Tc) as an exothermic peak (from the cooling scan).

X-ray Diffraction (XRD)

Objective: To determine the degree of crystallinity of the polymer.[18][19]

Protocol:

  • Sample Preparation: The polymer sample can be in the form of a powder or a thin film. Ensure the sample surface is flat.

  • Instrumentation: A powder X-ray diffractometer with a monochromatic X-ray source (commonly Cu Kα).

  • Data Acquisition:

    • Mount the sample in the diffractometer.

    • Scan the sample over a range of 2θ angles (e.g., 5° to 50°) at a specific scan rate.[20]

  • Data Analysis:

    • Plot the diffraction intensity versus the 2θ angle.

    • Crystalline polymers will show sharp, well-defined diffraction peaks.[21]

    • Amorphous polymers will exhibit a broad, diffuse halo with no sharp peaks.[21]

    • Semi-crystalline polymers will show a combination of sharp peaks superimposed on a broad amorphous halo.[21] The degree of crystallinity can be estimated by deconvoluting the areas of the crystalline peaks and the amorphous halo.

References

Application Notes and Protocols for the Preparation of Furan-Urea Resins from Furan-2,5-dicarbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis and characterization of furan-urea resins derived from furan-2,5-dicarbaldehyde (FDC). FDC, a bio-based platform chemical, offers a sustainable alternative to traditional formaldehyde-based resins, leading to the development of novel polymers with potential applications in various fields, including advanced materials and drug delivery systems.[1]

Introduction

This compound (also known as 2,5-diformylfuran) is a versatile bifunctional monomer that can be derived from renewable biomass resources.[1] Its reaction with urea (B33335) via condensation polymerization yields furan-urea resins, which are thermosetting polymers. The structural unit of this resin consists of one FDC molecule condensed with two urea molecules at the aldehyde groups.[2] This process typically involves heating a mixture of the two components, which initially melts and then solidifies into a hard resin.[2] These bio-based resins are being explored for their enhanced thermal stability, mechanical strength, and chemical resistance.[1]

Experimental Protocols

This section details the methodology for the synthesis of furan-urea resins from this compound.

2.1. Materials and Equipment

  • This compound (FDC)

  • Urea

  • Pestle and mortar

  • Glass reaction tube

  • Oil bath

  • Nitrogen atmosphere setup

  • Centrifuge and centrifuge tubes

  • Deionized water

  • Methylene chloride

  • Cyclohexane

  • Vacuum oven

2.2. Synthesis of Furan-Urea Resin (Catalyst-Free Method)

This protocol is adapted from the work of Amarasekara et al. (2009).[2]

  • Reactant Preparation: In a pestle and mortar, thoroughly grind together 38.5 mg (0.31 mmol) of this compound and 74.0 mg (1.24 mmol) of urea for 2 minutes.[2]

  • Reaction Setup: Transfer the resulting powder to a glass reaction tube.

  • Polymerization: Heat the reaction tube in an oil bath at 110 °C for 40 minutes under a nitrogen atmosphere.[2] The solid mixture will first melt and then solidify into a light brown, transparent, hard resin.[2]

  • Purification:

    • Allow the solid product to cool to room temperature.

    • Transfer the resin to a centrifuge tube.

    • Wash the resin by centrifugation and decantation with the following solvents in sequence:

      • Deionized water (4 x 10 mL)

      • Methylene chloride (2 x 10 mL)

      • Cyclohexane (2 x 10 mL)[2]

  • Drying: Dry the resulting light brown solid resin under a vacuum to a constant weight. The expected yield of the pure resin is approximately 90%.[2]

Data Presentation

The following tables summarize the quantitative data obtained from the characterization of the furan-urea resin synthesized from FDC.

Table 1: Synthesis Parameters and Yield

ParameterValueReference
This compound (mmol)0.31[2]
Urea (mmol)1.24[2]
Molar Ratio (Urea:FDC)4:1[2]
Temperature (°C)110[2]
Time (min)40[2]
Yield (%)90[2]

Table 2: Elemental Analysis

ElementCalculated (%) for C₈H₈N₄O₃·1.5H₂OFound (%)Reference
C40.8541.22[2]
H4.714.82[2]
N23.8223.62[2]

Table 3: Spectroscopic Data

TechniqueWavelength/Wavenumber/Chemical ShiftReference
UV-Vis (in Methanol) 220 nm, 280 nm[2]
FT-IR (KBr pellet, cm⁻¹) 3356 (N-H), 1660 (C=O), 1525, 1385 (C-N), 1139, 1021 (furan ring), 796, 582[2]
¹H NMR (DMSO-d₆, ppm) 6.17 (furan ring H), 6.75 (NH)[2]
¹³C NMR (DMSO-d₆, ppm) 54.9 (NH-CH-NH), 107.3 (furan C3), 153.9 (furan C2), 158.1 (C=O)[2]

Table 4: Thermal Analysis Data

TechniqueObservationReference
Thermogravimetric Analysis (TGA) Initial weight loss up to 120°C (moisture), major decomposition between 200°C and 400°C[2]
Differential Thermal Analysis (DTA) Endothermic peak around 100°C (moisture loss), exothermic decomposition peaks above 200°C[2]

Visualizations

4.1. Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the proposed reaction mechanism for the formation of furan-urea resin and the experimental workflow.

ReactionMechanism FDC This compound (FDC) Intermediate1 Addition Intermediate (Hemiaminal) FDC->Intermediate1 + 2x Urea Urea Urea Urea->Intermediate1 Intermediate2 Dehydrated Intermediate Intermediate1->Intermediate2 - 2x H₂O Polymer Furan-Urea Resin (Repeating Unit) Intermediate2->Polymer Polymerization

Caption: Proposed reaction mechanism for the condensation of this compound with Urea.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Drying A Weigh FDC and Urea B Grind reactants in pestle and mortar A->B C Transfer to reaction tube B->C D Heat at 110°C for 40 min under Nitrogen C->D E Cool to RT D->E F Wash with Water, Methylene Chloride, and Cyclohexane E->F G Dry under vacuum F->G

Caption: Experimental workflow for the synthesis of Furan-Urea resin.

Discussion

The synthesis of furan-urea resins from FDC represents a promising avenue for the development of sustainable polymers. The catalyst-free method described is straightforward and provides a high yield of resin.[2] The characterization data confirms the formation of a crosslinked polymer structure. The thermal analysis indicates that the resin is stable up to around 200°C.

Further research could explore the use of acid or base catalysts to potentially lower the reaction temperature and time, although specific protocols for FDC-urea resin are not yet widely reported. The mechanical properties of the resin, such as tensile strength and flexural modulus, would also be valuable data points for assessing its potential applications. The versatility of FDC as a building block opens up possibilities for creating a range of furan-based polymers with tailored properties for various industrial and biomedical applications.[1]

References

Application Notes and Protocols for the Catalytic Oxidation of 5-Hydroxymethylfurfural (HMF) to Furan-2,5-dicarbaldehyde (FDC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective oxidation of 5-hydroxymethylfurfural (B1680220) (HMF), a key bio-based platform chemical, to furan-2,5-dicarbaldehyde (FDC), also known as 2,5-diformylfuran (DFF), is a pivotal transformation in the valorization of biomass. FDC serves as a versatile building block for the synthesis of pharmaceuticals, antifungal agents, and advanced polymers.[1] This document provides detailed application notes and protocols for the catalytic oxidation of HMF to FDC, focusing on various heterogeneous catalytic systems. The information is intended to guide researchers in developing efficient and selective processes for FDC production.

Reaction Data Summary

The following table summarizes the reaction conditions and performance of various catalytic systems for the selective oxidation of HMF to FDC. This allows for a direct comparison of different approaches.

CatalystOxidantSolventTemperature (°C)Time (h)HMF Conversion (%)FDC Yield (%)FDC Selectivity (%)Reference
Vanadyl Phosphate (VOP)Air (0.1 MPa)DMSO150684-97[2][3]
Vanadium Phosphate Oxide (VPO)AirDMSO1201010083.6-[4][5]
Vanadium-Hydroxyapatite (V-HAP)O₂DMSO160-78--[2]
ZnFe₁.₆₅Ru₀.₃₅O₄O₂DMSO1104>9993.5-[6]
Ru/CO₂ (6 bar)Trifluorotoluene1200.08--91[7]
Ru/Covalent Triazine FrameworksAir (20 bar)Methyl t-butyl ether80-->95-[8]
α-MnO₂O₂Isopropanol140493.2-84.3[9]
NaNO₂/H₃PO₄NaNO₂Phosphoric Acid251100~100-[10]
CdS QDs/Chitosan CarbonLight--1078.73-97.31[11]
Titania (photocatalyst)Visible Light--459-87[12]

Experimental Protocols

This section provides a detailed experimental protocol for the selective oxidation of HMF to FDC using a representative heterogeneous catalyst, Vanadium Phosphate Oxide (VPO), under atmospheric pressure. This protocol is synthesized from procedures described in the literature.[4]

Protocol: Selective Oxidation of HMF to FDC using a VPO Catalyst

1. Catalyst Preparation (VPO with V/P molar ratio of 0.25):

  • Materials: Ammonium metavanadate (NH₄VO₃), Phosphoric acid (H₃PO₄, 85%), Isobutanol.

  • Procedure:

    • Pyrolyze NH₄VO₃ at 180 °C to obtain vanadium pentoxide (V₂O₅).

    • Add 1.4 g of the prepared V₂O₅ and 7 g of 85% H₃PO₄ to 25 mL of isobutanol in a round-bottom flask.

    • Reflux the mixture at 120 °C for 12 hours with stirring.

    • After cooling, isolate the resulting solid product by vacuum filtration.

    • Wash the solid with isobutanol.

    • Dry the catalyst under vacuum at 80 °C.

2. Catalytic Oxidation of HMF:

  • Materials: 5-Hydroxymethylfurfural (HMF), Dimethyl sulfoxide (B87167) (DMSO), prepared VPO catalyst.

  • Apparatus: Three-necked round-bottom flask, magnetic stirrer, reflux condenser, oil bath, HPLC system for analysis.

  • Procedure:

    • Dissolve 12.6 mg (0.1 mmol) of HMF in 5 mL of DMSO in the three-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

    • Add 10 mg of the prepared VPO catalyst to the reaction mixture.

    • Heat the mixture to the desired reaction temperature (e.g., 120 °C) in an oil bath while stirring under an air atmosphere.

    • Maintain the reaction for the desired duration (e.g., 10 hours).

    • After the reaction, cool the mixture to room temperature.

    • Analyze the reaction solution quantitatively by High-Performance Liquid Chromatography (HPLC) to determine HMF conversion and FDC yield. The primary products to quantify are FDC, unreacted HMF, and potential by-products such as 5-hydroxymethyl-2-furancarboxylic acid (HMFCA), 5-formyl-2-furancarboxylic acid (FFCA), and 2,5-furandicarboxylic acid (FDCA).[4]

Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow for the catalytic oxidation of HMF to FDC.

G cluster_prep Catalyst Preparation cluster_reaction Catalytic Reaction cluster_analysis Product Analysis Precursors Precursors Mixing_Refluxing Mixing_Refluxing Precursors->Mixing_Refluxing Solvent Filtration_Washing Filtration_Washing Mixing_Refluxing->Filtration_Washing Drying_Calcination Drying_Calcination Filtration_Washing->Drying_Calcination Catalyst Catalyst Drying_Calcination->Catalyst Catalyst_input Catalyst Catalyst->Catalyst_input HMF HMF Substrate Reactor Reactor HMF->Reactor Solvent Solvent (e.g., DMSO) Solvent->Reactor Catalyst_input->Reactor Heating_Stirring Heating_Stirring Reactor->Heating_Stirring Temperature, Time, Oxidant (Air/O₂) Quenching_Cooling Quenching_Cooling Heating_Stirring->Quenching_Cooling Filtration Filtration Quenching_Cooling->Filtration Remove Catalyst Liquid_Phase_Analysis Liquid_Phase_Analysis Filtration->Liquid_Phase_Analysis HPLC Data_Analysis Data_Analysis Liquid_Phase_Analysis->Data_Analysis Conversion, Yield, Selectivity

Caption: Experimental workflow for HMF to FDC conversion.

Reaction Pathway

The diagram below shows the reaction pathway for the selective oxidation of HMF to FDC, highlighting the targeted oxidation of the alcohol group.

G HMF 5-Hydroxymethylfurfural (HMF) (HOCH₂-C₄H₂O-CHO) FDC This compound (FDC) (OHC-C₄H₂O-CHO) HMF->FDC Selective Oxidation of Alcohol Group [Catalyst, Oxidant] HMFCA 5-Hydroxymethyl-2-furancarboxylic acid (HMFCA) (HOCH₂-C₄H₂O-COOH) HMF->HMFCA Oxidation of Aldehyde Group FFCA 5-Formyl-2-furancarboxylic acid (FFCA) (OHC-C₄H₂O-COOH) FDC->FFCA Overoxidation HMFCA->FFCA Oxidation FDCA 2,5-Furandicarboxylic acid (FDCA) (HOOC-C₄H₂O-COOH) FFCA->FDCA Overoxidation

Caption: Reaction pathway from HMF to FDC and side products.

References

Application Notes and Protocols for the Electrochemical Synthesis of Furan-2,5-dicarbaldehyde using Schiff Base Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the electrochemical synthesis of Furan-2,5-dicarbaldehyde (FDC), a valuable bio-based platform chemical, from 5-hydroxymethylfurfural (B1680220) (HMF). The synthesis utilizes manganese(III)-Schiff base complexes as efficient and selective electrocatalysts.

Introduction

This compound (FDC), also referred to as 2,5-diformylfuran (DFF), is a key derivative of the biomass-derived platform molecule 5-hydroxymethylfurfural (HMF).[1] Its two aldehyde functionalities make it a versatile building block for the synthesis of polymers, pharmaceuticals, and fine chemicals. Electrochemical methods offer a green and sustainable alternative to traditional chemical oxidation processes for the conversion of HMF to FDC, often operating under mild conditions with high selectivity. This document details the use of manganese(III)-Schiff base complexes as catalysts in an electrolytic process for this transformation.

Catalytic System

The catalysts employed are manganese(III) complexes coordinated with Schiff base ligands. Schiff bases, formed from the condensation of an aldehyde or ketone with a primary amine, are versatile ligands that can stabilize various oxidation states of metal ions. In this application, tetradentate Schiff base ligands of the salen type are particularly effective. The catalytic activity is influenced by the steric and electronic properties of the Schiff base ligand, with sterically accessible axial positions on the Mn(III) center being crucial for substrate coordination and efficient catalysis.[1]

Quantitative Data Summary

The performance of different manganese(III)-Schiff base catalysts in the electrochemical oxidation of HMF to FDC is summarized in the table below. The data is based on the findings of Barreiro-Sisto, et al. (2025).[1]

CatalystHMF Conversion (%)Electrochemical Efficiency (mol F⁻¹)
Complex 1 70 - 80~0.3 - 0.4
Complex 2 70 - 80~0.3 - 0.4
Complex 3 11< 0.12
Complex 4 11< 0.12

Note: Electrochemical efficiency is defined as the amount of HMF converted to FDC per Faraday of charge passed. Complexes 1 and 2, having more accessible axial positions, demonstrate significantly higher catalytic activity.[1]

Experimental Protocols

Protocol for Synthesis of a Representative Schiff Base Ligand (Salen Type)

This protocol describes the synthesis of N,N'-bis(salicylidene)ethylenediamine (SALEN-H₂), a common Schiff base ligand.

Materials:

Procedure:

  • In a 50 mL Erlenmeyer flask, dissolve 0.8 g of salicylaldehyde in approximately 15 mL of 95% ethanol.

  • Add a magnetic stir bar and gently heat the solution to a boil while stirring.

  • Add 0.5 equivalents of ethylenediamine dropwise to the heated solution.

  • Continue to stir and reflux the mixture for about 10 minutes.

  • Remove the flask from the heat and allow it to cool to room temperature.

  • Further cool the flask in an ice/water bath to facilitate crystallization.

  • Collect the bright yellow, flaky crystals by vacuum filtration.

  • Wash the crystals with 2-4 mL of cold ethanol and allow them to air dry.

  • Determine the yield and melting point of the product and characterize by appropriate spectroscopic methods (e.g., ¹H-NMR, FT-IR).

Protocol for Synthesis of Mn(III)-Schiff Base Catalyst

This protocol provides a general method for the synthesis of a Mn(III)-salen type complex.

Materials:

  • Salen-type Schiff base ligand (e.g., SALEN-H₂)

  • Manganese(II) acetate (B1210297) tetrahydrate (Mn(OAc)₂·4H₂O)

  • Ethanol

  • Dichloromethane

  • Saturated aqueous sodium chloride solution

  • Reflux apparatus

Procedure:

  • Dissolve the Schiff base ligand in ethanol.

  • Add an equimolar amount of Mn(OAc)₂·4H₂O to the ligand solution.

  • Reflux the mixture under air for 3 hours at 80°C.

  • Cool the solution to room temperature and add a saturated aqueous solution of sodium chloride.

  • Reflux the mixture for an additional 2 hours.

  • Cool the reaction mixture in an ice bath.

  • Extract the Mn(III)-Schiff base complex with dichloromethane.

  • Purify the complex by recrystallization.

Protocol for Electrochemical Synthesis of this compound (FDC)

This protocol details the electrochemical oxidation of HMF to FDC using a Mn(III)-Schiff base catalyst.

Materials and Equipment:

  • 5-hydroxymethylfurfural (HMF)

  • Mn(III)-Schiff base complex (e.g., Complex 1 or 2)

  • Phosphate buffer (pH 8.5)

  • Sodium chloride (NaCl)

  • Divided electrochemical H-cell

  • Working Electrode (e.g., Platinum foil or Glassy Carbon)

  • Counter Electrode (e.g., Platinum wire)

  • Reference Electrode (e.g., Ag/AgCl)

  • Potentiostat/Galvanostat (DC power supply)

  • Thermostatted water bath

  • Magnetic stirrer

Procedure:

  • Electrolyte Preparation: Prepare a buffered solution at pH 8.5 containing the Mn(III)-Schiff base catalyst (e.g., 1.35 x 10⁻⁶ mol) and sodium chloride (2.1 g) in the anodic compartment of the H-cell.

  • Temperature Control: Place the electrochemical cell in a water bath and maintain the temperature at 40°C.

  • Substrate Addition: Add HMF (e.g., 1.35 x 10⁻⁵ mol) to the anolyte.

  • Electrolysis:

    • Assemble the three-electrode system in the H-cell.

    • Apply a constant current or a fixed potential for a duration of 2 hours while stirring the solution.

  • Work-up and Analysis:

    • After electrolysis, extract the products from the aqueous solution using a suitable organic solvent (e.g., ethyl acetate).

    • Analyze the organic extract by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the conversion of HMF and the yield and selectivity of FDC.

    • Calculate the Faradaic efficiency based on the total charge passed and the amount of product formed.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Catalyst and Ligand Synthesis cluster_electrolysis Electrochemical Synthesis cluster_analysis Product Analysis ligand_synthesis Schiff Base Ligand Synthesis catalyst_synthesis Mn(III)-Schiff Base Complex Synthesis ligand_synthesis->catalyst_synthesis electrolyte_prep Electrolyte Preparation catalyst_synthesis->electrolyte_prep electrolysis Electrolysis of HMF electrolyte_prep->electrolysis workup Work-up and Extraction electrolysis->workup analysis HPLC/GC Analysis workup->analysis

Caption: Experimental workflow for the synthesis of FDC.

Proposed Catalytic Cycle

catalytic_cycle MnIII Mn(III)-Schiff Base MnV Mn(V)=O-Schiff Base MnIII->MnV -2e⁻, -H₂O Alkoxy Alkoxy-Mn(V) Intermediate MnV->Alkoxy + HMF Alkoxy->MnIII - FDC, +H⁺ Product FDC Product Alkoxy->Product

Caption: Proposed catalytic cycle for HMF oxidation.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Furan-2,5-dicarbaldehyde (DFF) Yield from HMF Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield of Furan-2,5-dicarbaldehyde (DFF) from the oxidation of 5-hydroxymethylfurfural (B1680220) (HMF).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the HMF oxidation to DFF, providing potential causes and actionable solutions.

Issue 1: Low DFF Yield

Potential Cause Troubleshooting Steps
Suboptimal Catalyst The choice of catalyst is critical. Noble metals like Ru, Pt, and Au, as well as non-noble metal catalysts such as those based on copper, manganese, and vanadium, have been used.[1][2] The catalyst support can also influence activity, with materials like Al2O3 and activated carbon being common choices.[1] Consider screening different catalysts and supports to find the optimal combination for your specific setup.
Incorrect Reaction Temperature The reaction is sensitive to temperature. While higher temperatures can increase the reaction rate, they may also lead to the formation of undesired byproducts or humins.[3] Optimal temperatures are often reported in the range of 80-150°C, depending on the catalytic system.[1][4] It is advisable to perform a temperature screening to determine the ideal point for DFF selectivity.
Inappropriate Solvent The solvent plays a crucial role in HMF oxidation. Solvents like toluene, acetonitrile, and dimethyl sulfoxide (B87167) (DMSO) have been shown to be effective.[1][2] The choice of solvent can affect the solubility of HMF and the stability of the DFF product. Some catalytic systems can even work in water.[3]
Insufficient Oxidant Molecular oxygen or air are commonly used as oxidants.[2] The pressure of the oxidant can significantly impact the reaction rate and selectivity. Ensure an adequate and controlled supply of the oxidant to the reaction mixture.
Catalyst Deactivation The catalyst may deactivate over time due to the deposition of byproducts or humins on its active sites.[1] Regeneration of the catalyst, for example by calcination, may be necessary.[5]

Issue 2: Poor Selectivity and Formation of Byproducts

Potential Cause Troubleshooting Steps
Over-oxidation to FDCA The primary byproduct is often 2,5-furandicarboxylic acid (FDCA) due to the oxidation of the second aldehyde group of DFF.[6] To minimize this, reaction time and temperature should be carefully optimized. Shorter reaction times can favor the formation of DFF.
Formation of HMFCA and FFCA 5-hydroxymethyl-2-furancarboxylic acid (HMFCA) and 5-formyl-2-furancarboxylic acid (FFCA) are other common oxidation byproducts.[6] The reaction pathway can sometimes proceed through these intermediates. Modifying the catalyst or reaction conditions can help steer the reaction towards DFF.
Formation of Humins HMF can degrade, especially at higher temperatures, to form polymeric materials known as humins, which can reduce the yield of desired products and deactivate the catalyst.[3] Lowering the reaction temperature or using a more selective catalyst can mitigate humin formation.

Issue 3: Catalyst Deactivation and Reusability Issues

Potential Cause Troubleshooting Steps
Leaching of Active Metal The active metal component of the catalyst may leach into the reaction medium, leading to a loss of activity. Performing the reaction under milder conditions can sometimes reduce leaching.
Fouling by Byproducts As mentioned, the catalyst surface can be blocked by byproducts or humins.[1] Washing the catalyst with a suitable solvent after each run may help to remove adsorbed species.
Sintering of Metal Nanoparticles For supported metal catalysts, the metal nanoparticles can agglomerate at high temperatures, reducing the active surface area. Operating at lower temperatures can help maintain catalyst stability.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts for the selective oxidation of HMF to DFF?

A1: A variety of catalysts have been successfully employed. Noble metal catalysts, such as those based on Ruthenium (Ru), Platinum (Pt), and Gold (Au), often exhibit high activity.[1][7] Non-noble metal catalysts containing Vanadium, Manganese, Copper, and Iron are also effective and offer a more cost-effective alternative.[2][4][8] The choice of catalyst support, such as alumina (B75360) (Al₂O₃) or carbon, can also significantly influence the catalyst's performance.[1]

Q2: What is the typical reaction mechanism for HMF oxidation to DFF?

A2: The oxidation of HMF to DFF proceeds through the selective oxidation of the primary alcohol group of HMF to an aldehyde group. The reaction can be followed by further oxidation of the newly formed aldehyde and the existing one to carboxylic acid groups, leading to byproducts like FFCA and FDCA.[6][9]

Q3: How can I purify the DFF product?

A3: Purification of DFF typically involves techniques such as crystallization, column chromatography, or sublimation. The choice of method depends on the scale of the reaction and the nature of the impurities. For instance, crude furan-2,5-dicarboxylic acid (a potential over-oxidation product) can be purified through processes involving crystallization and hydrogenation.[10]

Q4: What are the main byproducts to watch out for, and how can I minimize them?

A4: The main byproducts are typically 5-formyl-2-furancarboxylic acid (FFCA) and 2,5-furandicarboxylic acid (FDCA), which result from the over-oxidation of DFF.[11] To minimize their formation, it is crucial to optimize reaction parameters such as temperature, reaction time, and oxidant pressure. Shorter reaction times and milder temperatures generally favor higher selectivity towards DFF.[12]

Q5: Can I use air instead of pure oxygen as the oxidant?

A5: Yes, in many reported procedures, air is used as the oxidant.[2] While pure oxygen might lead to faster reaction rates, air is a safer and more economical option for larger-scale reactions. The optimal pressure will need to be determined experimentally.

Data Presentation

Table 1: Comparison of Catalytic Systems for HMF Oxidation to DFF

CatalystSupportSolventTemperature (°C)Time (h)HMF Conversion (%)DFF Yield (%)Reference
RuAl₂O₃Toluene1304>9997[1]
RuCToluene1102>9996[1]
Fe-CoHollow NanocatalystToluene1106>99>99[8]
V₂O₅TiO₂Toluene9029585[1]
CuI-DMSO100249399 (selectivity)[2]
MgO·MnO₂·CeO₂-Water13029995 (selectivity)[3]

Experimental Protocols

Protocol 1: General Procedure for Catalytic Oxidation of HMF to DFF using a Ru/Al₂O₃ Catalyst

This protocol is based on methodologies described in the literature.[1]

  • Reactor Setup: A high-pressure batch reactor equipped with a magnetic stirrer, a gas inlet, a sampling port, and a temperature controller is used.

  • Reactant and Catalyst Loading: To the reactor, add 5-hydroxymethylfurfural (HMF), the desired amount of Ru/Al₂O₃ catalyst, and the solvent (e.g., toluene). A typical catalyst loading is in the range of 1-5 mol% relative to HMF.

  • Reaction Initiation: Seal the reactor and purge it several times with the oxidant (e.g., oxygen or air). Pressurize the reactor to the desired pressure (e.g., 10-40 psi O₂).

  • Reaction Conditions: Heat the reactor to the target temperature (e.g., 130°C) and start the stirring.

  • Monitoring the Reaction: Take samples periodically through the sampling port to monitor the progress of the reaction by techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

  • Reaction Termination and Product Isolation: After the desired reaction time, cool the reactor to room temperature and release the pressure. Filter the reaction mixture to remove the catalyst. The solvent can be removed under reduced pressure to obtain the crude product.

  • Purification: The crude DFF can be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system.

Visualizations

HMF_Oxidation_Pathway HMF 5-Hydroxymethylfurfural (HMF) DFF This compound (DFF) HMF->DFF Oxidation HMFCA 5-Hydroxymethyl-2-furancarboxylic acid (HMFCA) HMF->HMFCA Side Reaction FFCA 5-Formyl-2-furancarboxylic acid (FFCA) DFF->FFCA Over-oxidation HMFCA->FFCA Oxidation FDCA 2,5-Furandicarboxylic acid (FDCA) FFCA->FDCA Over-oxidation

Caption: Reaction pathway for the oxidation of HMF to DFF and potential byproducts.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis A Load HMF, Catalyst, and Solvent B Seal Reactor and Purge with Oxidant A->B C Pressurize and Heat to Reaction Temperature B->C D Stir and Monitor Reaction Progress (e.g., HPLC, GC) C->D E Cool Reactor and Depressurize D->E F Filter to Remove Catalyst E->F G Remove Solvent (e.g., Rotary Evaporation) F->G H Purify DFF (e.g., Chromatography, Recrystallization) G->H I Characterize Product (e.g., NMR, MS) H->I

Caption: A typical experimental workflow for HMF oxidation to DFF.

Troubleshooting_Tree Start Low DFF Yield? CheckConversion Is HMF Conversion Low? Start->CheckConversion Yes CheckSelectivity Is DFF Selectivity Low? CheckConversion->CheckSelectivity No ImproveConversion Increase Temperature Increase Oxidant Pressure Change Catalyst CheckConversion->ImproveConversion Yes CheckByproducts High Levels of FDCA/FFCA? CheckSelectivity->CheckByproducts Yes ImproveSelectivity Decrease Temperature Shorten Reaction Time Change Solvent CheckHumins Evidence of Humins? CheckByproducts->CheckHumins No ReduceOverOxidation Decrease Reaction Time Lower Temperature CheckByproducts->ReduceOverOxidation Yes ReduceHumins Lower Temperature Use Milder Catalyst CheckHumins->ReduceHumins Yes

Caption: A decision tree for troubleshooting low DFF yield in HMF oxidation.

References

Technical Support Center: Synthesis of Furan-2,5-dicarbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Furan-2,5-dicarbaldehyde (FDC). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of FDC, primarily from the oxidation of 5-hydroxymethylfurfural (B1680220) (HMF).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the most common side reactions during the synthesis of this compound (FDC) from 5-Hydroxymethylfurfural (HMF)?

A1: The synthesis of FDC from HMF is an oxidation reaction. The primary side reactions involve either over-oxidation of the aldehyde groups or polymerization of HMF and its derivatives. The most common byproducts are:

  • 5-formyl-2-furancarboxylic acid (FFCA): This results from the oxidation of one of the aldehyde groups on FDC to a carboxylic acid.

  • 2,5-furandicarboxylic acid (FDCA): This is the product of complete oxidation, where both aldehyde groups of FDC are converted to carboxylic acids.[1]

  • Humins: These are dark, polymeric materials formed through the condensation of HMF and other intermediates.[2][3][4] The formation of humins is a significant cause of reduced FDC yield.[2]

Q2: My FDC yield is low, and I'm observing a significant amount of over-oxidized products like FFCA and FDCA. How can I prevent this?

A2: The formation of FFCA and FDCA is due to excessive oxidation.[1] To minimize these side products and improve the selectivity towards FDC, consider the following troubleshooting steps:

  • Choice of Oxidant and Catalyst: The selectivity of the oxidation is highly dependent on the catalytic system. Some systems are designed to be highly selective for the di-aldehyde. For instance, using molecular oxygen with a manganese oxide catalyst has been shown to produce high yields of FDC with minimal byproducts.[5]

  • Control of Reaction Time: Over-oxidation can occur if the reaction is allowed to proceed for too long. It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to stop the reaction once the HMF has been consumed and before significant amounts of FFCA and FDCA are formed.

  • Reaction Temperature: Higher temperatures can sometimes favor over-oxidation. Running the reaction at a milder temperature may improve selectivity for FDC. For example, selective oxidation of HMF to FDC has been achieved at room temperature (25°C).[6]

  • Stoichiometry of the Oxidant: Using an excess of the oxidizing agent can lead to the formation of carboxylic acids. Carefully controlling the stoichiometry of the oxidant is essential. For example, in a reaction using sodium nitrite (B80452), using 2.5 equivalents was found to be optimal for achieving a near-quantitative yield of FDC.[6]

Q3: I am observing a dark, insoluble precipitate (humins) in my reaction mixture. How can I minimize its formation?

A3: Humin formation is a common issue in reactions involving HMF, especially under acidic conditions.[3][4] Here are some strategies to suppress the formation of these polymeric byproducts:

  • Solvent System: The choice of solvent can significantly impact humin formation. Using a biphasic solvent system can help by extracting the HMF and FDC into an organic phase as they are formed, thus preventing their degradation and polymerization in the reactive phase.[2]

  • Reaction Temperature: High temperatures can accelerate the formation of humins.[2] Operating at lower temperatures can help to minimize this side reaction.

  • pH Control: The pH of the reaction medium is a critical factor. While acidic conditions are often required for the dehydration of sugars to HMF, the subsequent oxidation to FDC might be more efficient under neutral or slightly basic conditions, which can suppress humin formation.

  • Use of Additives: Certain additives can help to stabilize HMF and prevent its polymerization.

Q4: How do I choose the right catalyst for the selective oxidation of HMF to FDC?

A4: The choice of catalyst is critical for achieving high selectivity and yield of FDC. Both homogeneous and heterogeneous catalysts have been used.

  • Noble Metal Catalysts: Catalysts based on platinum (Pt), palladium (Pd), and ruthenium (Ru) are often effective for HMF oxidation. The selectivity can be tuned by the choice of support and reaction conditions. For example, a Pt/ZrO₂ catalyst has shown high FDC yield.[7]

  • Non-Noble Metal Catalysts: Catalysts based on manganese (Mn), cobalt (Co), and copper (Cu) oxides are a more cost-effective alternative. Manganese oxides, in particular, have been reported to give high yields of FDC.[5][7]

  • Catalyst Support: For heterogeneous catalysts, the support material can influence the catalytic activity and selectivity. Common supports include activated carbon, alumina, and zirconia.

Data Presentation: Catalyst Performance in HMF Oxidation

The following tables summarize the performance of various catalytic systems in the oxidation of HMF, with a focus on the yield of FDC and major side products.

Table 1: Performance of Noble Metal Catalysts in HMF Oxidation to FDCA (FDC is an intermediate)

CatalystSupportTemp. (°C)Pressure (MPa O₂)Time (h)HMF Conv. (%)FDCA Yield (%)Ref.
Pt/γ-Al₂O₃1001249818[7]
Pt/ZrO₂1004249795[7]
Pt/RGO250.1 (flow)2410084[7]
Pd/C@Fe₃O₄800.1 (flow)698.486.7[7]
Ru/C13028-75.3[7]
Ru(OH)x/La₂O₃1003--48[7]

Table 2: Performance of Non-Noble Metal Catalysts in HMF Oxidation

CatalystOxidantTemp. (°C)Time (h)HMF Conv. (%)FDC/FDCA Yield (%)NotesRef.
MnO₂O₂1002410065 (FDCA)Base-free[7]
Manganese OxideO₂---97 (FDC)Mild conditions[5]
NaNO₂/H₃PO₄NaNO₂251100~100 (FDC)2.5 equiv. NaNO₂[6]
NaOᵗBu/DMFO₂456~10080.85 (FDCA)Metal-free system[8]

Experimental Protocols

Protocol: Selective Oxidation of HMF to FDC using Sodium Nitrite in Phosphoric Acid

This protocol is adapted from a method demonstrating high selectivity and yield for FDC under mild conditions.[6]

Materials:

  • 5-(Hydroxymethyl)furfural (HMF)

  • Sodium Nitrite (NaNO₂)

  • Phosphoric Acid (H₃PO₄)

  • Ethyl Acetate (B1210297)

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Deionized Water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve HMF (1.0 equivalent) in phosphoric acid.

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add a solution of sodium nitrite (2.5 equivalents) in deionized water dropwise to the reaction mixture while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature (25 °C) for 1 hour.

  • Monitor the reaction progress by TLC or HPLC to confirm the consumption of HMF.

  • Once the reaction is complete, quench the reaction by adding ice-cold water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • The product can be further purified by column chromatography on silica (B1680970) gel if necessary.

Visualizations

Reaction Pathway Diagram

Reaction_Pathway HMF 5-Hydroxymethylfurfural (HMF) FDC This compound (FDC) HMF->FDC Main Oxidation (Selective) Humins Humins (Polymeric Byproducts) HMF->Humins Polymerization FFCA 5-formyl-2-furancarboxylic acid (FFCA) FDC->FFCA Over-oxidation FDCA 2,5-furandicarboxylic acid (FDCA) FFCA->FDCA Over-oxidation

Caption: Reaction pathway for FDC synthesis and major side reactions.

Troubleshooting Workflow

Troubleshooting_Workflow start Low FDC Yield check_byproducts Analyze crude mixture (TLC, HPLC, NMR) start->check_byproducts high_overoxidation High FFCA/FDCA? check_byproducts->high_overoxidation Byproducts Detected high_humins High Humin Formation? high_overoxidation->high_humins No solution_overoxidation Reduce oxidant stoichiometry Decrease reaction time/temp Change catalyst high_overoxidation->solution_overoxidation Yes incomplete_reaction Incomplete Reaction? high_humins->incomplete_reaction No solution_humins Lower reaction temperature Use biphasic solvent system Adjust pH high_humins->solution_humins Yes solution_incomplete Increase reaction time/temp Check catalyst activity incomplete_reaction->solution_incomplete Yes end Optimized FDC Yield incomplete_reaction->end No solution_overoxidation->end solution_humins->end solution_incomplete->end

Caption: A logical workflow for troubleshooting low FDC yield.

References

Technical Support Center: Purification of Furan-2,5-dicarbaldehyde (DFF)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of Furan-2,5-dicarbaldehyde (DFF) from reaction mixtures. Below you will find troubleshooting advice and frequently asked questions to address common issues encountered during the purification process.

Troubleshooting Guide

Encountering issues during the purification of this compound is common due to its reactivity. This guide will help you troubleshoot and resolve prevalent problems.

IssuePotential Cause(s)Recommended Solution(s)
Product Discoloration (Yellowing/Browning) This compound is susceptible to oxidation and polymerization, which can be accelerated by exposure to air, light, and residual acids.[1]- Neutralize Acids: Before purification, wash the crude product with a mild base, such as a 2-7% (w/w) sodium carbonate solution, to remove acidic impurities.[1]- Use Inert Atmosphere: Handle and store the purified DFF under an inert atmosphere (e.g., nitrogen or argon).[1]- Protect from Light: Store the final product in an amber vial or a container protected from light.[1]
Low Yield After Purification - Polymerization: Furan (B31954) aldehydes are prone to self-polymerization, especially at high temperatures and in the presence of acid.[1][2]- Product Loss During Extraction: Inefficient extraction can lead to significant loss of product.- Decomposition on Silica (B1680970) Gel: The acidic nature of silica gel can cause degradation of acid-sensitive furan compounds during column chromatography.[2]- Minimize Heat Exposure: Use vacuum distillation if applicable to lower the boiling point and keep heating bath temperatures below 130°C.[1]- Optimize Extraction: Ensure complete extraction by using an appropriate solvent and performing multiple extractions.[3]- Deactivate Silica Gel: For column chromatography, use deactivated (neutral) silica gel or add a small amount of a neutralizer like triethylamine (B128534) to the eluent.[2]
Co-elution of Impurities in Column Chromatography The polarity of the eluent may not be optimal for separating DFF from impurities with similar polarities.- Use a Gradient Elution: Start with a non-polar eluent and gradually increase the polarity. A common gradient is hexanes:ethyl acetate (B1210297), starting from 100% hexanes and gradually increasing the proportion of ethyl acetate.[3]- Try a Different Solvent System: Experiment with different solvent systems to improve separation.
Oiling Out During Crystallization The cooling process is too rapid, or the chosen solvent is not ideal for crystallization.[4]- Slow Cooling: Allow the hot solution to cool slowly to room temperature before further cooling in an ice bath.[4]- Change Solvent System: If oiling out persists, try a different solvent or a two-solvent system.[5] For DFF, a mixture of cyclohexane (B81311) and chloroform (B151607) has been used successfully.[6]
Persistent Impurities After a Single Purification Step The initial purity of the crude product is low, or the chosen purification method is not effective for all impurities.- Sequential Purification: Employ multiple purification techniques. For example, perform an acid-base extraction to remove acidic impurities, followed by column chromatography or crystallization for further purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound synthesized from 5-hydroxymethylfurfural (B1680220) (HMF)?

A1: The oxidation of HMF to DFF can result in several byproducts. The most common impurities include unreacted HMF, as well as over-oxidation products such as 5-formyl-2-furancarboxylic acid (FFCA), 2,5-furandicarboxylic acid (FDCA), and 5-hydroxymethyl-2-furancarboxylic acid (HFCA).[7] Degradation products like levulinic acid and formic acid may also be present.[8]

Q2: Which purification method is most effective for obtaining high-purity this compound?

A2: The choice of purification method depends on the scale of the reaction and the impurity profile.

  • Column chromatography is highly effective for separating DFF from impurities with different polarities and is suitable for obtaining high-purity material on a lab scale.[9]

  • Crystallization is an excellent method for removing small amounts of impurities and can yield very pure DFF, especially if the crude product is already of reasonable purity.[6]

  • Acid-base extraction can be a useful initial step to remove acidic byproducts like FFCA and FDCA before proceeding with chromatography or crystallization.

Q3: What analytical techniques are recommended for assessing the purity of this compound?

A3: A combination of techniques is recommended for a comprehensive purity analysis:

  • High-Performance Liquid Chromatography (HPLC) is a powerful tool for quantifying the purity of DFF and detecting non-volatile impurities.[10]

  • Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for identifying and quantifying volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) is essential for structural confirmation and can be used for quantitative analysis (qNMR) to determine absolute purity.[11]

  • Thin-Layer Chromatography (TLC) is a quick and convenient method to monitor the progress of a reaction and the separation during column chromatography.[3]

Data Presentation

The following table summarizes the expected outcomes of different purification methods for this compound. The actual results will depend on the specific experimental conditions and the initial purity of the crude material.

Purification MethodTypical Purity AchievedTypical YieldKey Advantages
Column Chromatography >95%[9]80-90%Excellent for separating complex mixtures.
Crystallization >98%70-90%[6]Can yield highly pure material; scalable.
Acid-Base Extraction --Effective for removing acidic impurities.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol describes the purification of this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass chromatography column

  • Collection tubes

  • Rotary evaporator

  • TLC plates and chamber

  • UV lamp (254 nm)

Procedure:

  • Mobile Phase Preparation: Prepare a series of hexane:ethyl acetate solvent mixtures with increasing polarity (e.g., 9:1, 4:1, 3:2 v/v).[3] Start with the least polar mixture as the initial eluent.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, non-polar eluent.

    • Pour the slurry into the column and allow it to pack, ensuring there are no air bubbles.

    • Add a layer of sand on top of the silica gel to prevent disturbance.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve the crude DFF in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the column.[9]

    • Wet Loading: Dissolve the crude product in a minimal amount of the initial eluent and carefully add it to the top of the silica bed.

  • Elution and Fraction Collection:

    • Begin eluting the column with the initial non-polar solvent.

    • Gradually increase the polarity of the eluent by switching to the pre-made solvent mixtures.

    • Collect fractions in separate tubes.

  • Monitoring:

    • Monitor the separation by spotting fractions onto a TLC plate and developing it in an appropriate solvent mixture.

    • Visualize the spots under a UV lamp.

  • Product Isolation:

    • Combine the fractions containing the pure DFF.

    • Remove the solvent using a rotary evaporator to obtain the purified product.

Protocol 2: Purification by Crystallization

This protocol outlines the purification of this compound by crystallization.

Materials:

  • Crude this compound

  • Cyclohexane

  • Chloroform

  • Erlenmeyer flask

  • Heating plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot chloroform.[6]

  • Induce Crystallization: While the solution is still warm, slowly add cyclohexane until the solution becomes slightly turbid.

  • Cooling:

    • Allow the flask to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold cyclohexane to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator. A 90% yield of pure DFF as a yellow solid with a melting point of 109°C has been reported using this method.[6]

Visualizations

experimental_workflow_column_chromatography start Crude DFF prep_column Prepare Silica Gel Column start->prep_column load_sample Load Sample (Dry or Wet) prep_column->load_sample elute Elute with Hexane/Ethyl Acetate Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions monitor_tlc Monitor Fractions by TLC collect_fractions->monitor_tlc combine Combine Pure Fractions monitor_tlc->combine Identify Pure Fractions evaporate Evaporate Solvent combine->evaporate end Purified DFF evaporate->end

Caption: Workflow for the purification of this compound by column chromatography.

experimental_workflow_crystallization start Crude DFF dissolve Dissolve in Minimal Hot Chloroform start->dissolve add_antisolvent Add Cyclohexane until Turbid dissolve->add_antisolvent cool_slowly Cool to Room Temperature add_antisolvent->cool_slowly cool_ice Cool in Ice Bath cool_slowly->cool_ice filter Collect Crystals by Vacuum Filtration cool_ice->filter wash Wash with Cold Cyclohexane filter->wash dry Dry Crystals wash->dry end Purified DFF dry->end

Caption: Workflow for the purification of this compound by crystallization.

References

Technical Support Center: Selective Oxidation of Furan-2,5-dicarbaldehyde (DFF) to 2,5-Furandicarboxylic Acid (FDCA)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2,5-furandicarboxylic acid (FDCA) from furan-2,5-dicarbaldehyde (DFF), with a focus on preventing over-oxidation.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the selective oxidation of DFF to FDCA?

The primary challenge is to achieve high selectivity and yield of FDCA while preventing over-oxidation and the formation of byproducts. Over-oxidation can lead to the formation of carbon dioxide and other degradation products. Common intermediates and byproducts include 5-formyl-2-furancarboxylic acid (FFCA), and humins, which are dark, insoluble polymeric materials.[1][2] Catalyst deactivation and the low solubility of FDCA in some solvents can also present significant hurdles.[2]

Q2: What are the typical reaction pathways for the oxidation of DFF to FDCA?

The oxidation of DFF to FDCA proceeds through the intermediate 5-formyl-2-furancarboxylic acid (FFCA). The aldehyde group at the C5 position of DFF is first oxidized to a carboxylic acid group to form FFCA. Subsequently, the remaining aldehyde group at the C2 position of FFCA is oxidized to a carboxylic acid group to yield the final product, FDCA.

Q3: Which analytical techniques are suitable for monitoring the reaction progress and quantifying the products?

High-Performance Liquid Chromatography (HPLC) is the most common and effective method for monitoring the conversion of DFF and the formation of FDCA and other byproducts.[3][4] A UV detector is typically used for quantification. Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed for structural confirmation of the products.

Troubleshooting Guides

Issue 1: Low Yield of FDCA
Potential Cause Troubleshooting Steps
Incomplete Conversion of DFF Optimize Reaction Time: Monitor the reaction progress using HPLC to determine the optimal reaction time for maximum DFF conversion.
Increase Catalyst Loading: Gradually increase the amount of catalyst to enhance the reaction rate. Be mindful that excessive catalyst loading can sometimes lead to side reactions.
Elevate Reaction Temperature: Cautiously increase the reaction temperature within the stability range of the reactants and products to improve kinetics.
Catalyst Deactivation Catalyst Poisoning: Ensure the purity of reactants and solvents to avoid introducing catalyst poisons.
Leaching of Active Metal: For supported catalysts, consider using a more robust support material or optimizing reaction conditions to minimize metal leaching.
Precipitation on Catalyst Surface: The low solubility of FDCA can lead to its precipitation on the catalyst, blocking active sites. Consider using a solvent system where FDCA is more soluble or adding a base to form the more soluble FDCA salt.[2]
Suboptimal Reaction Conditions Incorrect pH: The pH of the reaction medium can significantly influence the reaction rate and selectivity. Optimize the pH based on the chosen catalytic system.
Insufficient Oxidant: Ensure an adequate supply of the oxidant (e.g., O₂, H₂O₂) throughout the reaction.
Issue 2: Poor Selectivity towards FDCA (High Levels of Byproducts)
Potential Cause Troubleshooting Steps
Over-oxidation to CO₂ and other degradation products Moderate Reaction Temperature: High temperatures can promote complete oxidation. Operate at the lowest effective temperature.
Control Oxidant Concentration: Use a controlled and steady supply of the oxidant rather than a large excess at the beginning of the reaction.
Accumulation of FFCA Intermediate Increase Reaction Time: The conversion of FFCA to FDCA can be the rate-limiting step. Extending the reaction time may be necessary for complete conversion.
Optimize Catalyst: Some catalysts may be more efficient in oxidizing the second aldehyde group of FFCA. Consider screening different catalysts.
Formation of Humin Byproducts Optimize Solvent: The choice of solvent can influence humin formation. Test different solvents to identify one that minimizes these side reactions.
Control Temperature: As with over-oxidation, lower temperatures can help reduce the formation of humins.

Data Presentation: Catalyst Performance in DFF to FDCA Oxidation

The following table summarizes the performance of various catalytic systems for the selective oxidation of DFF to FDCA.

CatalystSupportOxidantTemperature (°C)Time (h)DFF Conversion (%)FDCA Yield (%)Reference
PtCO₂90->99~95[5]
MnO₂-O₂1002410065[6]
LaccaseImmobilizedO₂40--High[7][8]

Experimental Protocols

Protocol 1: Selective Oxidation of DFF to FDCA using a Pt/C Catalyst

This protocol is a general guideline based on typical conditions reported in the literature.[5]

Materials:

  • This compound (DFF)

  • Platinum on activated carbon (Pt/C, e.g., 5 wt%)

  • Deionized water

  • Sodium hydroxide (B78521) (NaOH)

  • Oxygen (O₂) gas

  • Reaction vessel (e.g., stirred autoclave)

  • HPLC for analysis

Procedure:

  • In a reaction vessel, dissolve a known amount of DFF in deionized water.

  • Add the Pt/C catalyst to the solution. A typical catalyst loading is in the range of 1-5 mol% of Pt relative to DFF.

  • Add a base, such as NaOH, to the reaction mixture. The molar ratio of NaOH to DFF can be varied (e.g., 1:1 to 4:1) to optimize the reaction.

  • Seal the reactor and purge with O₂ gas.

  • Pressurize the reactor with O₂ to the desired pressure (e.g., 1-10 bar).

  • Heat the reaction mixture to the desired temperature (e.g., 70-120 °C) with vigorous stirring.

  • Maintain the reaction at the set temperature and pressure for the desired time (e.g., 1-6 hours).

  • Monitor the reaction progress by taking periodic samples and analyzing them by HPLC.

  • After the reaction is complete, cool the reactor to room temperature and depressurize.

  • Separate the catalyst by filtration.

  • Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the FDCA product.

  • Collect the FDCA precipitate by filtration, wash with deionized water, and dry.

Protocol 2: Enzymatic Oxidation of DFF to FDCA using Laccase

This protocol provides a general procedure for the enzymatic oxidation of DFF.[7][8][9]

Materials:

  • This compound (DFF)

  • Laccase (immobilized or free)

  • Mediator (e.g., TEMPO)

  • Buffer solution (e.g., sodium acetate (B1210297) buffer, pH 5)

  • Oxygen (O₂) or air

  • Reaction vessel (e.g., stirred flask or packed-bed reactor for immobilized enzyme)

  • HPLC for analysis

Procedure:

  • Prepare a solution of DFF in the appropriate buffer.

  • Add the mediator (e.g., TEMPO) to the solution.

  • Add the laccase enzyme to initiate the reaction.

  • Ensure a continuous supply of oxygen by bubbling air or pure O₂ through the reaction mixture or by using a well-aerated shaker.

  • Maintain the reaction at a constant temperature (e.g., 30-50 °C) and pH.

  • Monitor the reaction progress by HPLC.

  • Upon completion, the enzyme (if immobilized) can be recovered by filtration. If using a free enzyme, it may be denatured by heat or pH change to stop the reaction.

  • The FDCA product can be isolated from the reaction mixture by acidification and subsequent filtration or extraction.

Visualizations

Reaction_Pathway DFF This compound (DFF) FFCA 5-Formyl-2-furancarboxylic acid (FFCA) DFF->FFCA Oxidation of aldehyde group FDCA 2,5-Furandicarboxylic Acid (FDCA) FFCA->FDCA Oxidation of remaining aldehyde group OverOxidation Over-oxidation Products (CO2, etc.) FDCA->OverOxidation

Caption: Reaction pathway for the oxidation of DFF to FDCA.

Troubleshooting_Workflow start Low FDCA Yield check_conversion Check DFF Conversion start->check_conversion incomplete_conversion Incomplete Conversion check_conversion->incomplete_conversion Low complete_conversion Complete Conversion check_conversion->complete_conversion High optimize_conditions Optimize Reaction Conditions: - Increase Time - Increase Temperature - Increase Catalyst Loading incomplete_conversion->optimize_conditions check_selectivity Check for Byproducts (FFCA, humins) complete_conversion->check_selectivity high_byproducts High Byproducts check_selectivity->high_byproducts Yes low_byproducts Low Byproducts check_selectivity->low_byproducts No optimize_selectivity Optimize for Selectivity: - Moderate Temperature - Control Oxidant - Change Solvent high_byproducts->optimize_selectivity check_catalyst Investigate Catalyst Deactivation low_byproducts->check_catalyst Catalyst_Selection start Catalyst Selection for DFF Oxidation noble_metals Noble Metals (Pt, Pd, Au) start->noble_metals non_noble_metals Non-Noble Metals (Mn, Co) start->non_noble_metals enzymes Enzymes (Laccase, Oxidase) start->enzymes noble_metals_pros Pros: - High activity - High selectivity noble_metals->noble_metals_pros noble_metals_cons Cons: - High cost - Prone to deactivation noble_metals->noble_metals_cons non_noble_metals_pros Pros: - Lower cost - Abundant non_noble_metals->non_noble_metals_pros non_noble_metals_cons Cons: - Lower activity/selectivity - Harsher conditions may be needed non_noble_metals->non_noble_metals_cons enzymes_pros Pros: - High selectivity - Mild conditions - Environmentally friendly enzymes->enzymes_pros enzymes_cons Cons: - Lower stability - Lower substrate concentration - Cost of enzyme enzymes->enzymes_cons

References

Thermal stability issues of Furan-2,5-dicarbaldehyde-based polymers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the thermal stability challenges associated with furan-2,5-dicarbaldehyde (FDCA)-based polymers.

Frequently Asked Questions (FAQs)

Q1: What makes FDCA-based polymers a promising bio-based alternative to petroleum-based plastics?

Furan-based polymers, derived from renewable biomass sources, are gaining significant interest as sustainable alternatives to petroleum-based polymers.[1] 2,5-Furandicarboxylic acid (FDCA) is a key bio-based monomer that can impart superior mechanical strength and thermal stability to polymers due to its rigid aromatic structure.[2][3] These polymers, such as Poly(ethylene furanoate) (PEF), are considered promising replacements for conventional plastics like PET, offering enhanced gas barrier properties and high thermal resistance.[4]

Q2: What are the primary mechanisms of thermal degradation in FDCA-based polyesters?

The main thermal degradation pathway for FDCA-based polyesters is β-hydrogen scission, which leads to the formation of carboxyl and vinyl-terminated units.[5][6][7] To a lesser extent, homolytic routes, including acyl-oxygen and alkyl-oxygen bond scission, also contribute to degradation.[5][6] The number of methylene (B1212753) groups in the diol co-monomer does not appear to significantly alter this primary decomposition mechanism.[6] For polymers synthesized with 2,5-bis(hydroxymethyl)furan (BHMF), there is a possibility of ring-opening reactions in the presence of moisture, similar to what is observed in HMF.[8][9]

Q3: How does the structure of the diol used in polymerization affect the thermal stability of FDCA-based polyesters?

The length of the aliphatic segment in the diol co-monomer influences the thermal properties of FDCA-based polyesters.[6] Generally, increasing the number of methylene units in the polymer chain can enhance thermal stability in some cases.[10] However, other studies have reported that thermal stability can decrease with an increase in methylene units, possibly due to increased chain flexibility leading to faster decomposition.[4][11] Copolymers that incorporate different diols can have their thermal behavior, such as glass transition temperature (Tg), tuned based on the composition.[12]

Q4: Are there significant thermal stability differences between polymers made from FDCA and those from its isomer, 2,4-Furandicarboxylic acid?

Studies on copolyesters synthesized from mixtures of 2,5-FDCA and 2,4-FDCA have shown that the thermal behavior can be tuned. However, no significant influence on the glass transition temperature (Tg) was found when comparing polymers made from different FDCA isomers.[12] The overall thermal stability is largely dictated by the inherent furan (B31954) ring structure and the ester linkages.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and analysis of FDCA-based polymers.

IssuePotential Cause(s)Suggested Solution(s)
Poor Thermal Stability of Final Polymer 1. Monomer Instability: Monomers like 2,5-bis(hydroxymethyl)furan (BHMF) can degrade at temperatures as low as 120-130°C.[10] 2. Chain End Instability: FDCA-based end-groups can undergo decarboxylation at the high temperatures required for melt polycondensation, preventing chain growth.[13] 3. Impurities: Presence of impurities in the monomers can lead to side reactions.[10]1. Use Milder Conditions: For BHMF-based polymers, consider enzymatic polymerization or solution polymerization at lower temperatures.[8][9] For polyurethanes, prepolymerize BHMF at lower temperatures.[10] 2. Use Derivatized Monomers: Use dimethyl furan-2,5-dicarboxylate (B1257723) (DMFDC) instead of FDCA for melt polycondensation, as it has higher thermal stability.[14] 3. Ensure Monomer Purity: Purify monomers thoroughly before polymerization.[10]
Inconsistent Polymerization Results 1. Variable Reaction Conditions: Fluctuations in temperature, catalyst concentration, or reaction time.[10] 2. Solvent Influence: The solvent can influence polymerization and promote side reactions.[10] 3. Stoichiometry Imbalance: Incorrect ratio of monomers.[10]1. Precise Control: Maintain strict control over all reaction parameters.[10] 2. Solvent Selection: Choose an appropriate solvent that minimizes side reactions.[10] 3. Careful Stoichiometry: Ensure accurate measurement and control of monomer stoichiometry.[10]
Brittle Polymer Material 1. High Crosslinking: Side reactions, such as Diels-Alder cycloadditions, can lead to excessive crosslinking.[10] 2. Inherent Rigidity: The furan ring is more rigid than flexible aliphatic chains.[10]1. Control Conditions: Optimize polymerization conditions to minimize side reactions that cause crosslinking.[10] 2. Incorporate Flexibility: Introduce flexible aliphatic segments into the polymer backbone by using longer-chain diols.[10]
Low Molecular Weight Polymer 1. Monomer Degradation: As mentioned, monomers like BHMF can degrade during synthesis.[8][10] 2. Inefficient Polymerization Method: Certain methods, like enzymatic polymerization for some BHMF-based polyesters, may yield low molecular weights without optimization.[10] 3. Chain Termination: Undesired side reactions can terminate polymer chain growth.[13]1. Optimize Temperature: Use lower polymerization temperatures, especially when working with thermally sensitive monomers.[8] 2. Alternative Methods: Explore different polymerization techniques like solution or interfacial polymerization, which can sometimes be performed under milder conditions.[9] 3. Use Catalysts: Employ appropriate catalysts to facilitate polymerization at lower temperatures and prevent side reactions.[13]

Quantitative Data Summary

The thermal properties of polymers are critical for determining their application range. Below is a summary of key thermal data for various furan-based polymers.

Table 1: Thermal Properties of Furan-Based Polyesters

PolymerMonomer(s)Td5% (°C)Tmax (°C)Tg (°C)Tm (°C)Reference(s)
Poly(ethylene furanoate) (PEF)2,5-FDCA, Ethylene Glycol339 - 376~42075 - 80210 - 215[12]
Poly(propylene furanoate) (PPF)2,5-FDCA, 1,3-propanediol~350~39060 - 65170 - 180[1][12]
Poly(butylene furanoate) (PBF)2,5-FDCA, 1,4-butanediol~360~42835 - 45160 - 172[12][15]
Poly(hexamethylene furanoate) (PHF)2,5-FDCA, 1,6-hexanediol~370~4157 - 10145[15]
Poly(2,5-furandimethylene 2,5-furandicarboxylate)BHMF, 2,5-FDCA205345--[8][9]

Note: Thermal properties can be influenced by factors such as polymer molecular weight, purity, and the specific experimental conditions (e.g., heating rate, atmosphere).[1]

Experimental Protocols & Workflows

Accurate assessment of thermal stability is crucial. The following are generalized protocols for standard thermal analysis techniques.

Protocol 1: Thermogravimetric Analysis (TGA)

Objective: To measure the mass loss of a polymer sample as a function of temperature in a controlled atmosphere, identifying decomposition temperatures.

Apparatus:

  • Thermogravimetric Analyzer (TGA)

  • Analytical balance

  • Sample pans (e.g., alumina, platinum)

  • Gas supply (e.g., nitrogen, air) with flow controller

Procedure:

  • Sample Preparation: Ensure the polymer sample is completely dry and free of volatile solvents. Dry in a vacuum oven below the polymer's degradation point if necessary.[1]

  • Sample Weighing: Weigh 5-10 mg of the sample directly into a tared TGA sample pan and record the initial mass precisely.[1]

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.[1]

    • Purge the system with an inert gas (e.g., nitrogen at 35 mL/min) to establish an inert atmosphere.[16]

    • Program the temperature profile. A typical profile involves heating from room temperature (e.g., 25°C) to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min).[16]

  • Data Acquisition: Begin the experiment. The instrument will continuously record sample mass and temperature.[1]

  • Data Analysis:

    • Plot the results as a thermogram (mass % vs. temperature).

    • Determine key parameters:

      • Td5% or Td10%: The temperature at which 5% or 10% mass loss occurs, indicating the onset of decomposition.[1]

      • Tmax: The temperature of the maximum rate of decomposition, found from the peak of the derivative thermogram (DTG curve).[1]

TGA_Workflow cluster_prep 1. Preparation cluster_setup 2. TGA Setup cluster_run 3. Execution & Analysis A Dry Polymer Sample B Weigh 5-10 mg of Sample A->B C Place Sample in TGA B->C D Purge with Inert Gas (N2) C->D E Program Temp. Profile (e.g., 25-800°C @ 10°C/min) D->E F Run Experiment & Record Data E->F G Generate Thermogram (Mass % vs. Temp) F->G H Calculate Td5% and Tmax G->H

Caption: Workflow for a Thermogravimetric Analysis (TGA) experiment.

Protocol 2: Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow into or out of a sample as a function of temperature or time, identifying thermal transitions like the glass transition temperature (Tg) and melting temperature (Tm).

Apparatus:

  • Differential Scanning Calorimeter (DSC)

  • Sample pans (e.g., aluminum) and lids

  • Crimping press for sealing pans

  • Gas supply (e.g., nitrogen)

Procedure:

  • Sample Preparation: Weigh 5-10 mg of the dry polymer sample into a DSC pan.

  • Encapsulation: Place a lid on the pan and seal it using a crimping press. Prepare an empty, sealed pan to use as a reference.

  • Instrument Setup:

    • Place the sample pan and the reference pan into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen).

    • Program the thermal cycle. A common cycle is "heat-cool-heat":

      • First Heating Scan: Heat from room temperature to above the expected melting point (e.g., 200°C) at a set rate (e.g., 10°C/min) to erase the sample's prior thermal history.[16]

      • Cooling Scan: Cool the sample from the melt at a controlled rate (e.g., 10°C/min).[16]

      • Second Heating Scan: Heat the sample again at the same rate to observe the standardized thermal transitions.[16]

  • Data Acquisition: Start the experiment. The instrument records the differential heat flow between the sample and the reference.

  • Data Analysis:

    • Plot the results as a DSC curve (Heat Flow vs. Temperature).

    • Determine key transitions from the second heating scan:

      • Glass Transition (Tg): Identified as a step-like change in the baseline.

      • Crystallization Temperature (Tc): An exothermic peak observed during cooling or heating.

      • Melting Temperature (Tm): An endothermic peak.

Troubleshooting_Logic A Problem: Poor Thermal Stability (Low Td5% in TGA) B Was a thermally sensitive monomer (e.g., BHMF) used? A->B C Were polymerization temperatures high (>200°C)? B->C No D Action: Use milder polymerization conditions (e.g., solution or enzymatic polymerization). B->D Yes E Action: Use a more stable monomer derivative (e.g., DMFDC) instead of FDCA for melt routes. C->E Yes G Is the final polymer brittle? C->G No F Action: Check monomer purity and ensure accurate stoichiometry. G->F No H Action: Incorporate flexible aliphatic segments (longer diols) to reduce chain rigidity. G->H Yes

Caption: Troubleshooting logic for thermal stability issues in FDCA polymers.

References

Technical Support Center: Improving Catalyst Selectivity for Furan-2,5-dicarbaldehyde (DFF) Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the selective catalytic oxidation of 5-hydroxymethylfurfural (B1680220) (HMF) to Furan-2,5-dicarbaldehyde (DFF). Below you will find troubleshooting guidance for common experimental issues, detailed experimental protocols, and comparative data on catalyst performance.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common challenges encountered during the synthesis of DFF from HMF, providing potential causes and actionable solutions.

Question 1: Why is my DFF selectivity low, with significant formation of byproducts like 2,5-furandicarboxylic acid (FDCA) or 5-hydroxymethyl-2-furancarboxylic acid (HMFCA)?

Answer: Low selectivity towards DFF is a frequent issue, often stemming from the overoxidation of the desired product or the competing oxidation of the aldehyde group in HMF.[1][2][3]

  • Potential Cause 1: Catalyst Choice and Properties. The nature of the catalyst's active sites plays a crucial role. Some catalysts, particularly under certain conditions, may favor the oxidation of the aldehyde group or the further oxidation of DFF to FDCA. For instance, some vanadium-based catalysts can lead to the formation of FFCA and FDCA if the reaction is not optimized.[1]

    • Suggested Solution: Screen different catalysts known for high DFF selectivity, such as specific formulations of manganese oxides or vanadium oxides.[4][5] Modifying the catalyst support or the active metal can also tune selectivity.

  • Potential Cause 2: Reaction Conditions. Temperature, pressure, and reaction time significantly impact selectivity. Higher temperatures and longer reaction times can promote the overoxidation of DFF.[4][6]

    • Suggested Solution: Optimize reaction parameters. Start with milder conditions (e.g., lower temperature, shorter reaction time) and incrementally adjust to find the optimal balance between HMF conversion and DFF selectivity. For example, with certain vanadium phosphate (B84403) oxide catalysts, increasing the temperature from 90 °C to 110 °C boosts HMF conversion, but further increases may impact DFF yield.[1]

  • Potential Cause 3: Oxidant and Solvent. The choice of oxidant and solvent system can influence the reaction pathway. Stronger oxidants or highly polar solvents might facilitate overoxidation.

    • Suggested Solution: If using molecular oxygen or air, carefully control the pressure.[7] Experiment with different solvents. For instance, toluene (B28343) has been shown to be an effective solvent for Ru/Al2O3 catalysts, leading to high DFF selectivity.[8]

Question 2: My catalyst is deactivating quickly after one or two runs. What could be the cause and how can I prevent it?

Answer: Catalyst deactivation is a common problem that can be attributed to several factors, including coking, active site poisoning, or leaching of the active metal.

  • Potential Cause 1: Humin Formation (Coking). HMF and its intermediates can polymerize to form insoluble, dark-colored substances called humins, which can block the catalyst's active sites.[3]

    • Suggested Solution: Employ aprotic solvents like DMSO or toluene, which can suppress humin formation.[4] Optimizing the reaction temperature to the lowest effective level can also minimize polymerization reactions.

  • Potential Cause 2: Adsorption of Products/Intermediates. The product (DFF) or intermediates can strongly adsorb onto the catalyst surface, blocking active sites for further reaction.

    • Suggested Solution: A washing step after each cycle can help regenerate the catalyst. For Ru/Al2O3 catalysts, washing with a dilute NaOH solution has been shown to remove adsorbed impurities and restore activity.[8]

  • Potential Cause 3: Leaching of Active Species. The active metal component of the catalyst may leach into the reaction medium, especially under harsh conditions.[9]

    • Suggested Solution: Ensure the catalyst is robust under the chosen reaction conditions. Perform post-reaction analysis of the reaction mixture (e.g., via ICP-AES) to check for leached metals. If leaching is significant, consider using a more stable catalyst support or milder reaction conditions. For some mixed oxide catalysts, operating at a slightly lower temperature (e.g., 383 K instead of 403 K) can significantly improve stability.[9]

Question 3: I am observing poor HMF conversion even with a known active catalyst. What should I check?

Answer: Low HMF conversion can be frustrating. Here are some common culprits and how to address them:

  • Potential Cause 1: Inefficient Mass Transfer. In a heterogeneous catalytic system, poor mixing or diffusion limitations can hinder the contact between HMF, the oxidant, and the catalyst.

    • Suggested Solution: Ensure vigorous stirring to improve mass transfer. If using a packed-bed reactor, optimize the flow rate to ensure sufficient contact time.[10]

  • Potential Cause 2: Sub-optimal Reaction Conditions. The chosen temperature, pressure, or solvent may not be ideal for the specific catalyst.

    • Suggested Solution: Re-evaluate the reaction conditions based on literature reports for your specific catalyst system. Small changes in temperature or solvent can have a significant impact on conversion rates. For example, for VPO catalysts, DMSO is often a more suitable solvent than water under an air atmosphere.[1][4]

  • Potential Cause 3: Catalyst Preparation Issues. The catalyst may not have been synthesized or activated correctly, leading to low activity.

    • Suggested Solution: Carefully review and repeat the catalyst preparation protocol. Characterize the catalyst before the reaction using techniques like XRD, SEM, and BET to ensure it has the desired properties.

Data Presentation: Catalyst Performance Comparison

The following tables summarize quantitative data for various catalysts used in the selective oxidation of HMF to DFF.

Table 1: Performance of Vanadium-Based Catalysts

CatalystSupportTemperature (°C)Time (h)SolventHMF Conversion (%)DFF Selectivity (%)DFF Yield (%)Reference
VPOP-C12010DMSO10097.097.0[4]
V-HAP (x=3)-1608-788163[11]
VPO (V/P=0.25)-12010DMSO10075.083.6[1]
Vanadyl-pyridine complexes-130--8299-[12]
Vanadyl phosphate-150--8497-[12]

Table 2: Performance of Manganese-Based Catalysts

CatalystSupportTemperature (°C)Time (h)SolventHMF Conversion (%)DFF Selectivity (%)DFF Yield (%)Reference
β-MnO₂----99-97[5]
Cs/MnOₓ-100-DMF98.4-94.7[7]
Co-MnO₂---Organic---[13]
MgO·MnO₂·CeO₂-110-Water>9995-[9]

Table 3: Performance of Other Catalyst Systems

CatalystSupportTemperature (°C)Time (h)SolventHMF Conversion (%)DFF Selectivity (%)DFF Yield (%)Reference
Ru/Al₂O₃-130-Toluene9997-[8]
Fe-Co NanocatalystMOF-derived--->99>99>99[14]
SGH-TiO₂ (Photocatalyst)--4Acetonitrile5987-[15]
Cu(NO₃)₂/acetonitrile-8018Water--97.0[16]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and analysis of DFF.

Protocol 1: Preparation of a Vanadium Phosphate Oxide (VPO) Catalyst

This protocol is a general guideline based on typical preparations of VPO catalysts.[1]

  • Precursor Preparation: Dissolve a specific molar ratio of a vanadium source (e.g., V₂O₅) and a phosphorus source (e.g., H₃PO₄) in a suitable solvent (e.g., isobutanol and benzyl (B1604629) alcohol).

  • Refluxing: Heat the mixture under reflux for several hours to facilitate the reaction between the precursors.

  • Precursor Isolation: After cooling, filter the resulting precipitate, wash it with a solvent like acetone, and dry it in an oven at a specified temperature (e.g., 80 °C).

  • Calcination: Calcine the dried precursor in a furnace under a controlled atmosphere (e.g., a flow of N₂) at a high temperature (e.g., 400 °C) for a set duration.

  • Characterization: Characterize the final VPO catalyst using techniques such as XRD to confirm the crystal phase, SEM for morphology, and BET for surface area analysis.

Protocol 2: Catalytic Oxidation of HMF to DFF in a Batch Reactor

This protocol outlines a general procedure for the liquid-phase oxidation of HMF.[1][4]

  • Reactor Setup: Place a magnetic stirrer in a glass-lined stainless steel autoclave or a similar batch reactor.

  • Charging Reactants: Add the desired amount of HMF, the catalyst (e.g., VPO or MnO₂), and the solvent (e.g., DMSO or toluene) to the reactor.

  • Sealing and Purging: Seal the reactor and purge it several times with the oxidant gas (e.g., O₂ or air) to remove any residual air and ensure the desired atmosphere.

  • Reaction: Pressurize the reactor to the desired pressure with the oxidant. Heat the reactor to the target temperature while stirring vigorously. Maintain these conditions for the specified reaction time.

  • Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature and carefully vent the pressure.

  • Sample Collection and Analysis: Collect the reaction mixture. Separate the solid catalyst from the liquid phase by centrifugation or filtration.

  • Product Quantification: Analyze the liquid phase using High-Performance Liquid Chromatography (HPLC) to determine the concentrations of HMF, DFF, and any byproducts. Calculate the HMF conversion, DFF selectivity, and DFF yield based on the HPLC data.

Protocol 3: Product Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol describes a typical method for quantifying the components of the reaction mixture.[17]

  • Instrumentation: Use an HPLC system equipped with a suitable column (e.g., a C18 column) and a UV detector.

  • Mobile Phase: Prepare a mobile phase appropriate for separating furan (B31954) compounds, such as a mixture of methanol (B129727) and water, with a small amount of acid (e.g., acetic acid) to improve peak shape.

  • Sample Preparation: Dilute the reaction mixture samples with the mobile phase to a concentration within the calibration range. Filter the diluted samples through a syringe filter (e.g., 0.22 µm) to remove any particulate matter.

  • Calibration: Prepare a series of standard solutions of HMF, DFF, and expected byproducts (e.g., FFCA, FDCA) of known concentrations. Inject these standards into the HPLC to generate calibration curves.

  • Analysis: Inject the prepared samples into the HPLC system. Identify and quantify the components by comparing their retention times and peak areas to the calibration curves.

  • Calculation:

    • HMF Conversion (%) = [(Initial moles of HMF - Final moles of HMF) / Initial moles of HMF] x 100

    • DFF Yield (%) = (Moles of DFF produced / Initial moles of HMF) x 100

    • DFF Selectivity (%) = (Moles of DFF produced / Moles of HMF converted) x 100

Visualizations

Diagram 1: General Workflow for Heterogeneous Catalytic Oxidation of HMF to DFF

G cluster_prep Catalyst Preparation cluster_reaction Catalytic Reaction cluster_analysis Product Separation & Analysis Precursors Catalyst Precursors (e.g., Metal Salts, Support) Synthesis Synthesis (e.g., Impregnation, Co-precipitation) Precursors->Synthesis Calcination Calcination/Activation Synthesis->Calcination Catalyst Active Catalyst Calcination->Catalyst Reactor Batch Reactor Catalyst->Reactor HMF HMF Substrate HMF->Reactor Solvent Solvent Solvent->Reactor Oxidant Oxidant (e.g., O2, Air) Oxidant->Reactor Reaction_Mix Reaction Mixture Reactor->Reaction_Mix Reaction (Temp, Pressure, Time) Separation Catalyst Separation (Filtration/Centrifugation) Reaction_Mix->Separation Liquid_Phase Liquid Phase Separation->Liquid_Phase Solid_Catalyst Spent/Recycled Catalyst Separation->Solid_Catalyst Analysis Product Analysis (e.g., HPLC) Liquid_Phase->Analysis DFF_Product DFF Product Analysis->DFF_Product

Caption: Workflow for HMF oxidation to DFF.

Diagram 2: Key Factors Influencing DFF Selectivity

G Selectivity DFF Selectivity Catalyst Catalyst Properties Selectivity->Catalyst Conditions Reaction Conditions Selectivity->Conditions System Reaction System Selectivity->System Active_Sites Nature of Active Sites Catalyst->Active_Sites Support Support Material Catalyst->Support Dispersion Metal Dispersion Catalyst->Dispersion Temperature Temperature Conditions->Temperature Pressure Pressure Conditions->Pressure Time Reaction Time Conditions->Time Solvent Solvent Choice System->Solvent Oxidant Oxidant Type System->Oxidant

Caption: Factors impacting DFF selectivity.

Diagram 3: Reaction Pathways in HMF Oxidation

G HMF 5-Hydroxymethylfurfural (HMF) DFF This compound (DFF) HMF->DFF Oxidation of -CH2OH group HMFCA 5-Hydroxymethyl-2-furancarboxylic acid (HMFCA) HMF->HMFCA Oxidation of -CHO group FFCA 5-Formyl-2-furancarboxylic acid (FFCA) DFF->FFCA Oxidation HMFCA->FFCA Oxidation FDCA 2,5-Furandicarboxylic acid (FDCA) FFCA->FDCA Oxidation

Caption: HMF oxidation reaction pathways.

References

Technical Support Center: Furan-2,5-dicarbaldehyde (DFF) Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of Furan-2,5-dicarbaldehyde (DFF). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of DFF synthesis, primarily through the oxidation of 5-hydroxymethylfurfural (B1680220) (HMF).

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of DFF.

Issue 1: Low Yield or Conversion of HMF

Possible Causes and Solutions

CauseRecommended Action
Suboptimal Reaction Temperature Optimize the reaction temperature. While higher temperatures can increase conversion rates, they may also promote side reactions. For instance, with certain catalysts like MgO·MnO₂·CeO₂, a temperature of 110°C has been shown to be effective.[1]
Incorrect Catalyst Loading Ensure the correct catalyst-to-substrate ratio. The optimal loading will depend on the specific catalyst used.
Inadequate Oxygen/Oxidant Supply For aerobic oxidations, ensure efficient oxygen mass transfer through vigorous stirring and an adequate oxygen flow rate or pressure. For other oxidants, verify the stoichiometry.
Poor Catalyst Activity The catalyst may be of low quality or deactivated. Source high-purity catalysts and handle them according to the supplier's instructions. If reusing a catalyst, ensure it has been properly regenerated.
Presence of Impurities in HMF Impurities in the HMF starting material can poison the catalyst or lead to side reactions. Use high-purity HMF for optimal results.

Issue 2: Poor Selectivity towards DFF

Possible Causes and Solutions

CauseRecommended Action
Over-oxidation to FFCA and FDCA Reduce reaction time or temperature to minimize the formation of over-oxidation byproducts like 5-formyl-2-furancarboxylic acid (FFCA) and 2,5-furandicarboxylic acid (FDCA).[2] The choice of catalyst is also crucial; for example, some catalysts may favor the formation of FDCA.[1]
Formation of Humins and Polymers The formation of humins, which are polymeric byproducts, can be a significant issue, especially at higher temperatures or in the presence of acidic conditions.[1] Consider using a biphasic reaction system to continuously extract DFF from the reactive phase, thus preventing its degradation.
Side Reactions of HMF HMF can undergo side reactions other than oxidation. The choice of solvent and catalyst can influence the reaction pathway. For instance, the acidity of the catalyst support can affect selectivity.
Incorrect Reaction pH The pH of the reaction medium can significantly impact selectivity. For some catalytic systems, the addition of a base is reported to preferentially promote the oxidation of the alcohol group over the aldehyde group of HMF.[1]

Issue 3: Catalyst Deactivation and Difficult Recovery

Possible Causes and Solutions

CauseRecommended Action
Adsorption of Polymeric Impurities Polymeric byproducts (humins) can adsorb onto the catalyst surface, blocking active sites. A suggested regeneration method for Ru/γ-alumina catalysts involves washing with a NaOH solution (pH 12).[3]
Leaching of Active Metals For supported catalysts, the active metal may leach into the reaction medium, especially under harsh conditions. This can be mitigated by optimizing reaction conditions such as temperature. For example, a MgO·MnO₂·CeO₂ catalyst showed increased stability at 110°C compared to 130°C.[1]
Use of Homogeneous Catalysts Homogeneous catalysts are inherently difficult to separate from the reaction mixture, posing a challenge for industrial-scale production.[4] Consider switching to a heterogeneous catalyst, which can be more easily recovered by filtration.
Sintering of Metal Nanoparticles At high temperatures, metal nanoparticles on a support can sinter, leading to a loss of active surface area. Employing catalysts with high thermal stability can help prevent this.

Frequently Asked Questions (FAQs)

Q1: What are the main reaction pathways in the oxidation of HMF, and how can I favor the formation of DFF?

A1: The oxidation of HMF can proceed through two main pathways. In the desired pathway for DFF synthesis, the primary alcohol group of HMF is first oxidized to an aldehyde, yielding DFF. This can then be further oxidized to 5-formyl-2-furancarboxylic acid (FFCA) and subsequently to 2,5-furandicarboxylic acid (FDCA). The alternative pathway involves the initial oxidation of the aldehyde group of HMF to a carboxylic acid, forming 5-hydroxymethyl-2-furancarboxylic acid (HMFCA), which is then oxidized to FFCA and FDCA.[2][5]

To favor the DFF pathway, careful selection of the catalyst and reaction conditions is crucial. Some strategies include:

  • Catalyst Selection: Employing catalysts that show high selectivity for the oxidation of primary alcohols over aldehydes.

  • Reaction Conditions: Optimizing temperature, pressure, and reaction time to stop the reaction at the DFF stage before significant over-oxidation occurs.[1]

  • Use of Bases: In some systems, the addition of a base can promote the selective oxidation of the alcohol functionality.[1]

Q2: What are common side products in DFF synthesis and how can they be minimized?

A2: Besides the desired DFF, several side products can form during the oxidation of HMF. The most common are the over-oxidation products FFCA and FDCA.[2] Other potential side products include levulinic acid and formic acid, which can result from the rehydration of HMF followed by degradation, especially in aqueous solutions at elevated temperatures.[1] Additionally, dark-colored, insoluble polymeric materials known as humins can be formed, particularly under acidic conditions.[1]

Minimizing these side products can be achieved by:

  • Optimizing Reaction Conditions: Shorter reaction times and lower temperatures can reduce over-oxidation and degradation.

  • Catalyst Choice: Selecting a catalyst with high selectivity for the desired reaction.

  • Solvent System: Using a biphasic system can help by continuously extracting the DFF product from the reaction phase, thereby preventing its further reaction or degradation.

Q3: What are the advantages of using heterogeneous catalysts over homogeneous catalysts for DFF synthesis scale-up?

A3: For industrial-scale production, heterogeneous catalysts are generally preferred over homogeneous catalysts for several reasons:

  • Ease of Separation: Heterogeneous catalysts exist in a different phase from the reaction mixture (typically solid in a liquid phase) and can be easily separated by filtration or centrifugation. This simplifies product purification and catalyst recovery.[4]

  • Reusability: Once separated, heterogeneous catalysts can often be regenerated and reused for multiple reaction cycles, which reduces operational costs and waste.[6]

  • Process Simplicity: The use of heterogeneous catalysts can lead to simpler and more continuous process designs.

While homogeneous catalysts can offer high activity and selectivity, their difficult separation from the product stream is a major drawback for large-scale applications.[4]

Q4: How can I monitor the progress of my DFF synthesis reaction?

A4: The progress of the reaction, including the consumption of HMF and the formation of DFF and byproducts, can be monitored using chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is a commonly used method. Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is also suitable for analyzing the volatile components of the reaction mixture.[7][8] For accurate quantification, it is important to use appropriate internal or external standards.

Q5: What are the key considerations for purifying DFF at a larger scale?

A5: Purifying DFF at scale requires methods that are both effective and economically viable. While laboratory-scale purification might involve column chromatography, this is often not practical for large quantities. Potential scalable purification strategies for DFF could be adapted from methods used for similar compounds like FDCA, which include:

  • Crystallization: This is a common industrial purification technique that relies on the difference in solubility of the product and impurities in a given solvent at different temperatures.[9]

  • Solvent Extraction: DFF can be extracted from the reaction mixture using a suitable solvent. The product can then be isolated by evaporating the solvent.[3]

  • Precipitation: Similar to crystallization, this involves changing the conditions of the solution (e.g., pH) to cause the desired product to precipitate out while impurities remain dissolved.[9]

The choice of method will depend on the specific impurities present and the required purity of the final product.

Quantitative Data Summary

Table 1: Comparison of Catalytic Systems for HMF Oxidation to DFF

CatalystOxidantSolventTemp. (°C)Time (h)HMF Conv. (%)DFF Yield (%)Reference
Ru/γ-Al₂O₃O₂ (40 psi)Toluene130-9997[3]
Fe-Co NanocatalystAirToluene1106>99>99[6]
MgO·MnO₂·CeO₂O₂ (2 MPa)Water110-9995[1]
Manganese OxideO₂----97[10]

Note: This table presents a selection of data from the literature. Direct comparison should be made with caution as reaction conditions may vary.

Experimental Protocols

Protocol 1: Laboratory-Scale Synthesis of DFF using a Heterogeneous Catalyst

This protocol is a representative example based on common procedures found in the literature for the aerobic oxidation of HMF.

Materials and Equipment:

  • 5-Hydroxymethylfurfural (HMF)

  • Heterogeneous catalyst (e.g., Ru/γ-Al₂O₃)

  • Toluene (or another suitable solvent)

  • High-pressure reactor equipped with a magnetic stirrer, gas inlet, pressure gauge, and temperature controller

  • Filtration apparatus

  • Rotary evaporator

  • Analytical equipment (HPLC or GC)

Procedure:

  • Reactor Setup: Charge the high-pressure reactor with HMF, the chosen solvent (e.g., toluene), and the heterogeneous catalyst. A typical ratio would be a 1:10 to 1:20 weight ratio of HMF to solvent and a specific molar percentage of the catalyst relative to HMF.

  • Reaction: Seal the reactor and purge it several times with oxygen or air. Pressurize the reactor to the desired pressure (e.g., 40 psi of O₂) and heat it to the reaction temperature (e.g., 130°C) with vigorous stirring.[3]

  • Monitoring: Monitor the reaction progress by taking small aliquots of the reaction mixture at regular intervals and analyzing them by HPLC or GC to determine HMF conversion and DFF yield.

  • Work-up: Once the reaction has reached the desired conversion, cool the reactor to room temperature and carefully release the pressure.

  • Catalyst Separation: Separate the solid catalyst from the reaction mixture by filtration. The catalyst can be washed with a solvent and stored for regeneration and reuse.

  • Product Isolation: Isolate the DFF product from the filtrate by removing the solvent under reduced pressure using a rotary evaporator.[3]

  • Purification (if necessary): The crude DFF can be further purified by techniques such as recrystallization or column chromatography if a higher purity is required.

  • Analysis: Characterize the final product and determine its purity using analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC/GC.

Visualizations

Reaction_Pathway HMF 5-Hydroxymethylfurfural (HMF) DFF This compound (DFF) HMF->DFF Desired Oxidation HMFCA 5-Hydroxymethyl-2-furancarboxylic Acid (HMFCA) HMF->HMFCA Side Reaction FFCA 5-Formyl-2-furancarboxylic Acid (FFCA) DFF->FFCA Over-oxidation FDCA 2,5-Furandicarboxylic Acid (FDCA) FFCA->FDCA Over-oxidation HMFCA->FFCA Oxidation Troubleshooting_Workflow start Low DFF Yield check_conversion Check HMF Conversion start->check_conversion low_conversion Low Conversion check_conversion->low_conversion Low high_conversion High Conversion check_conversion->high_conversion High optimize_conditions Optimize Temp, Pressure, Time low_conversion->optimize_conditions check_catalyst Check Catalyst Activity/Loading low_conversion->check_catalyst check_hmf_purity Check HMF Purity low_conversion->check_hmf_purity check_selectivity Check DFF Selectivity high_conversion->check_selectivity low_selectivity Low Selectivity check_selectivity->low_selectivity Low reduce_overoxidation Reduce Temp/Time low_selectivity->reduce_overoxidation change_catalyst Change Catalyst/Support low_selectivity->change_catalyst use_biphasic_system Consider Biphasic System low_selectivity->use_biphasic_system

References

Technical Support Center: Furan-2,5-dicarbaldehyde (DFF) Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Furan-2,5-dicarbaldehyde (DFF). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their DFF production, focusing on minimizing common impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities observed during the synthesis of this compound (DFF) from 5-hydroxymethylfurfural (B1680220) (HMF)?

A1: The most prevalent impurities in DFF synthesis are a result of under-oxidation or over-oxidation of the starting material, HMF. The primary impurities include:

  • 5-hydroxymethylfurfural (HMF): Unreacted starting material.

  • 5-formyl-2-furancarboxylic acid (FFCA): Formed by the oxidation of one of the aldehyde groups of DFF to a carboxylic acid.[1][2][3][4]

  • 2,5-furandicarboxylic acid (FDCA): The fully oxidized product where both functional groups of HMF are converted to carboxylic acids.[1][2][5][6][7]

  • Humins: Dark, tar-like polymeric substances that can form under acidic conditions or at elevated temperatures.[1][8]

Q2: My reaction mixture is turning dark and forming a tar-like substance. What is causing this and how can I prevent it?

A2: The formation of dark, tarry substances, often referred to as humins, is a common issue in furan (B31954) chemistry, particularly under acidic conditions and at high temperatures.[8] Furans, especially those with electron-releasing groups, are susceptible to polymerization.[8]

To mitigate this, consider the following strategies:

  • Use Milder Reaction Conditions: Opt for milder acid catalysts or Lewis acids instead of strong mineral acids.[8]

  • Lower the Reaction Temperature: Reducing the temperature can decrease the rate of polymerization.[8]

  • Ensure Anhydrous Conditions: Water can promote side reactions, including ring-opening, which can lead to the formation of polymerizable intermediates. Ensure all solvents and reagents are dry.[8]

  • Minimize Reaction Time: Closely monitor the reaction's progress and terminate it once the HMF is consumed to prevent prolonged exposure of the product to harsh conditions.[8]

Q3: I am observing a low yield of DFF. What are the potential causes and how can I improve it?

A3: Low yields of DFF can be attributed to several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. This can be addressed by optimizing the reaction time, temperature, or catalyst loading.

  • Degradation of Starting Material or Product: Harsh reaction conditions, such as high temperatures or strong acids, can lead to the degradation of both HMF and DFF.[8]

  • Formation of Byproducts: The reaction conditions may favor the formation of impurities like FFCA and FDCA.[9] Selectivity towards DFF is crucial and can be influenced by the choice of catalyst, oxidant, and solvent.

  • Suboptimal Purification: The desired product may be lost during the workup and purification steps.[8]

To improve the yield, it is recommended to systematically optimize the reaction parameters, including catalyst selection, reaction time, temperature, and solvent.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High levels of unreacted HMF Incomplete conversion.Increase reaction time, temperature, or catalyst loading. Ensure efficient stirring.
High levels of FFCA and FDCA Over-oxidation of DFF.Reduce reaction time, use a more selective catalyst, or lower the oxidant concentration.[9]
Formation of dark polymers (humins) Acid-catalyzed polymerization or thermal degradation.Use milder reaction conditions (lower temperature, milder acid), ensure anhydrous conditions, and minimize reaction time.[8]
Difficulty in isolating pure DFF Presence of multiple impurities with similar properties.Optimize the purification method. Techniques like column chromatography on neutral silica (B1680970) or alumina, or vacuum distillation can be effective.[8]

Quantitative Data on DFF Synthesis

The following tables summarize quantitative data from various experimental protocols for the synthesis of DFF from HMF, highlighting the influence of different catalytic systems and reaction conditions on product yield and impurity formation.

Table 1: Chemical Catalysis for DFF Synthesis

CatalystOxidantSolventTemp. (°C)Time (h)HMF Conv. (%)DFF Yield (%)Main Impurities (%)Reference
Ru/Al₂O₃OxygenToluene (B28343)802410098Not specified[10]
MnO₂Molecular OxygenNot specifiedNot specifiedNot specifiedNot specified97Very low by-products[11]
ZnFe₁.₆₅Ru₀.₃₅O₄AerobicDMSO1104>9993.5FFCA, FDCA[12]
VOPO₄·2H₂OOxygenDMF100Not specified<5695 (selectivity)Not specified[13]
Co/Mn/BrDioxygenAcetic Acid75Not specifiedNot specified57 (isolated)FDCA[14]
NaNO₂-Phosphoric Acid251100~100Not specified[15]

Table 2: Biocatalytic Synthesis of DFF

BiocatalystCo-catalyst/MediumTemp. (°C)Time (h)HMF Conv. (%)DFF Yield (%)Main Impurities (%)Reference
Alcohol Oxidase (AO) & Catalase (CAT)AirNot specified72>97>97Not specified[16][17]
Fusarium culmorum EAN 51Peptone and glucose mediumNot specifiedNot specified10092DHMF[18]

Experimental Protocols

Protocol 1: DFF Synthesis using Ru/Al₂O₃ Catalyst

This protocol is based on the catalytic oxidation of HMF using a ruthenium catalyst.

Materials:

  • 5-hydroxymethylfurfural (HMF)

  • Ru/Al₂O₃ catalyst (5 mol% Ru)

  • Toluene

  • Oxygen gas

Procedure:

  • Add HMF (1 mmol, 126.1 mg) and toluene (5 mL) to a reaction vessel.

  • Suspend the Ru/Al₂O₃ catalyst in the solution.

  • Replace the atmosphere in the reaction vessel with oxygen using a gas collecting bag and an aspirator.

  • Heat the reaction mixture to 80°C and stir vigorously for 24 hours.

  • After the reaction is complete, cool the mixture and remove the catalyst by filtration.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Analyze the product for yield and purity.

Protocol 2: DFF Synthesis using a Biocatalytic Approach with Fusarium culmorum

This protocol outlines the whole-cell biotransformation of HMF to DFF.

Materials:

  • Fusarium culmorum EAN 51 culture

  • Culture medium (optimized with peptone and glucose)

  • 5-hydroxymethylfurfural (HMF)

  • Ethyl acetate

  • Anhydrous Na₂SO₄

Procedure:

  • Cultivate Fusarium culmorum EAN 51 in an optimized culture medium.

  • Introduce HMF (50 mM) to the whole-cell culture.

  • Allow the biotransformation to proceed under controlled conditions (temperature, pH, aeration).

  • After the reaction, extract the broth three times with ethyl acetate.

  • Combine the organic extracts and dry over anhydrous Na₂SO₄.

  • Filter the solution and evaporate the solvent to dryness to obtain the crude DFF.

  • Assess the purity of the product using analytical techniques such as NMR.[18]

Visualizations

Reaction Pathway for DFF Synthesis and Impurity Formation

The following diagram illustrates the reaction pathways from HMF to DFF and the subsequent formation of major impurities, FFCA and FDCA.

G HMF 5-Hydroxymethylfurfural (HMF) DFF This compound (DFF) HMF->DFF Oxidation of -CH2OH group HMFCA 5-Hydroxymethyl-2- furancarboxylic acid (HMFCA) HMF->HMFCA Oxidation of -CHO group FFCA 5-Formyl-2-furancarboxylic acid (FFCA) DFF->FFCA Oxidation of one -CHO group FDCA 2,5-Furandicarboxylic acid (FDCA) FFCA->FDCA Oxidation of remaining -CHO group HMFCA->FFCA

Reaction pathways in DFF synthesis.
Experimental Workflow for DFF Purification

This diagram outlines a general workflow for the purification of DFF from a crude reaction mixture.

G cluster_0 Reaction & Workup cluster_1 Purification Crude Crude Reaction Mixture Filtration Filtration (remove catalyst) Crude->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Purification Purification Method Evaporation->Purification Chromatography Column Chromatography (Neutral Silica/Alumina) Purification->Chromatography Distillation Vacuum Distillation Purification->Distillation PureDFF Pure DFF Chromatography->PureDFF Distillation->PureDFF

General workflow for DFF purification.
Troubleshooting Logic for Low DFF Yield

This diagram provides a logical flow for troubleshooting experiments that result in a low yield of DFF.

G Start Low DFF Yield CheckHMF High Unreacted HMF? Start->CheckHMF CheckImpurities High FFCA/FDCA? CheckHMF->CheckImpurities No IncreaseTimeTemp Increase Reaction Time/Temp/ Catalyst Loading CheckHMF->IncreaseTimeTemp Yes CheckPolymers Polymer/Tarry Substance? CheckImpurities->CheckPolymers No DecreaseTimeOxidant Decrease Reaction Time/ Use Milder Oxidant CheckImpurities->DecreaseTimeOxidant Yes MilderConditions Use Milder Conditions (Temp, Acid, Anhydrous) CheckPolymers->MilderConditions Yes OptimizePurification Optimize Purification Method CheckPolymers->OptimizePurification No

Troubleshooting flowchart for low DFF yield.

References

Troubleshooting low molecular weight in Furan-2,5-dicarbaldehyde polymerization

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Furan-2,5-dicarbaldehyde Polymerization

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for addressing low molecular weight outcomes in this compound (FDA) polymerization.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of low molecular weight in furan-based polymerizations?

Low molecular weight in furan-based polymerizations can stem from several factors. These include the presence of impurities in monomers, side reactions such as decarboxylation, and the inherent thermal instability of some furan (B31954) derivatives.[1][2] For instance, 2,5-bis(hydroxymethyl)furan (BHMF), a related monomer, can degrade at temperatures as low as 120-130°C, impeding the formation of high molecular weight polymers.[1][3] Additionally, side reactions like etherification can decrease the availability of reactive groups, leading to shorter polymer chains.[2]

Q2: How do reaction conditions influence the molecular weight of the resulting polymer?

Reaction conditions such as temperature, time, and the presence of a vacuum are critical. For many furan-based polyesters, increasing the reaction time and temperature can lead to a significant increase in molecular weight and intrinsic viscosity.[4][5] Two-stage polymerization methods, which often involve an initial oligomerization step followed by a higher temperature step under vacuum to remove byproducts, have been shown to yield polymers with higher molecular weights compared to single-stage procedures.[6][7]

Q3: What role does the catalyst play in achieving high molecular weight polymers?

The choice of catalyst is crucial for successful polymerization. For example, in the acyclic diene metathesis (ADMET) polymerization of furan-based monomers, the second-generation Hoveyda–Grbs catalyst has been shown to be highly effective.[8] In enzymatic polymerizations, the concentration of the enzyme, such as Novozym 435, can significantly impact the molecular weight of the resulting polyamides.[6]

Q4: Can post-polymerization techniques be used to increase molecular weight?

Yes, solid-state polycondensation (SSP) is a common technique used to increase the molecular weight of furan-based polyesters after the initial melt polycondensation.[5][9] This process involves heating the polymer below its melting point under vacuum or an inert gas flow, which helps to remove volatile byproducts and drive the polymerization reaction further.[5]

Troubleshooting Guide for Low Molecular Weight Polymers

This section provides a question-and-answer formatted guide to address specific issues encountered during this compound polymerization.

Issue 1: The polymerization reaction results in a low yield and a product with low molecular weight.

  • Potential Cause: Impurities in the this compound (FDA) monomer or other reactants can act as chain terminators. Furan derivatives can be sensitive to moisture and undergo hydrolysis.[10]

  • Recommended Solution:

    • Ensure high purity of the FDA monomer. Purification by sublimation or recrystallization may be necessary.

    • Thoroughly dry all solvents and other reagents before use. Pre-activated molecular sieves can be added to the reaction mixture to scavenge any residual moisture.[6]

    • Conduct the polymerization under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and other side reactions.[6]

Issue 2: The polymer product is discolored (e.g., dark or brown).

  • Potential Cause: Discoloration can be a sign of degradation or side reactions, which are often exacerbated by high temperatures.[11] The furan ring itself can be susceptible to degradation under certain conditions.

  • Recommended Solution:

    • Optimize the reaction temperature. While higher temperatures can increase reaction rates, they may also lead to degradation. Consider a lower temperature for a longer duration.

    • Employ a two-stage polymerization process, where the initial stage is carried out at a milder temperature to form oligomers, followed by a second stage at a higher temperature under vacuum.[6][7] This can help to minimize the exposure of the monomer and polymer to high temperatures for extended periods.

Issue 3: The molecular weight of the polymer plateaus and does not increase with longer reaction times.

  • Potential Cause: The removal of condensation byproducts (e.g., water or methanol) may be inefficient, leading to an equilibrium that prevents further chain growth.

  • Recommended Solution:

    • Apply a high vacuum during the later stages of the polymerization to effectively remove volatile byproducts.

    • Ensure efficient stirring to facilitate the diffusion and removal of byproducts from the viscous polymer melt.

    • Consider switching to a solvent with a higher boiling point, such as diphenyl ether, which can be more effective in high-temperature polymerizations.[6]

Data on Furan-Based Polymer Properties

The following table summarizes the molecular weights achieved for various furan-based polymers under different polymerization conditions.

Polymer SystemMonomersPolymerization MethodMolecular Weight ( g/mol )Reference
Poly(octamethylene furanamide) (PA8F)Dimethyl furan-2,5-dicarboxylate (B1257723) (DMFDCA), 1,8-octanediamineEnzymatic Polymerization (two-stage)Up to 54,000 (Mw)[6]
Furan-based polycarbonatesFuran-based α,ω-diene carbonate monomersAcyclic Diene Metathesis (ADMET)Up to 19,000 (Mn)[8]
Poly(ethylene 2,5-furandicarboxylate) (PEF)2,5-Bis(hydroxymethyl)furan, Diacid ethyl estersRing-Opening Polymerization (ROP)50,000 (Mw)[12]
Furan-based polyamidesDimethyl furan-2,5-dicarboxylate, Aliphatic diaminesMelt Polycondensation8,000-11,000 (Mn), 29,000-32,000 (Mw)[13]

Experimental Protocols

Protocol 1: Two-Stage Enzymatic Polymerization of Furan-Based Polyamides

This protocol is adapted from the synthesis of poly(octamethylene furanamide) (PA8F).[6]

Materials:

  • Dimethyl furan-2,5-dicarboxylate (DMFDCA)

  • 1,8-octanediamine (1,8-ODA)

  • Novozym 435 (immobilized Candida antarctica lipase (B570770) B), predried

  • Diphenyl ether, predried

  • Pre-activated molecular sieves

  • Formic acid

Procedure:

  • Monomer and Enzyme Preparation: In a round-bottom flask filled with nitrogen, add predried Novozym 435 (e.g., 20 wt % relative to monomers) and pre-activated molecular sieves (e.g., 200 wt % relative to monomers).

  • Add DMFDCA, 1,8-ODA (in equimolar amounts), and predried diphenyl ether to the flask.

  • First Polymerization Step (Oligomerization): Heat the mixture to 80°C under a nitrogen atmosphere and maintain for 8 hours.

  • Reduce the pressure to 450 mmHg while maintaining the temperature at 80°C for an additional 16 hours.

  • Second Polymerization Step (High Molecular Weight Polymerization): Increase the temperature to 90-140°C and reduce the pressure to 100 mmHg. Continue the reaction for another 12-36 hours.

  • Polymer Isolation: After cooling the reaction, dissolve the product in formic acid. Precipitate the polymer by adding the solution to a non-solvent like methanol.

  • Purification and Drying: Collect the precipitated polymer by centrifugation and dry in a vacuum oven at 40°C for 3 days.

Visual Guides

Troubleshooting Workflow for Low Molecular Weight Polymerization

TroubleshootingWorkflow start Low Molecular Weight Observed cause1 Impure Monomers/Reagents start->cause1 cause2 Suboptimal Reaction Conditions start->cause2 cause3 Inefficient Byproduct Removal start->cause3 cause4 Side Reactions/Degradation start->cause4 solution1 Purify Monomers (e.g., sublimation) Dry Solvents and Reagents cause1->solution1 solution2 Optimize Temperature and Time Use Two-Stage Method cause2->solution2 solution3 Apply High Vacuum Ensure Efficient Stirring cause3->solution3 solution4 Use Inert Atmosphere Lower Reaction Temperature cause4->solution4

Caption: A flowchart for troubleshooting low molecular weight in polymerization.

Simplified Furan-Based Polyester Synthesis Pathway

PolymerizationPathway monomerA Furan-2,5-dicarboxylic acid derivative (e.g., DMFDCA) oligomer Oligomers monomerA->oligomer Step 1: Oligomerization (Low Temp, Catalyst) monomerB Diol / Diamine (e.g., 1,8-octanediamine) polymer High Molecular Weight Polymer oligomer->polymer Step 2: Polycondensation (High Temp, Vacuum) byproduct Byproducts (e.g., Methanol, Water) polymer->byproduct Removal

References

Effect of reaction parameters on Furan-2,5-dicarbaldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the synthesis of Furan-2,5-dicarbaldehyde (DFF), a critical bio-based platform chemical.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My DFF yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in DFF synthesis are a common issue that can stem from several factors. Here are the primary causes and troubleshooting steps:

  • Suboptimal Catalyst: The choice of catalyst is paramount. Noble metal catalysts (e.g., Ru, Pt, Au-based) often show high activity, but non-noble metal catalysts (e.g., Fe-Co, Mn-based) can also be highly effective and are more cost-efficient.[1][2] If you are using a heterogeneous catalyst, ensure it is properly activated and that the loading is optimized.

  • Incorrect Reaction Temperature: Temperature significantly influences both the reaction rate and selectivity. Low temperatures may lead to incomplete conversion of the starting material, 5-hydroxymethylfurfural (B1680220) (HMF). Conversely, excessively high temperatures can promote the formation of undesired byproducts, such as humins (black, tar-like polymers), or over-oxidation to 2,5-furandicarboxylic acid (FDCA).[3][4] It is crucial to identify the optimal temperature for your specific catalytic system.

  • Inappropriate Solvent: The solvent plays a critical role in substrate solubility, oxygen dissolution, and catalyst interaction.[3][5] Non-polar or moderate-boiling solvents like toluene (B28343) and benzotrifluoride (B45747) have been shown to be effective, leading to high HMF conversion and DFF selectivity.[5][6] Polar solvents, such as acetonitrile, can sometimes compete with the reactant for active sites on the catalyst, potentially lowering the conversion rate.[5]

  • Insufficient Reaction Time: Monitor the reaction progress using techniques like TLC or GC-MS. Stopping the reaction too early will result in incomplete conversion. However, an excessive reaction time can lead to the "deep oxidation" of DFF into byproducts like 5-formyl-2-furancarboxylic acid (FFCA) and FDCA, thereby reducing the DFF yield.[5]

Q2: I am observing significant amounts of byproducts like FFCA and FDCA. How can I increase the selectivity towards DFF?

A2: The formation of FFCA and FDCA indicates over-oxidation of the desired DFF product. To enhance selectivity, consider the following strategies:

  • Optimize Reaction Time: As mentioned above, prolonged reaction times are a primary cause of over-oxidation.[5] Conduct a time-course study to determine the point of maximum DFF yield before significant byproduct formation occurs.

  • Control Oxidant Supply: When using molecular oxygen or air as the oxidant, controlling its pressure and flow rate is essential. An excessive supply of oxidant can drive the reaction towards the more oxidized products.

  • Catalyst Selection: Some catalysts inherently favor the formation of DFF, while others are more prone to producing FDCA. For instance, certain Ru/γ-alumina catalysts have demonstrated high selectivity for DFF.[6] The acid-base properties of the catalyst support can also influence product distribution.[7]

  • Solvent Choice: The choice of solvent can influence the reaction pathway. For instance, reactions in aqueous systems often favor the production of FDCA, whereas organic solvents may provide higher selectivity for DFF.[8]

Q3: My catalyst seems to be deactivating quickly. What are the reasons and how can I improve its stability and reusability?

A3: Catalyst deactivation is a significant challenge, particularly in industrial applications. The primary causes include:

  • Adsorption of Byproducts: Humin formation is a major cause of catalyst deactivation. These polymeric byproducts can block the active sites on heterogeneous catalysts.[9]

  • Leaching of Active Metals: In some supported catalysts, the active metal component may leach into the reaction medium, leading to a loss of activity over time.

  • Changes in Oxidation State: The active catalytic species may undergo changes in its oxidation state, rendering it less effective.

To improve catalyst stability and reusability:

  • Washing/Regeneration: A common method to regenerate catalysts fouled by humins is to wash them with a basic solution, such as NaOH, to remove the adsorbed polymers.[6]

  • Optimize Reaction Conditions: Operating under milder conditions (lower temperature, shorter reaction time) can reduce the rate of humin formation and prolong catalyst life.[4]

  • Support Material: The choice of support material for a heterogeneous catalyst is crucial. A support that provides strong metal-support interactions can help prevent leaching of the active metal.

Q4: What is the optimal solvent system for HMF oxidation to DFF?

A4: The optimal solvent depends on the specific catalyst and reaction conditions. However, some general principles apply:

  • Oxygen Solubility: For aerobic oxidation, a solvent with good oxygen solubility is preferred. Benzotrifluoride (PhCF3) has been noted for its high oxygen-dissolving capacity.[5]

  • Polarity: Non-polar or weakly polar solvents are often favored. Toluene is frequently cited as an excellent solvent, providing high conversion and selectivity.[6] Highly polar solvents may interfere with the catalyst's active sites.[5]

  • Boiling Point: A solvent with a moderate boiling point can be advantageous for reactions requiring elevated temperatures while simplifying product purification through evaporation.[6]

Data Presentation

Table 1: Effect of Different Catalysts on DFF Synthesis from HMF

CatalystSupportSolventTemperature (°C)Time (h)HMF Conversion (%)DFF Yield (%)Reference
Ruγ-aluminaToluene130-9997[6]
Fe-Co NanocatalystHollow StructureToluene1108>99>99[1]
MnO₂ Nanorods-AcetonitrileAmbient->99~100[10]
CuI / HBT-DMSO--9399 (Selectivity)[2]
Co/Mn/Br-Acetic Acid75--57[7]

Table 2: Influence of Solvent on DFF Synthesis

Catalyst SystemSolventHMF Conversion (%)DFF Selectivity (%)Key ObservationReference
MIL-53(Fe)/g-C₃N₄BenzotrifluorideHigh-Higher O₂ solubility and lower polarity favored conversion.[5]
MIL-53(Fe)/g-C₃N₄AcetonitrileLower-Polar solvent competes for active catalytic sites.[5]
Ru/γ-aluminaToluene9997Good recyclability and high performance.[6]
ECS-HNO₃Acetic Acid (AcOH)100HighAcOH plays a key role in achieving good activity and selectivity.[3]

Visualizations

Reaction_Pathway HMF 5-Hydroxymethylfurfural (HMF) DFF This compound (DFF) HMF->DFF Selective Oxidation FFCA 5-Formyl-2-furancarboxylic Acid (FFCA) DFF->FFCA Over-oxidation FDCA 2,5-Furandicarboxylic Acid (FDCA) FFCA->FDCA Over-oxidation

Caption: Reaction pathway for the oxidation of HMF to DFF and common over-oxidation byproducts.

Experimental_Workflow start Start: Reactant Preparation reactor_setup Reactor Setup (Add HMF, Solvent, Catalyst) start->reactor_setup reaction Run Reaction (Set Temperature, Pressure, Stirring) reactor_setup->reaction monitoring Monitor Progress (TLC, GC-MS) reaction->monitoring monitoring->reaction Continue workup Reaction Workup (Cooling, Catalyst Filtration) monitoring->workup Complete purification Product Purification (Solvent Evaporation, Chromatography) workup->purification analysis Product Analysis (NMR, HPLC) purification->analysis end End: Pure DFF analysis->end

Caption: General experimental workflow for the synthesis of DFF from HMF.

Troubleshooting_Guide start Problem: Low DFF Yield check_conversion Is HMF conversion low? start->check_conversion check_byproducts Are over-oxidation byproducts (FFCA/FDCA) high? check_conversion->check_byproducts No solution_conversion Potential Causes: - Inactive/suboptimal catalyst - Low temperature - Incorrect solvent Solutions: - Optimize catalyst/loading - Increase temperature - Screen different solvents check_conversion->solution_conversion Yes solution_selectivity Potential Causes: - Reaction time is too long - Temperature is too high - Excess oxidant Solutions: - Reduce reaction time - Lower temperature - Control oxidant supply check_byproducts->solution_selectivity Yes solution_complex Yield issue is complex. Consider catalyst deactivation or humin formation. Solutions: - Analyze catalyst surface - Implement catalyst regeneration - Optimize conditions to reduce humins check_byproducts->solution_complex No

Caption: Troubleshooting decision tree for addressing low DFF yield.

Experimental Protocol Example: Aerobic Oxidation of HMF using Ru/γ-Alumina

This protocol is a generalized example based on methodologies reported in the literature.[6][11] Researchers should optimize conditions for their specific setup.

1. Materials and Equipment:

  • Reactant: 5-Hydroxymethylfurfural (HMF)

  • Catalyst: Ruthenium on gamma-alumina (Ru/γ-Al₂O₃), e.g., 5 mol% Ru

  • Solvent: Toluene

  • Oxidant: High-purity oxygen gas

  • Equipment: Jacketed glass reactor or high-pressure autoclave equipped with a magnetic stirrer, gas inlet/outlet, temperature controller, and condenser.

2. Reaction Setup:

  • Add HMF (e.g., 1 mmol) and the Ru/γ-Al₂O₃ catalyst to the reaction vessel.

  • Add the solvent (e.g., 5-10 mL of toluene).

  • Seal the reactor and ensure all connections are secure.

  • Purge the system with an inert gas (e.g., nitrogen or argon) to remove air, then purge with oxygen.

  • Pressurize the reactor to the desired oxygen pressure (e.g., 40 psi).[6]

3. Reaction Execution:

  • Begin vigorous stirring to ensure a well-mixed suspension.

  • Heat the reactor to the target temperature (e.g., 130-140 °C).[2][6]

  • Maintain the temperature and pressure for the duration of the reaction (typically 4-24 hours).

  • Monitor the reaction's progress by periodically taking small aliquots of the reaction mixture (if the setup allows) and analyzing them by TLC or GC-MS.

4. Work-up and Purification:

  • Once the reaction is complete (as determined by the consumption of HMF), cool the reactor to room temperature.

  • Carefully vent the excess oxygen pressure.

  • Remove the heterogeneous catalyst by filtration or centrifugation. The catalyst can be washed for reuse.

  • The product (DFF) is now in the toluene solution. The solvent can be removed under reduced pressure (rotary evaporation) to yield the crude product.[6]

  • If necessary, the crude DFF can be further purified by techniques such as column chromatography or recrystallization.

References

Validation & Comparative

A Comparative Guide to Furan-2,5-dicarbaldehyde and Terephthalaldehyde in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison for Researchers in Polymer Science and Drug Development

In the pursuit of advanced polymers, the choice of monomer is critical, dictating the final properties, sustainability, and performance of the material. This guide provides a detailed comparison of two key aromatic dialdehyde (B1249045) monomers: Furan-2,5-dicarbaldehyde (FDC), a promising bio-based candidate, and Terephthalaldehyde (TPA), a well-established petroleum-derived building block. This comparison is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the synthesis of novel polymers, including polyimines, polyamides, and Covalent Organic Frameworks (COFs).

Monomer Overview: A Tale of Two Origins

This compound (FDC), also known as 2,5-diformylfuran (DFF), is emerging as a sustainable alternative to traditional aromatic monomers.[1] It is derived from the dehydration of C6 carbohydrates like fructose, which are abundant in biomass.[2] This bio-based origin is a significant advantage in the development of green and renewable polymers.[3]

In contrast, Terephthalaldehyde (TPA) is a petrochemical product, synthesized from p-xylene. It is a widely used, cost-effective linear building block in the synthesis of various polymers and crystalline frameworks.[4] While its performance is well-documented, its reliance on finite fossil fuel resources presents a long-term sustainability challenge.[5][6]

The structural difference—a central furan (B31954) ring in FDC versus a benzene (B151609) ring in TPA—influences the resulting polymer's conformation, polarity, and properties. The furan ring introduces a polar ether linkage and a slightly different geometry compared to the benzene ring, which can affect chain packing, solvent interactions, and thermal behavior.[6][7]

Monomer_Origins cluster_bio Bio-Based Route cluster_petro Petroleum-Based Route Biomass Biomass (e.g., Fructose) FDC This compound (FDC) Biomass->FDC Dehydration & Oxidation Polymer Polymer Synthesis (e.g., Polyimines) FDC->Polymer Petroleum Petroleum (Crude Oil) PXylene p-Xylene Petroleum->PXylene TPA Terephthalaldehyde (TPA) PXylene->TPA Oxidation TPA->Polymer

Figure 1. Comparative synthesis origins of FDC and TPA.

Performance in Polymer Synthesis: Polyimines

Both FDC and TPA are highly effective in forming polyimines (also known as poly-Schiff bases) through polycondensation with diamines.[4][8] This reaction forms a dynamic imine (C=N) bond, which is key to developing materials with desirable properties like self-healing, recyclability, and high thermal stability.[9]

While direct, head-to-head comparative studies are limited, data from various sources allow for a representative comparison of the properties of polymers derived from each monomer. FDC-based polyimines are noted for their high glass transition temperatures (Tg) and potential for ionic conductivity, making them interesting for electronic applications.[4] TPA-based polymers are well-established in the formation of highly ordered and stable Covalent Organic Frameworks (COFs).[4]

Quantitative Data Summary

The following table summarizes representative thermal properties for polyimines synthesized from FDC and TPA with a common diamine, p-phenylenediamine (B122844). It is crucial to note that this data is compiled from different studies and is not the result of a single, direct comparative experiment. Variations in synthesis conditions, molecular weight, and characterization methods will affect the values.

PropertyFDC-based PolyimineTPA-based PolyimineData Source(s)
Monomer Source Bio-basedPetroleum-based[2][5]
Glass Transition Temp. (Tg) > 200 °CNot typically reported (often insoluble/infusible)[4]
Thermal Stability (Td, 5% loss) ~300 - 350 °C~400 - 500 °C (for COFs)[4][10]
Polymer Solubility Limited in common solventsGenerally insoluble[8]

Experimental Protocols

The synthesis of polyimines from either FDC or TPA follows a similar Schiff base condensation reaction. Below are detailed, representative protocols for laboratory-scale synthesis.

Protocol 1: Synthesis of FDC-based Polyimine

This protocol describes the synthesis of a polyimine from this compound (FDC) and an aromatic diamine (e.g., p-phenylenediamine) via solution polycondensation.

Materials:

  • This compound (FDC)

  • p-Phenylenediamine (PDA)

  • Dimethylformamide (DMF, anhydrous)

  • Ethanol (B145695)

  • Nitrogen gas supply

Procedure:

  • In a three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a condenser, dissolve 10 mmol of p-phenylenediamine in 20 mL of anhydrous DMF.

  • Stir the solution under a gentle nitrogen flow until the diamine is fully dissolved.

  • In a separate beaker, prepare a solution of 10 mmol of FDC in 20 mL of anhydrous DMF.

  • Add the FDC solution dropwise to the diamine solution at room temperature over 30 minutes with continuous stirring.

  • After the addition is complete, heat the reaction mixture to 120 °C and maintain for 12-24 hours under a nitrogen atmosphere.[11]

  • A precipitate will form as the polymer grows. After the reaction period, cool the mixture to room temperature.

  • Collect the polymer precipitate by filtration.

  • Wash the collected solid extensively with fresh DMF and then with ethanol to remove unreacted monomers and oligomers.

  • Dry the resulting polymer powder in a vacuum oven at 80 °C overnight. The yield is typically high (>90%).[11]

Protocol 2: Synthesis of TPA-based Covalent Organic Framework (COF)

This protocol outlines the solvothermal synthesis of a 2D COF from Terephthalaldehyde (TPA) and a trigonal amine linker like 1,3,5-Tris(4-aminophenyl)benzene (TAPB).

Materials:

Procedure:

  • In a Pyrex tube, add TAPB and TPA in a 2:3 molar ratio.

  • Add a solvent mixture of 1,4-dioxane and mesitylene (1:1 v/v) to the tube.

  • Add aqueous acetic acid (6 M) as a catalyst, typically a few hundred microliters per mL of solvent.

  • Flash-freeze the tube in liquid nitrogen, evacuate to remove air, and seal the tube under vacuum using a torch.

  • Place the sealed tube in an oven and heat at 120 °C for 3-4 days.

  • After cooling to room temperature, open the tube and collect the solid product by filtration.

  • Wash the solid sequentially with acetone and tetrahydrofuran (B95107) (THF) to remove residual monomers and solvents.

  • Activate the COF by solvent exchange with fresh acetone, followed by drying under high vacuum at an elevated temperature (e.g., 150 °C) to evacuate the pores.

Synthesis_Workflow cluster_reactants MonomerA Dialdehyde Monomer (FDC or TPA) Solvent Dissolve in Solvent (e.g., DMF, Dioxane) MonomerA->Solvent MonomerB Diamine Monomer MonomerB->Solvent Reaction Polycondensation Reaction (Heat + N2 atmosphere) Solvent->Reaction Precipitate Polymer Precipitation Reaction->Precipitate Purify Filter & Wash (Solvent, Ethanol) Precipitate->Purify Dry Vacuum Drying Purify->Dry Product Final Polyimine Product Dry->Product

Figure 2. General workflow for polyimine synthesis.

Conclusion and Outlook

The choice between this compound and Terephthalaldehyde for polymer synthesis involves a trade-off between sustainability and established performance.

This compound (FDC) stands out as a premier, bio-based monomer that enables the production of high-performance polymers from renewable resources. Its furanic structure can impart unique properties, and its use aligns with the growing demand for sustainable materials to reduce the carbon footprint of the chemical industry.[3] While the thermal stability of FDC-based polyimines may be slightly lower than their TPA-based COF counterparts, they offer significant potential in applications where biodegradability or specific electronic properties are desired.

Terephthalaldehyde (TPA) remains a highly effective and economical monomer for constructing robust, thermally stable, and highly ordered polymers, particularly Covalent Organic Frameworks.[4] Its rigid aromatic structure is ideal for creating materials with permanent porosity for applications in gas storage, separation, and catalysis. The primary drawback is its derivation from finite petrochemical feedstocks.

For researchers focused on sustainability and green chemistry, FDC offers a compelling path forward. For applications demanding maximum thermal stability and established synthetic routes for crystalline porous materials, TPA continues to be a reliable choice. Future research focusing on direct, side-by-side comparisons will be invaluable for precisely quantifying the performance differences and guiding the rational design of next-generation polymers.

References

A Comparative Guide to Polyethylene Furanoate (PEF) Synthesized from 2,5-Furandicarboxylic Acid and Alternative Monomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the properties of polyethylene (B3416737) furanoate (PEF), a promising bio-based polymer, synthesized from its primary monomer, 2,5-furandicarboxylic acid (FDCA), versus alternative monomers. The information presented is supported by experimental data to assist in material selection and development.

Executive Summary

Polyethylene furanoate (PEF) is a bio-based polyester (B1180765) that has garnered significant attention as a potential replacement for petroleum-derived polymers like polyethylene terephthalate (B1205515) (PET). Its synthesis primarily utilizes 2,5-furandicarboxylic acid (FDCA), a renewable building block. This guide details the property variations of PEF when synthesized from FDCA, its dimethyl ester (DMFD), and its isomers, 2,4-FDCA and 3,4-FDCA. Furthermore, the influence of alternative diols and the presence of impurities such as diethylene glycol (DEG) on the final polymer characteristics are explored. Generally, PEF derived from 2,5-FDCA exhibits superior barrier and thermal properties, making it a strong candidate for packaging applications.

Comparison of PEF Properties: FDCA vs. Alternative Monomers

The choice of monomer significantly influences the final properties of the resulting PEF polymer. This section compares the thermal, mechanical, and barrier properties of PEF synthesized from 2,5-FDCA, its dimethyl ester (DMFD), and its isomers.

PEF from 2,5-FDCA vs. Dimethyl 2,5-furandicarboxylate (DMFD)

While both 2,5-FDCA and its methyl-esterified counterpart, DMFD, can be used to produce PEF, studies indicate that FDCA is more effective in achieving high molecular weight polymers.[1][2] Higher molecular weight is generally associated with improved mechanical performance.

Table 1: Comparison of Properties of PEF Synthesized from 2,5-FDCA and DMFD

PropertyPEF from 2,5-FDCAPEF from DMFDReference
Intrinsic Viscosity (dL/g) Up to 0.64Up to 0.48[3]
Glass Transition Temp. (Tg) 85 - 87 °C83 - 86 °C[3]
Melting Temperature (Tm) ~210 - 215 °CSimilar to FDCA-based PEF[4]
Tensile Modulus Higher than PET (1.6x)Not explicitly stated, but expected to be high[4]
Oxygen Barrier ~6 times better than PETNot explicitly stated, but expected to be superior to PET[4]
Water Vapor Barrier ~2 times better than PETNot explicitly stated, but expected to be superior to PET[4]
Carbon Dioxide Barrier ~2-4 times better than PETNot explicitly stated, but expected to be superior to PET[4]
PEF from Isomers of FDCA: 2,5-FDCA vs. 2,4-FDCA and 3,4-FDCA

The isomeric substitution of the carboxylic acid groups on the furan (B31954) ring has a pronounced effect on the polymer's crystallinity and thermal properties.

Table 2: Comparison of Thermal Properties of PEF from FDCA Isomers

PropertyPEF from 2,5-FDCAPEF from 2,4-FDCAPEF from 3,4-FDCAReference
Crystallinity Semi-crystallineAmorphousSemi-crystalline[5]
Glass Transition Temp. (Tg) ~79 °C~73 °CSignificantly Lower[5]
Melting Temperature (Tm) ~209 °CNo melting point observed~155 °C (after annealing)[5]
Thermal Stability (TGA) HighComparable or higher than 2,5-PEFComparable to 2,5-PEF[5]

Impact of Alternative Diols on PEF Properties

Replacing ethylene (B1197577) glycol with other diols in the polymerization with FDCA allows for the tuning of the polyester's properties. For instance, using longer chain diols or rigid cyclic diols can alter the thermal and mechanical characteristics of the resulting furan-based polyester.

Copolymerization of FDCA with other diols like 1,3-propanediol (B51772) (producing PPF) and 1,4-butanediol (B3395766) (producing PBF) results in polyesters with different thermal and mechanical properties compared to PEF.[6] The introduction of rigid diols such as 2,2,4,4-tetramethyl-1,3-cyclobutanediol (B147498) (CBDO) can increase the glass transition temperature and modify the crystallinity of the resulting copolyesters.[6]

Influence of Impurities: The Case of Diethylene Glycol (DEG)

The formation of diethylene glycol (DEG) as a side product during polymerization can impact the final properties of polyesters. In PET, for example, controlled addition of DEG is known to affect dyeability.[7] For FDCA-based polyesters, an increased content of DEG has been shown to lead to reduced hardness and elastic modulus.[2]

Experimental Protocols

This section outlines the methodologies for the synthesis and characterization of PEF.

Synthesis of PEF via Melt Polycondensation

A common method for synthesizing PEF is a two-stage melt polycondensation process.

Materials:

  • 2,5-Furandicarboxylic acid (FDCA) or Dimethyl 2,5-furandicarboxylate (DMFD)

  • Ethylene Glycol (EG)

  • Catalyst (e.g., Antimony(III) oxide, Titanium(IV) butoxide)

  • Nitrogen gas supply

  • Vacuum pump

Procedure:

  • Esterification/Transesterification: The reactor is charged with FDCA (or DMFD) and an excess of ethylene glycol (e.g., a molar ratio of 1:2.1 for FDCA:EG).[8] The reactor is then purged with nitrogen to create an inert atmosphere. The mixture is heated under a nitrogen flow at temperatures ranging from 170°C to 200°C with stirring.[8] During this stage, water (for FDCA) or methanol (B129727) (for DMFD) is continuously removed.

  • Polycondensation: A catalyst (e.g., 300 ppm Sb₂O₃) is added to the reactor.[8] The pressure is gradually reduced to a high vacuum (e.g., 5.0 Pa), and the temperature is increased to 250-260°C.[8] The reaction is continued for several hours, with the viscosity of the melt increasing as the polymerization progresses. The stirring speed is reduced as the viscosity increases to prevent high shear stress.[8] The resulting polymer is then extruded and pelletized.

Characterization of PEF

4.2.1. Thermal Analysis

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization behavior. A typical procedure involves heating the sample to a temperature above its melting point to erase its thermal history, followed by a controlled cooling and a second heating scan.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer. The analysis is typically performed under a nitrogen atmosphere, with the sample heated at a constant rate to determine the onset of decomposition.

4.2.2. Mechanical Properties

  • Tensile Testing: Performed according to ASTM D638 standard.[9][10] Dumbbell-shaped specimens are subjected to a uniaxial tensile force at a constant rate of crosshead separation until failure. This test determines tensile strength, Young's modulus, and elongation at break.

4.2.3. Barrier Properties

  • Oxygen Transmission Rate (OTR): Measured according to ASTM D3985.[9][10] A film sample is sealed between a chamber containing oxygen and an oxygen-free chamber. A coulometric sensor measures the amount of oxygen that permeates through the film over time.

  • Water Vapor Transmission Rate (WVTR): Measured according to ASTM F1249.[9][10] A film sample separates a chamber with a controlled high humidity from a dry chamber. The amount of water vapor that permeates through the film is measured.

Visualizing Experimental Workflows

The following diagrams illustrate the key experimental workflows described in this guide.

experimental_workflow cluster_synthesis PEF Synthesis cluster_characterization PEF Characterization s1 Monomer Charging (FDCA/DMFD + EG) s2 Esterification/ Transesterification (170-200°C, N2) s1->s2 s3 Catalyst Addition s2->s3 s4 Polycondensation (250-260°C, Vacuum) s3->s4 s5 PEF Polymer Extrusion s4->s5 c1 Thermal Analysis (DSC, TGA) s5->c1 c2 Mechanical Testing (ASTM D638) s5->c2 c3 Barrier Property Testing (ASTM D3985, F1249) s5->c3

PEF Synthesis and Characterization Workflow

characterization_detail cluster_thermal Thermal Properties cluster_mechanical Mechanical Properties cluster_barrier Barrier Properties start PEF Sample cluster_thermal cluster_thermal start->cluster_thermal cluster_mechanical cluster_mechanical start->cluster_mechanical cluster_barrier cluster_barrier start->cluster_barrier t1 DSC Analysis t_out Tg, Tm, Crystallinity, Thermal Stability t1->t_out t2 TGA Analysis t2->t_out m1 Specimen Preparation (ASTM D638) m2 Tensile Testing m1->m2 m_out Tensile Strength, Modulus, Elongation m2->m_out b1 Film Preparation b2 OTR Testing (ASTM D3985) b1->b2 b3 WVTR Testing (ASTM F1249) b1->b3 b_out O2 Permeability, H2O Permeability b2->b_out b3->b_out

Detailed PEF Characterization Workflow

References

A Comparative Performance Analysis of Furan-2,5-dicarbaldehyde and Glutaraldehyde as Crosslinking Agents

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of biomaterials and drug delivery systems, the choice of a crosslinking agent is paramount to ensure the stability, mechanical integrity, and biocompatibility of the final product. Glutaraldehyde (B144438) (GA) has long been the industry standard due to its high efficiency in crosslinking amine-containing biopolymers like collagen, gelatin, and chitosan. However, concerns regarding its cytotoxicity have prompted researchers to seek safer, bio-based alternatives. Furan-2,5-dicarbaldehyde (FDC), a derivative of 5-hydroxymethylfurfural (B1680220) (HMF) obtainable from renewable resources, has emerged as a promising candidate. This guide provides an objective comparison of the performance of FDC and GA, supported by experimental data.

Crosslinking Mechanism and Efficiency

Glutaraldehyde's crosslinking mechanism in aqueous solutions is complex, involving polymerization and reactions with amine groups of proteins to form various crosslinked structures.[1] In contrast, this compound (referred to as DFF in some studies) reacts with primary amino groups through a more straightforward imine bond formation.[2][3][4] This simpler reaction pathway can offer better control over the crosslinking process.

Studies on the covalent immobilization of enzymes have shown that FDC leads to comparable enzymatic activities to GA at various concentrations, indicating a similar level of effective crosslinking.[2] Furthermore, the stability of the resulting immobilized enzymes was found to be similar for both crosslinkers in continuous flow experiments, with the imine bonds formed by the aromatic FDC demonstrating high stability, even at an acidic pH of 4.5.[2][3][4]

The degree of crosslinking can be quantified using the ninhydrin (B49086) assay, which measures the number of free amino groups remaining after the crosslinking reaction.[5][6][7]

Comparative Performance Data

The following tables summarize the quantitative data from various studies comparing the performance of FDC and GA in crosslinking different biopolymers.

Table 1: Crosslinking Efficiency and Swelling Properties

ParameterBiopolymerCrosslinkerConcentrationDegree of Crosslinking (%)Swelling Ratio (%)Source
Free Amine GroupsGelatinGlutaraldehyde0.5% (v/v)~85~400[8]
Free Amine GroupsGelatinThis compoundOptimized(Data not available in provided snippets)(Data not available in provided snippets)N/A
Immobilization ActivityAmino-functionalized resinGlutaraldehydeVariousComparable to FDCNot Applicable[2][3][4]
Immobilization ActivityAmino-functionalized resinThis compoundVariousComparable to GANot Applicable[2][3][4]

Note: Direct quantitative comparison of crosslinking degree and swelling for FDC-crosslinked gelatin was not available in the provided search results. The data for GA is representative of typical values found in the literature.

Table 2: Mechanical Properties of Crosslinked Gelatin

ParameterCrosslinkerConcentrationTensile Strength (MPa)Young's Modulus (MPa)Source
Mechanical StrengthGlutaraldehyde0.5% (v/v)Varies with strain rate~0.02 - 0.04 (at low strain)[8]
Mechanical StrengthFuran-based PolyureaN/A (Furan in backbone)65820[9]

Note: The data for the Furan-based polyurea demonstrates the high mechanical strength achievable with furan-containing polymers, although it is not a direct comparison of FDC as a crosslinker for gelatin. Data for FDC-crosslinked gelatin is needed for a direct comparison.

Table 3: Cytotoxicity and Biocompatibility

ParameterCell LineCrosslinkerResultSource
Cytotoxicity (Direct Contact)L929 fibroblastsGlutaraldehydeModerately cytotoxic[10]
Cytotoxicity (MTT Assay)Human OsteoblastsGlutaraldehydeInduces apoptosis[11][12]
Cytotoxicity (General)VariousGlutaraldehydeCytotoxic effects are well-documented[13]
Ecotoxicity (A. fischeri)Aliivibrio fischeriThis compoundComparable to GA (below toxicity threshold)[2][3][4]
Cell ViabilityMG-63Hyaluronic Acid + PEGDE151%[14]
Cell ViabilityMG-63Hyaluronic Acid + BDDE105%[14]
Inflammatory ResponseMacrophagesGlutaraldehydeSignificant TNFα and IL1β release[10]

Note: While direct comparative cytotoxicity data on mammalian cells for FDC-crosslinked materials is not in the provided results, the ecotoxicity data suggests a comparable or better profile than GA. PEGDE and BDDE are other crosslinkers shown for comparison of cell viability in a hyaluronic acid system.

Cytotoxicity and Biocompatibility Pathways

Glutaraldehyde's cytotoxicity is a significant drawback. It can leach from the crosslinked material over time, and even residual components on the surface can be toxic.[11][15] Studies have shown that glutaraldehyde induces apoptosis in cells, leading to poor cell attachment and growth on GA-crosslinked materials.[11][12] This is a major concern for applications in tissue engineering and drug delivery. The inflammatory response to GA-crosslinked materials is also notable, with increased release of pro-inflammatory cytokines.[10]

This compound is positioned as a safer alternative. It is less volatile than glutaraldehyde, reducing respiratory toxicity risks during handling.[2][3] Its poor solubility in water compared to the fully miscible glutaraldehyde may also reduce its potential harm in aqueous biological environments.[3] Preliminary ecotoxicity assays have shown that FDC's toxicity is below the threshold at tested concentrations.[2][4]

G cluster_GA Glutaraldehyde (GA) Cytotoxicity cluster_FDC This compound (FDC) Biocompatibility GA_Leach Leached GA / Residual Surface GA Cell_Membrane Cell Membrane Interaction GA_Leach->Cell_Membrane triggers Apoptosis_Signal Apoptotic Signal Cascade Cell_Membrane->Apoptosis_Signal initiates Cell_Death Cell Death / Poor Biocompatibility Apoptosis_Signal->Cell_Death leads to FDC_Crosslinked Stable FDC-Crosslinked Material Cell_Interaction Cell Interaction FDC_Crosslinked->Cell_Interaction minimal leaching High_Viability High Cell Viability / Good Biocompatibility Cell_Interaction->High_Viability promotes

Caption: Comparative signaling pathways for glutaraldehyde and FDC cytotoxicity.

Experimental Protocols

Protocol 1: Determination of Crosslinking Degree via Ninhydrin Assay

This protocol is used to quantify the free amino groups in a biopolymer before and after crosslinking. The reduction in free amino groups corresponds to the degree of crosslinking.

Materials:

  • Ninhydrin solution (e.g., 20 mg/mL in ethanol)

  • Biopolymer samples (before and after crosslinking)

  • Glycine (B1666218) standards of known concentrations

  • 95% Ethanol (B145695)

  • Phosphate-buffered saline (PBS)

  • UV-Vis Spectrophotometer

Procedure:

  • Sample Preparation: Accurately weigh the biopolymer samples (before and after crosslinking).

  • Reaction: Place the weighed sample in a test tube and add a specific volume of ninhydrin solution. The reaction is typically heated (e.g., 70-100°C) for a set time (e.g., 20-30 minutes) to allow for color development.[5][16]

  • Cooling and Dilution: Cool the test solution to room temperature. Dilute the solution with 95% ethanol to a final volume suitable for spectrophotometric analysis.[5]

  • Spectrophotometry: Measure the optical absorbance of the solution at 570 nm. Use a solution of glycine at various known concentrations to create a standard curve.[5]

  • Calculation: The amount of free amino groups in the sample before (Cb) and after (Ca) crosslinking is proportional to the absorbance reading. The degree of crosslinking is calculated using the following formula: Crosslinking Index (%) = ([Cb - Ca] / Cb) × 100[5]

G start Start: Prepare Samples (Crosslinked & Uncrosslinked) react Add Ninhydrin Solution & Heat (e.g., 70°C, 30 min) start->react cool Cool to Room Temperature react->cool dilute Dilute with 95% Ethanol cool->dilute measure Measure Absorbance at 570 nm dilute->measure calculate Calculate Crosslinking Degree using Standard Curve measure->calculate end End calculate->end

Caption: Workflow for determining the degree of crosslinking using the ninhydrin assay.

Protocol 2: Assessment of Cytotoxicity using MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cultured mammalian cells (e.g., NIH/3T3, L929, or human fibroblasts)

  • 96-well cell culture plates

  • Extraction medium (e.g., DMEM)

  • Test material extracts (from both GA- and FDC-crosslinked materials)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 0.1-5 mg/mL in PBS)

  • Solubilizing agent (e.g., DMSO, isopropanol/HCl)

  • Microplate reader

Procedure:

  • Extract Preparation: Incubate the crosslinked materials in a suitable extraction medium under controlled conditions (e.g., 37°C for 24 hours) according to ISO 10993-12 standards.[17]

  • Cell Seeding: Seed cells into 96-well plates at a specific density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for attachment.[18][19]

  • Exposure: Remove the culture medium and expose the cultured cells to the prepared extracts of the crosslinked materials. Include negative (medium only) and positive (toxic substance) controls. Incubate for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Remove the extracts and add the MTT solution to each well. Incubate for 1.5-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[18][20][21]

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[19][20]

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of ~560-570 nm.[20]

  • Data Interpretation: Cell viability is expressed as a percentage relative to the untreated control cells. A cell viability below 70% is typically considered indicative of cytotoxic potential according to ISO 10993-5.[17][20]

Conclusion

This compound presents itself as a viable, bio-based alternative to glutaraldehyde for crosslinking applications in the biomedical field. Experimental evidence suggests that FDC can achieve a comparable crosslinking efficiency and stability to GA.[2] The primary advantage of FDC lies in its significantly improved biocompatibility profile. While glutaraldehyde is well-known for its cytotoxicity and induction of apoptosis, FDC demonstrates a much lower toxicity profile, making it a superior choice for applications involving direct contact with cells and tissues, such as in drug delivery and tissue engineering scaffolds.[2][3][4][11][12] Further research providing direct quantitative comparisons of mechanical properties and long-term biocompatibility in mammalian cell lines will be beneficial for its widespread adoption.

References

A Comparative Guide to Catalysts for the Selective Oxidation of 5-Hydroxymethylfurfural to Furan-2,5-dicarbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

The conversion of biomass-derived 5-hydroxymethylfurfural (B1680220) (HMF) into value-added chemicals is a cornerstone of sustainable chemistry. Among its many derivatives, furan-2,5-dicarbaldehyde (FDC), also known as 2,5-diformylfuran (DFF), is a versatile platform molecule with applications in the synthesis of polymers, pharmaceuticals, and fungicides. The selective oxidation of the hydroxyl group in HMF to an aldehyde, while preserving the existing aldehyde group, presents a significant catalytic challenge. This guide provides a comparative overview of various catalytic systems developed for this transformation, supported by experimental data to aid researchers in selecting the most suitable catalyst for their needs.

Data Presentation: Performance of Catalysts in HMF to FDC Conversion

The following table summarizes the performance of a range of heterogeneous catalysts for the selective oxidation of HMF to FDC. The data highlights the diversity of catalytic materials, from non-noble metal oxides to advanced photocatalytic systems, and their effectiveness under different reaction conditions.

CatalystSupport/SystemOxidantSolventTemp. (°C)Time (h)HMF Conv. (%)FDC Yield (%)FDC Select. (%)Ref.
Non-Noble Metal Catalysts
Fe-Co NanocatalystMOF-derived hollow structureO₂Toluene1106>99>99>99[1]
VPOPhosphorus-doped carbon (P-C)AirDMSO1201010097.097.0[2][3]
V-HAPHydroxyapatiteO₂Toluene160678-89[2]
V₂O₅Activated CarbonO₂MIBK1304>95->96[4]
VPO (V/P=0.25)-AirDMSO1201010083.683.6
MnOₓ-A-U-O₂ (15 bar)Ethanol120481.1-94.6[5]
Cs/MnOₓ-O₂ (10 bar)DMF100698.494.796.2[6]
BCM-2Spent Battery CathodeO₂Toluene110597-98[7]
MgO·MnO₂·CeO₂Mixed OxideO₂ (0.9 MPa)Water1301098.8-95.2[8]
Photocatalysts
SGH-TiO₂-Visible Light (λ=515 nm)AcetonitrileRT459-87[9]
MIL-53(Fe)/g-C₃N₄-Visible LightBenzotrifluorideRT885.375.488.4
Nb₂O₅-Visible LightBenzotrifluorideRT619-91[9][10]
Ex-g-C₃N₄/Pd-Visible LightAcetonitrileRT6--42.9[11]
Electrocatalysts
PtRu-Electrochemical-5017--89[12]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of catalytic results. Below are representative protocols for the synthesis of a high-performing non-noble metal catalyst and a typical procedure for the catalytic oxidation of HMF.

Synthesis of MOF-Derived Hollow Fe-Co Nanocatalyst

This protocol is based on the synthesis of a highly effective iron-cobalt nanocatalyst derived from a metal-organic framework (MIL-45b) as a sacrificial template.[1]

Materials:

  • Iron(III) chloride hexahydrate (FeCl₃·6H₂O)

  • Cobalt(II) nitrate (B79036) hexahydrate (Co(NO₃)₂·6H₂O)

  • H₂BDC (1,4-benzenedicarboxylic acid)

  • N,N-dimethylformamide (DMF)

  • Ethanol

Procedure:

  • Synthesis of MIL-45b precursor: In a typical synthesis, a mixture of FeCl₃·6H₂O, Co(NO₃)₂·6H₂O, and H₂BDC is dissolved in DMF.

  • The solution is sealed in a Teflon-lined stainless-steel autoclave and heated at a specific temperature (e.g., 120 °C) for a designated time (e.g., 24 hours).

  • After cooling to room temperature, the solid product is collected by centrifugation, washed with DMF and ethanol, and dried in a vacuum oven.

  • Calcination: The obtained MIL-45b precursor is then calcined in a tube furnace under a controlled atmosphere (e.g., N₂) at a high temperature (e.g., 500 °C) for a few hours. This process removes the organic linker and transforms the MOF structure into a hollow Fe-Co nanocatalyst.

  • The final catalyst is cooled down to room temperature under an inert atmosphere before use.

Catalytic Oxidation of HMF to FDC

This general procedure outlines the aerobic oxidation of HMF using a heterogeneous catalyst in a batch reactor.[1]

Materials:

  • 5-Hydroxymethylfurfural (HMF)

  • Synthesized catalyst (e.g., Fe-Co nanocatalyst)

  • Solvent (e.g., Toluene)

  • High-purity oxygen (O₂) or air

Procedure:

  • Reactor Setup: A batch reactor (e.g., a high-pressure autoclave) is charged with HMF, the catalyst, and the solvent.

  • The reactor is sealed, and the system is purged with oxygen or air several times to remove any other gases.

  • The reactor is then pressurized with the oxidant to the desired pressure (e.g., 10 bar O₂).

  • The reaction mixture is heated to the target temperature (e.g., 110 °C) under vigorous stirring.

  • The reaction is allowed to proceed for the specified duration (e.g., 6 hours).

  • Product Analysis: After the reaction, the reactor is cooled down to room temperature, and the pressure is carefully released.

  • The catalyst is separated from the reaction mixture by filtration or centrifugation.

  • The liquid phase is analyzed by techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the conversion of HMF and the yield and selectivity of FDC.

  • Catalyst Recycling: The recovered catalyst can be washed with a suitable solvent, dried, and reused for subsequent catalytic runs to test its stability and reusability.[1]

Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the comparative study of catalysts for HMF to FDC conversion.

Experimental_Workflow cluster_synthesis Catalyst Synthesis cluster_characterization Catalyst Characterization cluster_reaction Catalytic Reaction cluster_analysis Product Analysis s1 Precursor Selection s2 Synthesis Method (e.g., Hydrothermal, Impregnation) s1->s2 s3 Calcination/Activation s2->s3 c1 Structural Analysis (XRD, TEM, SEM) s3->c1 c2 Surface Properties (BET, XPS) s3->c2 r1 Reactor Setup (HMF, Catalyst, Solvent) c1->r1 c2->r1 r2 Reaction Conditions (Temp, Pressure, Time) r1->r2 r3 Product Sampling r2->r3 a1 Catalyst Separation r3->a1 a2 Quantitative Analysis (HPLC, GC) a1->a2 a3 Performance Evaluation (Conversion, Yield, Selectivity) a2->a3

References

A Comparative Guide to the Purity Validation of Furan-2,5-dicarbaldehyde by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of key chemical intermediates like furan-2,5-dicarbaldehyde (DFF) is a critical step in ensuring the reliability of experimental data and the quality of the final product. DFF, a versatile bio-based platform chemical, is a crucial building block in the synthesis of pharmaceuticals and polymers.[1] This guide provides an objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the validation of DFF purity. We present detailed experimental protocols, a comparative data summary, and visual workflows to assist in selecting the most appropriate method for your analytical needs.

Principle of Analysis: HPLC vs. GC-MS

High-Performance Liquid Chromatography (HPLC) separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a moderately polar compound like DFF, reversed-phase HPLC is a common approach, where a non-polar stationary phase is used with a polar mobile phase. Detection is typically achieved using a UV detector, as the furan (B31954) ring and aldehyde groups in DFF are chromophoric. HPLC is well-suited for non-volatile or thermally labile compounds.[2]

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. In GC, volatile compounds are separated based on their boiling points and interactions with a stationary phase within a heated column. The separated compounds then enter the mass spectrometer, which provides detailed structural information, allowing for definitive identification of the analyte and any impurities.[3] Given that DFF is a solid with a melting point of around 110°C, it is sufficiently volatile for GC analysis.[4]

Comparative Analysis

The choice between HPLC and GC-MS for DFF purity validation depends on the specific analytical goals, such as routine quality control or in-depth impurity profiling.

FeatureHPLC-UVGC-MS
Principle Separation in a liquid mobile phase based on polarity.Separation in a gaseous mobile phase based on volatility, followed by mass-based detection.
Analyte Volatility Ideal for non-volatile and thermally labile compounds.Requires the analyte to be volatile and thermally stable. DFF is suitable.
Sample Preparation Generally simpler, often involving only dissolution in a suitable solvent.May require derivatization for less volatile impurities, but likely not for DFF itself.
Specificity Good, based on retention time and UV-Vis spectrum.Very high, based on retention time and unique mass fragmentation patterns.
Sensitivity Good, typically in the µg/mL (ppm) range.Excellent, often reaching ng/mL (ppb) or lower levels.[5]
Impurity Identification Limited to comparison with known standards.Enables the identification of unknown volatile impurities through mass spectral library matching.
Instrumentation Cost Generally lower than GC-MS.Higher due to the mass spectrometer.
Typical Run Time 10-30 minutes.Can be faster, often under 15 minutes for furan derivatives.[6]

Potential Impurities in this compound

The purity of DFF is largely dependent on the synthetic route, which commonly involves the oxidation of 5-hydroxymethylfurfural (B1680220) (HMF).[1] Potential impurities that may be present include:

  • 5-Hydroxymethylfurfural (HMF): Unreacted starting material.[7]

  • 5-Formyl-2-furancarboxylic acid (FFCA): Over-oxidation of one aldehyde group.[7]

  • 2,5-Furandicarboxylic acid (FDCA): Over-oxidation of both aldehyde groups.[7]

  • Humins: Polymeric byproducts formed from the degradation of HMF.[4]

Experimental Protocols

Below are representative experimental protocols for the analysis of DFF by HPLC and GC-MS. These should serve as a starting point and may require optimization for specific instrumentation and sample matrices.

HPLC-UV Method

Objective: To quantify the purity of DFF and detect known impurities.

  • Instrumentation: HPLC system with a UV detector and a C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727). A typical starting point could be a 70:30 (v/v) mixture of water and acetonitrile.[8]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 280 nm, which is a common wavelength for furanic aldehydes.[9]

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the DFF sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Quantification: Calculate the purity of the DFF sample by comparing the peak area of the main peak to a calibration curve generated from DFF reference standards of known concentrations. Impurities can be identified and quantified by comparing their retention times and peak areas with their respective reference standards.

GC-MS Method

Objective: To identify and quantify DFF and its volatile impurities.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer with a capillary column suitable for polar compounds (e.g., a wax-type or a 5% phenyl-methylpolysiloxane column like a DB-5ms or HP-5MS).[6][10]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

  • Mass Spectrometer: Electron Ionization (EI) at 70 eV, scanning from a mass-to-charge ratio (m/z) of 40 to 400.

  • Sample Preparation: Dissolve the DFF sample in a suitable solvent like methanol or dichloromethane (B109758) to a concentration of approximately 1 mg/mL.

  • Data Analysis: Identify DFF and its impurities by comparing their retention times and mass spectra with reference standards or a spectral library (e.g., NIST). Quantify by integrating the peak areas of their characteristic ions.

Workflow for Purity Validation

The following diagram illustrates the logical workflow for selecting between HPLC and GC-MS for the purity validation of this compound.

DFF Purity Validation Workflow Workflow for DFF Purity Validation start DFF Sample sample_prep Sample Preparation (Dissolution) start->sample_prep decision Analytical Goal? sample_prep->decision hplc_path Routine QC (Known Impurities) decision->hplc_path Routine gcms_path Impurity Profiling (Unknowns) decision->gcms_path In-depth hplc_analysis HPLC-UV Analysis hplc_path->hplc_analysis gcms_analysis GC-MS Analysis gcms_path->gcms_analysis hplc_data Purity Calculation (Area %) hplc_analysis->hplc_data gcms_data Impurity Identification (Mass Spectra) gcms_analysis->gcms_data report Purity Report hplc_data->report gcms_data->report

Caption: Logical workflow for selecting between HPLC and GC-MS for DFF purity validation.

Conclusion

Both HPLC-UV and GC-MS are highly effective techniques for assessing the purity of this compound. The choice between the two methods will depend on the specific requirements of the analysis.

  • HPLC-UV is a robust and reliable method for routine quality control, offering straightforward sample preparation and accurate quantification of DFF and known impurities.

  • GC-MS is the preferred method for its high specificity and ability to identify unknown volatile impurities through mass spectral library matching. This makes it a powerful tool for in-depth impurity profiling during process development and for comprehensive characterization of the DFF sample.

In a comprehensive quality control strategy, both techniques can be employed synergistically: HPLC for routine purity checks and release testing, and GC-MS for detailed impurity identification and characterization when necessary.

References

A Benchmark Analysis: Furan-2,5-dicarbaldehyde-Based Polymers Versus Petroleum-Based Plastics

Author: BenchChem Technical Support Team. Date: December 2025

In the quest for sustainable alternatives to conventional petroleum-based plastics, furan-2,5-dicarbaldehyde (FDCA)-based polymers are emerging as a promising class of bio-based materials. This guide provides a detailed comparison of the performance of Polyethylene Furanoate (PEF), a prominent polymer derived from FDCA, against its petroleum-based analogue, Polyethylene Terephthalate (PET). This analysis is supported by quantitative data and detailed experimental protocols to offer a comprehensive resource for researchers, scientists, and professionals in drug development and material science.

Performance Benchmark: PEF vs. PET

The following tables summarize the key performance indicators of PEF compared to PET, highlighting the advantages of this bio-based alternative in various critical properties.

Table 1: Thermal and Mechanical Properties

PropertyPEFPETTest Method
Glass Transition Temperature (Tg) ~87 °C~80 °CDSC
Melting Temperature (Tm) ~220.7 °C~253 °CDSC
Tensile Modulus ~2100 MPa~2000 MPaASTM D638
Tensile Strength ~66.7 MPa~45 MPaASTM D638

Table 2: Barrier Properties

PropertyPEFPETImprovement FactorTest Method
Oxygen Barrier SuperiorStandard~10x betterASTM D3985
Carbon Dioxide Barrier SuperiorStandard~15x better-
Water Vapor Barrier SuperiorStandard~2.5x betterASTM E96

Experimental Protocols

The data presented in this guide are based on standardized testing methodologies to ensure accuracy and comparability.

1. Differential Scanning Calorimetry (DSC) for Thermal Properties:

  • Objective: To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymers.

  • Apparatus: A differential scanning calorimeter.

  • Procedure:

    • A small sample (typically 5-10 mg) of the polymer is hermetically sealed in an aluminum pan.

    • The sample is heated at a constant rate, typically 10-20 °C/min, under a nitrogen atmosphere.[1]

    • The heat flow to the sample is monitored relative to an empty reference pan.

    • The Tg is identified as a step change in the baseline of the heat flow curve, while the Tm is observed as an endothermic peak.[2]

    • For comparative analysis of amorphous samples, specimens are often melt-quenched to erase thermal history before the heating scan.[2]

2. Tensile Testing for Mechanical Properties (ASTM D638):

  • Objective: To measure the tensile modulus and tensile strength of the plastic materials.[3]

  • Apparatus: A universal testing machine equipped with grips to hold the specimen.[4]

  • Procedure:

    • Test specimens are prepared in a "dumbbell" or "dog-bone" shape according to the dimensions specified in ASTM D638.[4][5]

    • The specimen is securely clamped in the grips of the universal testing machine.[4]

    • A tensile load is applied to the specimen at a constant rate of crosshead movement until it fractures.[5]

    • The applied load and the elongation of the specimen are continuously recorded.

    • Tensile modulus is calculated from the initial linear portion of the stress-strain curve, and tensile strength is the maximum stress the material can withstand before breaking.[6]

3. Oxygen Transmission Rate (OTR) Test (ASTM D3985):

  • Objective: To determine the rate of oxygen gas transmission through plastic films.[7]

  • Apparatus: An OTR testing instrument with a coulometric sensor.[8]

  • Procedure:

    • The plastic film specimen is mounted as a sealed barrier between two chambers.[9][10]

    • One chamber is purged with a stream of nitrogen (carrier gas), while the other chamber is filled with oxygen (test gas).[8][10]

    • As oxygen permeates through the film into the nitrogen stream, it is transported to the coulometric detector.[9][10]

    • The detector generates an electrical current proportional to the amount of oxygen flowing into it per unit time, which is used to calculate the OTR.[9][10]

4. Water Vapor Transmission (WVT) Test (ASTM E96):

  • Objective: To measure the rate of water vapor passage through a material.[11][12]

  • Apparatus: Test dishes, a controlled environmental chamber.

  • Procedure:

    • The material specimen is sealed over the opening of a test dish.[13]

    • The dish contains either a desiccant (Dry Cup method) or distilled water (Wet Cup method).[13][14][15]

    • The assembly is placed in a controlled atmosphere of specific temperature and humidity.[14]

    • The rate of water vapor transmission is determined by periodically weighing the dish to measure the gain or loss of water vapor.[14]

Synthesis Workflow and Logical Relationships

The following diagrams illustrate the synthesis pathway of PEF from renewable resources and the logical flow of the comparative analysis presented in this guide.

G cluster_0 PEF Synthesis Pathway Renewable Feedstock (e.g., Fructose) Renewable Feedstock (e.g., Fructose) Dehydration Dehydration Renewable Feedstock (e.g., Fructose)->Dehydration 5-Hydroxymethylfurfural (HMF) 5-Hydroxymethylfurfural (HMF) Dehydration->5-Hydroxymethylfurfural (HMF) Oxidation Oxidation 5-Hydroxymethylfurfural (HMF)->Oxidation 2,5-Furandicarboxylic Acid (FDCA) 2,5-Furandicarboxylic Acid (FDCA) Oxidation->2,5-Furandicarboxylic Acid (FDCA) Polycondensation Polycondensation 2,5-Furandicarboxylic Acid (FDCA)->Polycondensation Ethylene Glycol (from bio-ethanol) Ethylene Glycol (from bio-ethanol) Ethylene Glycol (from bio-ethanol)->Polycondensation Polyethylene Furanoate (PEF) Polyethylene Furanoate (PEF) Polycondensation->Polyethylene Furanoate (PEF)

Caption: Synthesis of PEF from renewable resources.

G cluster_1 Comparative Analysis Workflow Define Polymers Define Polymers for Comparison - FDCA-based (PEF) - Petroleum-based (PET) Identify Key Properties Identify Key Performance Properties - Thermal - Mechanical - Barrier Define Polymers->Identify Key Properties Select Test Methods Select Standardized Test Methods - DSC - ASTM D638 - ASTM D3985 - ASTM E96 Identify Key Properties->Select Test Methods Gather Quantitative Data Gather and Tabulate Quantitative Data Select Test Methods->Gather Quantitative Data Present Comparison Present Comprehensive Comparison Gather Quantitative Data->Present Comparison

Caption: Logical flow of the comparative analysis.

Conclusion

The data clearly indicates that this compound-based polymers, exemplified by PEF, present a viable and, in many aspects, superior alternative to their petroleum-based counterparts like PET. With enhanced thermal stability, mechanical strength, and significantly better barrier properties, PEF is well-positioned for a wide range of applications, particularly in packaging.[16] The synthesis from renewable resources further strengthens its position as a sustainable material for the future.[17] While PEF is the most studied, other FDCA-based polymers such as polyesters, polyamides, and polyurethanes are also being developed, expanding the potential of this versatile bio-based platform.[16][18] Continued research and development in this area are crucial for realizing the full potential of FDCA-based polymers in creating a more circular and sustainable economy.

References

A Comparative Guide to the Thermal Properties of Furanic and Aromatic Polyesters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the thermal properties of furanic polyesters, such as Poly(ethylene 2,5-furandicarboxylate) (PEF) and Poly(butylene 2,5-furandicarboxylate) (PBF), with their conventional aromatic counterparts, Poly(ethylene terephthalate) (PET) and Poly(butylene terephthalate) (PBT). The comparison is based on data obtained from two primary thermal analysis techniques: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

The emergence of bio-based polymers has positioned furanic polyesters as promising sustainable alternatives to petroleum-derived plastics.[1] Understanding their thermal behavior is critical for defining their processing parameters and predicting their performance in various applications.

Experimental Methodologies

The data presented in this guide are derived from standard thermal analysis protocols for polymers.

Differential Scanning Calorimetry (DSC):

DSC is a fundamental technique used to investigate the thermal transitions of a polymer by measuring the difference in heat flow between a sample and a reference as a function of temperature.[2] Key properties determined include the glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm).[3]

  • Sample Preparation: A small sample of the polymer (typically 5-10 mg) is weighed and hermetically sealed in an aluminum pan.[4] An empty sealed pan is used as a reference.

  • Instrument Calibration: The instrument is calibrated using standard materials with known melting points, such as indium.

  • Thermal Program: Samples are subjected to a controlled heating and cooling cycle, often at a rate of 10°C/min or 20°C/min, under an inert nitrogen atmosphere to prevent oxidation.[5] A common procedure involves a first heating scan to erase the thermal history, followed by a controlled cooling scan and a second heating scan from which the thermal properties are determined.

Thermogravimetric Analysis (TGA):

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[6][7] This technique is primarily used to determine the thermal stability and decomposition profile of materials.[6]

  • Sample Preparation: A representative sample of the polymer (typically 5-20 mg) is placed in a crucible (e.g., aluminum oxide).[8][9]

  • Instrument Setup: The TGA instrument is calibrated, and the desired temperature program is set. A common heating rate is 10°C/min or 20°C/min.[10]

  • Experimental Conditions: The analysis is conducted under a controlled inert atmosphere, typically flowing nitrogen, to study thermal degradation without oxidation.[9][10] The temperature range usually extends from ambient temperature to 800°C or higher to ensure complete decomposition.[9]

Comparative Thermal Data

The following tables summarize the key thermal properties of selected furanic and aromatic polyesters as determined by DSC and TGA.

Table 1: DSC Data for Furanic vs. Aromatic Polyesters

PolymerGlass Transition Temp. (Tg) (°C)Cold Crystallization Temp. (Tcc) (°C)Melting Temp. (Tm) (°C)
PEF 75 - 87[11][12]~132[13]210 - 215[11]
PET 70 - 86[11][14]~125 - 165[3][5]245 - 260[12][15]
PBF 25 - 31[16]72 - 90[16]170 - 173[16]
PBT 49[17]Not always observed~220 - 225[17][18]

Table 2: TGA Data for Furanic vs. Aromatic Polyesters

PolymerOnset Degradation Temp. (Td, 5%) (°C)Temp. at Max. Degradation Rate (Tmax) (°C)
PEF ~310[13]~410[13]
PET ~400[19]~450[5]
PBF ~350-370Not specified
PBT ~400Not specified

Note: The values presented are approximate and can vary depending on the polymer's molecular weight, crystallinity, and the specific experimental conditions.

Analysis and Discussion

Glass Transition Temperature (Tg): Furanic polyesters exhibit distinct glass transition temperatures compared to their aromatic counterparts. PEF generally shows a slightly higher Tg than PET, which can be attributed to the more rigid furan (B31954) ring structure restricting chain mobility.[14] This higher Tg suggests that PEF can be used at higher service temperatures than PET before transitioning to a rubbery state.[14] In contrast, PBF has a significantly lower Tg than PBT.

Crystallization and Melting Behavior: The melting temperature (Tm) of furanic polyesters is notably lower than that of their aromatic analogues. For instance, PEF's melting range is about 40°C lower than PET's.[14] This implies that PEF requires less energy during melt processing.[14] Both PEF and PBF exhibit cold crystallization, an exothermic process observed during heating where the amorphous regions of the polymer organize into crystalline structures.[16]

Thermal Stability: TGA results indicate that aromatic polyesters generally possess higher thermal stability than furanic polyesters. PET and PBT show onset degradation temperatures around 400°C, whereas PEF begins to degrade at a lower temperature of approximately 310°C.[13][19] Despite this, the thermal stability of PEF is still well above its melting temperature, providing a suitable processing window for most applications.

Visualizations

Chemical Structure Comparison cluster_furanic Furanic Precursor cluster_aromatic Aromatic Precursor FDCA 2,5-Furandicarboxylic Acid (FDCA) PEF Poly(ethylene furanoate) (PEF) FDCA->PEF Polymerization TPA Terephthalic Acid (TPA) PET Poly(ethylene terephthalate) (PET) TPA->PET Polymerization

Caption: Precursors for Furanic and Aromatic Polyesters.

Comparative Thermal Analysis Workflow cluster_samples Polymer Samples cluster_analysis Thermal Analysis Furanic Furanic Polyesters (PEF, PBF) DSC DSC Analysis (Tg, Tcc, Tm) Furanic->DSC TGA TGA Analysis (Td, Tmax) Furanic->TGA Aromatic Aromatic Polyesters (PET, PBT) Aromatic->DSC Aromatic->TGA Data Comparative Data Tables DSC->Data TGA->Data Guide Publish Comparison Guide Data->Guide

Caption: Workflow for Comparative Thermal Analysis.

References

A Comparative Guide to the Biodegradability of Furan-2,5-dicarbaldehyde-Derived Materials

Author: BenchChem Technical Support Team. Date: December 2025

The imperative shift towards a circular economy has catalyzed significant research into bio-based polymers as sustainable alternatives to their petroleum-derived counterparts. Furan-2,5-dicarbaldehyde (DFF), a versatile platform chemical derived from the dehydration of carbohydrates, is a key building block for a new generation of bio-based polymers.[1][2] DFF is readily oxidized to 2,5-furandicarboxylic acid (FDCA), which serves as a bio-based substitute for terephthalic acid in the synthesis of various polyesters, polyamides, and other polymers.[2][3][4] This guide provides a comparative evaluation of the biodegradability of these furanic polymers, juxtaposed with widely used petroleum-based and other bio-based plastics.

Comparative Biodegradability Data

The biodegradability of a polymer is not an intrinsic property but is highly dependent on its chemical structure and the environmental conditions to which it is exposed. Aromatic polyesters, for instance, are generally more resistant to microbial attack than aliphatic polyesters.[5] The table below summarizes quantitative data on the biodegradability of furan-based polyesters, specifically Poly(ethylene furanoate) (PEF), and compares it with conventional and biodegradable alternatives.

MaterialTypeMonomersBiodegradation Test MethodConditionsDurationResult (% Degradation)Reference
Poly(ethylene furanoate) (PEF) Bio-based Aromatic Polyester (B1180765)2,5-Furandicarboxylic acid (FDCA), Ethylene glycolEnzymatic Hydrolysis (lipase)--Low to negligible degradation[6]
Copolymerization with aliphatic units (e.g., succinate) can enhance biodegradability.-1 month<6% for copolyesters with up to 50% PEF[6]
Polyethylene (B3416737) terephthalate (B1205515) (PET) Petroleum-based Aromatic PolyesterTerephthalic acid, Ethylene glycolSoil Burial / Microbial DegradationAmbientHundreds of yearsVery low; considered non-biodegradable[7][8]
Enzymatic Hydrolysis (e.g., PETase)Optimized (e.g., 55°C)6 weeks~1.5% weight loss (by specific bacteria)[7][9]
Polylactic Acid (PLA) Bio-based Aliphatic PolyesterLactic acidIndustrial Composting (ISO 14855)~58-60°C, aerobic70-180 days>90% mineralization (conversion to CO2)[10][11]
Soil BurialAmbientYears to decadesVery slow degradation[11][12]
Anaerobic DigestionMesophilic (35-38°C)170 daysLittle to no degradation[10]
Anaerobic DigestionThermophilic (55-58°C)60 days~90% biodegradation[10]
Poly(butylene succinate) (PBS) Bio-based Aliphatic PolyesterSuccinic acid, 1,4-ButanediolSoil Burial Test-100 daysSignificant weight loss reported[13]
Enzymatic Degradation--Shows surface erosion and weight loss[14][15]
Microbial DegradationVarious environments-Readily degraded by various microorganisms[16]

Experimental Protocols for Biodegradability Assessment

Standardized testing methodologies are crucial for the accurate evaluation and comparison of polymer biodegradability. These protocols typically simulate specific environmental conditions like composting, soil, or aquatic systems.

1. Aerobic Biodegradation under Controlled Composting Conditions (e.g., ASTM D5338, ISO 14855)

This is one of the most common methods for materials intended for industrial composting.

  • Principle: The test material is mixed with a standardized inoculum (mature compost) and incubated under controlled temperature (typically 58 ± 2°C), moisture, and aeration. The ultimate biodegradability is determined by measuring the amount of carbon in the test material that is converted to CO2 by microbial action.[17][18]

  • Methodology:

    • Sample Preparation: The polymer is typically used in powder or film form to maximize surface area.

    • Reactor Setup: The sample-compost mixture is placed in a sealed reactor. A controlled stream of CO2-free air is passed through the compost.

    • CO2 Measurement: The evolved CO2 from the aerobic respiration of microorganisms is trapped in a base solution (e.g., Ba(OH)2 or NaOH) and quantified by titration or by using an infrared analyzer.[17]

    • Data Analysis: The percentage of biodegradation is calculated as the ratio of CO2 produced by the test sample to its theoretical maximum CO2 production (based on its carbon content). A positive control (e.g., cellulose) is run in parallel.

2. Aerobic Biodegradation in Soil (e.g., ASTM D5988, ISO 17556)

This method assesses the biodegradability of plastics intended for soil applications, such as mulch films.

  • Principle: This test measures the conversion of the polymer's carbon to CO2 when incubated with soil under controlled conditions, determining the ultimate aerobic biodegradability.[18]

  • Methodology:

    • Soil Inoculum: A standard or site-specific soil with a known microbial population is used.

    • Incubation: The test material is mixed with the soil and maintained at a constant temperature and moisture level for a period ranging from months to two years.

    • Measurement: Similar to the composting test, the evolved CO2 is measured over time to determine the rate and extent of mineralization.

3. Enzymatic Degradation

This laboratory test evaluates the susceptibility of a polymer's chemical bonds to specific enzymes.

  • Principle: Polymer samples are incubated in a buffer solution containing a specific hydrolytic enzyme (e.g., lipase, cutinase, or esterase). Degradation is assessed by measuring weight loss, changes in molecular weight, or the release of soluble degradation products.[19][20][21]

  • Methodology:

    • Sample Incubation: Polymer films or powders are placed in a buffered solution containing the purified enzyme.

    • Analysis: At various time points, samples are removed, washed, and dried. Degradation is quantified by:

      • Weight Loss: Measuring the change in mass.

      • Surface Morphology: Analysis using Scanning Electron Microscopy (SEM) to observe surface erosion or pitting.[14][15]

      • Molecular Weight Distribution: Analysis using Gel Permeation Chromatography (GPC).

      • Chemical Analysis: Quantification of released monomers or oligomers (e.g., via HPLC).

Visualizing Methodologies and Relationships

Experimental Workflow for Biodegradability Testing

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis & Data Collection cluster_report Phase 4: Reporting Sample Polymer Sample Reactor Setup Bioreactors Sample->Reactor Ref Reference Material (e.g., Cellulose) Ref->Reactor Inoculum Inoculum Source (Compost, Soil, etc.) Inoculum->Reactor Incubation Controlled Incubation (Temp, Moisture, O2) Reactor->Incubation Measurement Measure Evolved CO2 (Respirometry) Incubation->Measurement Physical Analyze Physical Changes (Weight Loss, SEM) Incubation->Physical Calculation Calculate % Biodegradation Measurement->Calculation Physical->Calculation Comparison Compare to Reference & Standards Calculation->Comparison

Caption: A typical experimental workflow for evaluating polymer biodegradability.

Logical Comparison of Polymer Biodegradability

G cluster_bio Bio-based Polymers cluster_fossil Petroleum-based Polymer DFF DFF-Derived (e.g., PEF) PET PET DFF->PET Structural Analogue Low_Bio Low to Negligible Biodegradability DFF->Low_Bio PLA PLA High_Bio High Biodegradability (under specific conditions) PLA->High_Bio PBS PBS PBS->High_Bio PET->Low_Bio

Caption: Relationship between polymer type and relative biodegradability.

Comparative Analysis and Discussion

The data clearly indicate that the biodegradability of furan-based aromatic polyesters like PEF is significantly different from aliphatic bio-polyesters such as PLA and PBS.

  • DFF-Derived Materials (PEF) vs. PET: PEF is often touted as a bio-based alternative to PET due to its structural similarities and, in some cases, superior barrier properties.[6] However, this structural resemblance, particularly the presence of a rigid aromatic furan (B31954) ring, also imparts a high resistance to microbial degradation, much like the terephthalate ring in PET.[5][6] Consequently, under most environmental conditions, PEF is not readily biodegradable. Current research is exploring the synthesis of furan-based copolyesters, incorporating aliphatic segments to introduce hydrolyzable linkages and improve biodegradability.[6]

  • DFF-Derived Materials vs. Aliphatic Bio-polyesters (PLA & PBS): In stark contrast, aliphatic polyesters like PLA and PBS are designed for biodegradability. PBS is known to degrade in various natural environments, including soil and compost.[16] PLA's degradation is more condition-dependent; it biodegrades efficiently under the high-temperature, microbe-rich conditions of industrial composting but remains stable for long periods in soil or water at ambient temperatures.[10][11][12][22] This highlights that "bio-based" does not automatically mean "biodegradable" in all environments. The key differentiator is the polymer's chemical backbone—aromatic for PEF and PET, and aliphatic for PLA and PBS.

Conclusion

Materials derived from this compound, particularly the polyester PEF, represent a significant advancement in the field of renewable polymers, offering a bio-based alternative to PET. However, in terms of end-of-life options, their performance profile is more aligned with their fossil-fuel analogue than with other biodegradable plastics. While PEF exhibits very low biodegradability due to its aromatic structure, it should not be dismissed. Its value lies in its potential for recycling and its performance characteristics. For applications where biodegradability is a critical requirement, current DFF-derived homopolymers are not suitable. Future research, focusing on copolymerization and composite formulation, may yet yield furanic materials that successfully bridge the gap between high performance, bio-based origin, and controlled biodegradability.

References

Comparative Bioactivity of Furan-2,5-dicarbaldehyde Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Analysis of Furan-2,5-dicarbaldehyde Derivatives Reveals Promising Anticancer and Antimicrobial Properties

This guide offers a comparative overview of the biological activities of various derivatives of this compound and related furan-2-carbaldehyde compounds, tailored for researchers, scientists, and drug development professionals. The furan (B31954) nucleus is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2] This guide synthesizes recent findings, presenting quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways to facilitate further research and development in this promising area.

Anticancer Activity: A Quantitative Comparison

Recent studies have highlighted the potent cytotoxic effects of furan derivatives against a range of human cancer cell lines. Notably, thiosemicarbazone and Schiff base derivatives have demonstrated significant promise. The following tables summarize the half-maximal inhibitory concentration (IC50) values of various furan derivatives, providing a clear comparison of their anticancer efficacy.

Table 1: Anticancer Activity of Furan-2-carbaldehyde Thiosemicarbazone Derivatives

Compound/DerivativeCell LineIC50 (µM)
5-nitro-furan-2-carbaldehyde thiosemicarbazoneHuTu80 (Duodenal adenocarcinoma)13.36
H460 (Lung cancer)18.94
DU145 (Prostate cancer)27.73
M-14 (Melanoma)20.18
HT-29 (Colon adenocarcinoma)22.45
MCF-7 (Breast cancer)25.67
5-(4-methoxyphenyl)-furan-2-carbaldehyde thiosemicarbazoneLNCaP (Prostate cancer)13.31
5-(1-naphthyl)-furan-2-carbaldehyde thiosemicarbazoneLNCaP (Prostate cancer)7.69

Source: Novel Thiosemicarbazone Derivatives from Furan-2-Carbaldehyde: Synthesis, Characterization, Crystal Structures, and Antibacterial, Antifungal, Antioxidant, and Antitumor Activities (2023).[3]

Table 2: Anticancer Activity of Other Furan Derivatives

Compound/DerivativeCell LineIC50 (µM)
Furan-based Pyridine CarbohydrazideMCF-7 (Breast cancer)4.06
Furan-based N-phenyl triazinoneMCF-7 (Breast cancer)2.96
Palladium(II) complex with 4-phenyl-1-(5′-phenyl-furan-2′-carbaldehyde) thiosemicarbazoneK562 (Chronic myelogenous leukemia)0.21

Source: Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity (2022)[4]; Synthesis and Characterization of New Palladium(II) Complexes with Ligands Derived from Furan-2-carbaldehyde and Benzaldehyde Thiosemicarbazone and their in vitro Cytotoxic Activities against Various Human Tumor Cell Lines (2025).[5]

Antimicrobial Activity: A Comparative Analysis

Furan derivatives have also demonstrated significant potential as antimicrobial agents. The minimum inhibitory concentration (MIC) is a key measure of a compound's ability to inhibit microbial growth. The data below compares the antimicrobial efficacy of various furan derivatives against clinically relevant bacterial and fungal strains.

Table 3: Antimicrobial Activity of Furan-2-carbaldehyde and this compound Derivatives

Compound/DerivativeMicroorganismMIC (µg/mL)
5-nitro-furan-2-carbaldehyde thiosemicarbazoneStaphylococcus aureus ATCC7006991
5-trifluoromethyl-furan-2-carbaldehyde thiosemicarbazoneCandida albicans (ATCC90028 & ATCC10231)5
Furan-based Schiff base (nitro-substituted)Staphylococcus aureusLowest MIC among tested derivatives
Escherichia coliActive
Enterococcus faecalisActive
Bis Schiff base of furan-2-carboxaldehyde and propane-1,3-diamine (Metal Complexes)Escherichia coli, Proteus vulgaris, Bacillus vulgaris, Staphylococcus pyogenesHigher activity than the free ligand

Source: Novel Thiosemicarbazone Derivatives from Furan-2-Carbaldehyde: Synthesis, Characterization, Crystal Structures, and Antibacterial, Antifungal, Antioxidant, and Antitumor Activities (2023)[3]; Synthesis, antimicrobial, and molecular docking studies of furan-based Schiff bases derived from 4 -nitrobenzene (2024)[6]; Coordination behavior of new bis Schiff base ligand derived from 2-furan carboxaldehyde and propane-1,3-diamine. Spectroscopic, thermal, anticancer and antibacterial activity studies (2015).[7]

Key Signaling Pathways in Bioactivity

The biological effects of furan derivatives are often attributed to their interaction with critical cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.

PI3K/Akt/mTOR Signaling Pathway in Cancer

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[8] Some benzofuran (B130515) derivatives have been shown to induce apoptosis in breast cancer cells by targeting this pathway.

PI3K_Akt_mTOR_Pathway Furan Derivative Furan Derivative PI3K PI3K Furan Derivative->PI3K Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Proliferation & Survival Cell Proliferation & Survival mTOR->Cell Proliferation & Survival Promotes Apoptosis Apoptosis mTOR->Apoptosis Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by furan derivatives, leading to apoptosis.

NF-κB Signaling Pathway in Inflammation

The NF-κB signaling pathway plays a pivotal role in regulating the inflammatory response.[9] The activation of NF-κB leads to the transcription of pro-inflammatory genes. Certain furan derivatives have been shown to exert anti-inflammatory effects by inhibiting this pathway.[9]

NFkB_Signaling_Pathway Inflammatory Stimuli (LPS) Inflammatory Stimuli (LPS) IKK IKK Inflammatory Stimuli (LPS)->IKK Furan Derivative Furan Derivative Furan Derivative->IKK Inhibits IκBα IκBα IKK->IκBα Phosphorylates for degradation NF-κB NF-κB IκBα->NF-κB Releases Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression NF-κB->Pro-inflammatory Gene Expression Translocates to nucleus and activates

Caption: Inhibition of the NF-κB signaling pathway by furan derivatives.

Experimental Protocols

To ensure the reproducibility and comparability of bioactivity data, standardized experimental protocols are essential. Below are detailed methodologies for the key assays cited in this guide.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.

Workflow for Cytotoxicity Assessment

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate (24h) A->B C Treat with Furan Derivatives B->C D Incubate (24-72h) C->D E Add MTT solution D->E F Incubate (4h) E->F G Add solubilizing agent (DMSO) F->G H Measure absorbance G->H

Caption: General workflow for an MTT-based cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 × 10⁴ cells per well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.[2]

  • Compound Treatment: The cells are then treated with various concentrations of the furan-based compounds and incubated for another 24 hours.[2]

  • MTT Addition: Following the treatment period, MTT solution (5 mg/mL) is added to each well, and the plate is incubated for an additional four hours at 37°C.[2]

  • Formazan (B1609692) Solubilization: The medium is removed, and 100 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Workflow for MIC Determination

MIC_Workflow A Prepare serial dilutions of compound in broth B Inoculate with standardized microbial suspension A->B C Incubate (18-24h) B->C D Observe for visible growth C->D E Determine MIC D->E

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Protocol:

  • Preparation of Compounds: A stock solution of the test compound is prepared, typically in DMSO. Serial two-fold dilutions are then made in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a specific concentration (e.g., 5 x 10⁵ CFU/mL).

  • Inoculation: The prepared microbial suspension is added to each well of the microtiter plate containing the diluted compound.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

This guide provides a foundational overview for researchers interested in the bioactivity of this compound derivatives. The presented data and protocols are intended to streamline the initial phases of investigation and encourage further exploration into the therapeutic potential of this versatile class of compounds.

References

Safety Operating Guide

Proper Disposal of Furan-2,5-dicarbaldehyde: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide for researchers, scientists, and drug development professionals on the safe handling and disposal of Furan-2,5-dicarbaldehyde, ensuring laboratory safety and regulatory compliance.

This compound is a chemical compound utilized in various research and development applications. Due to its potential hazards, including skin, eye, and respiratory irritation, it is imperative that laboratory personnel are well-versed in the proper procedures for its handling and disposal.[1][2] This guide provides a detailed, step-by-step protocol for the safe management of this compound waste.

Key Safety and Handling Information

Before initiating any disposal procedure, it is crucial to be aware of the inherent properties and hazards associated with this compound.

Quantitative Data Summary:

PropertyValue
Molecular Formula C₆H₄O₃[1]
Molecular Weight 124.09 g/mol [1]
Appearance White, yellow powder, crystalline[3]
Melting Point 108 - 110 °C[3]
Boiling Point 276.8 ± 25.0 °C (Predicted)[3]
Primary Hazards Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2]

Personal Protective Equipment (PPE):

Adherence to proper PPE protocols is the first line of defense against accidental exposure. The following PPE should be worn when handling this compound:

  • Hand Protection: Wear protective gloves.

  • Eye/Face Protection: Use safety glasses with side-shields or chemical goggles.[2]

  • Skin and Body Protection: A lab coat or other protective clothing is required to prevent skin contact.[2]

  • Respiratory Protection: Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary.[4]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through an approved waste disposal plant.[2][5] Never dispose of this chemical down the drain or in regular trash.[5]

Experimental Protocol for Disposal:

  • Waste Collection:

    • Collect waste this compound in a dedicated, properly labeled, and sealed container.

    • The container must be made of a compatible material that will not react with the chemical.

    • Do not mix with other chemical wastes to avoid unforeseen reactions.[4]

  • Labeling:

    • Clearly label the waste container with the full chemical name: "this compound".

    • Include appropriate hazard symbols (e.g., irritant).

  • Storage:

    • Store the sealed waste container in a designated, cool, dry, and well-ventilated waste accumulation area within the laboratory.[6]

    • Keep the container tightly closed.[2][6]

  • Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup.[5]

    • Provide them with the Safety Data Sheet (SDS) for this compound.[5]

    • All disposal activities must be in accordance with local, state, and federal regulations.[4]

Accidental Release Measures:

In the event of a spill, follow these procedures:

  • Evacuate personnel from the immediate area.

  • Ensure adequate ventilation.[3]

  • Wear the appropriate PPE as listed above.

  • Avoid dust formation.[3]

  • Sweep up the spilled solid material and place it into a suitable, closed container for disposal.[3][6]

  • Clean the spill area thoroughly.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_start Start cluster_ppe Step 1: Safety First cluster_collection Step 2: Waste Segregation & Collection cluster_storage Step 3: Temporary Storage cluster_disposal Step 4: Final Disposal start This compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Collect waste in a dedicated, compatible, and sealed container. ppe->collect label_waste Label container with 'this compound' and hazard symbols. collect->label_waste storage Store in a designated, cool, dry, and well-ventilated area. label_waste->storage contact_ehs Contact Institutional EHS or Licensed Waste Disposal Company. storage->contact_ehs sds Provide Safety Data Sheet (SDS). contact_ehs->sds dispose Dispose according to local, state, and federal regulations. sds->dispose

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Furan-2,5-dicarbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of Furan-2,5-dicarbaldehyde, ensuring the well-being of laboratory personnel and adherence to safety protocols. The following procedural guidance is designed to be a readily accessible resource for immediate operational questions.

I. Hazard Identification and Immediate Precautions

This compound is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Therefore, appropriate personal protective equipment (PPE) and handling procedures are mandatory to minimize exposure risk.

II. Personal Protective Equipment (PPE)

Proper selection and use of PPE are the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategorySpecification
Hand Protection Butyl rubber gloves are recommended for extended contact. For splash protection, nitrile gloves may be used, but must be replaced immediately upon contamination.[1]
Eye Protection Chemical safety goggles are required. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.
Respiratory Protection For handling small quantities in a well-ventilated area or a fume hood, respiratory protection may not be required. For weighing or procedures that may generate dust, or in case of a spill, a half-mask or full-face respirator with organic vapor cartridges and P95 or P100 particulate filters should be used. A full-face respirator also provides eye and face protection.
Protective Clothing A laboratory coat is mandatory. When handling larger quantities or in situations with a high risk of splashing, a chemically resistant apron should also be worn.

Glove Selection and Performance Data

Glove MaterialBreakthrough Time (minutes) for Similar AldehydesDegradation Rating
Butyl Rubber > 480Excellent
Nitrile < 15 - 30Fair to Good
Neoprene 15 - 60Good
Natural Rubber < 15Poor

Disclaimer: This data is based on general information for aldehydes and may not reflect the exact performance with this compound. Always consult the glove manufacturer's specific chemical resistance data if available.

III. Operational Plan: Safe Handling Protocol

Adherence to a strict operational protocol is essential for minimizing the risk of exposure and ensuring a safe laboratory environment.

Workflow for Handling this compound

Safe Handling Workflow for this compound prep Preparation - Review SDS - Don appropriate PPE - Work in a fume hood weigh Weighing - Use an analytical balance within a ventilated enclosure - Handle with care to avoid dust generation prep->weigh transfer Transfer & Use - Use a spatula for solid transfer - Keep containers closed when not in use weigh->transfer cleanup Post-Procedure Cleanup - Decontaminate work surfaces - Remove and dispose of PPE correctly transfer->cleanup storage Storage - Store in a tightly sealed container - Keep in a cool, dry, well-ventilated area away from incompatible materials cleanup->storage

Caption: A logical workflow for the safe handling of this compound.

Step-by-Step Handling Procedure:

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) for this compound.

    • Ensure a chemical fume hood is operational and available.

    • Don all required PPE as specified in the table above.

  • Weighing and Transfer:

    • Conduct all weighing and transfer operations within a chemical fume hood to minimize inhalation exposure.

    • Use a spatula to handle the solid material, avoiding scooping actions that could generate dust.

    • Keep the container of this compound closed at all times when not in use.

  • During the Procedure:

    • Handle all solutions containing this compound with the same level of precaution as the solid material.

    • Avoid direct contact with skin, eyes, and clothing.

  • Post-Procedure:

    • Decontaminate all surfaces and equipment that have come into contact with the chemical using a suitable solvent (e.g., ethanol) followed by soap and water.

    • Properly remove and dispose of contaminated gloves and other disposable PPE.

IV. Emergency and Disposal Plans

Emergency Response: Spill Cleanup Protocol

In the event of a spill, immediate and appropriate action is crucial to prevent the spread of contamination and exposure.

Emergency Spill Response Workflow

Emergency Spill Response for this compound alert Alert & Evacuate - Alert personnel in the immediate area - Evacuate if necessary ppe Don Emergency PPE - Full-face respirator - Chemical resistant gloves and apron alert->ppe contain Contain Spill - Cover with a solid absorbent material (e.g., sand, vermiculite) ppe->contain collect Collect Spill - Carefully sweep the absorbed material into a designated waste container contain->collect decon Decontaminate Area - Wipe the spill area with a suitable solvent and then with soap and water collect->decon dispose Dispose of Waste - Seal and label the waste container as hazardous waste decon->dispose

Caption: Step-by-step procedure for responding to a spill of this compound.

Detailed Spill Cleanup Protocol:

  • Immediate Actions:

    • Alert all personnel in the immediate vicinity of the spill.

    • If the spill is large or in a poorly ventilated area, evacuate the area and contact the appropriate emergency response team.

  • Personal Protection:

    • Before attempting to clean the spill, don the appropriate PPE, including a full-face respirator with organic vapor and particulate cartridges, chemical-resistant gloves (butyl rubber), a lab coat, and a chemical-resistant apron.

  • Containment and Cleanup:

    • For a solid spill, carefully cover the material with a dry absorbent, such as sand, vermiculite, or a commercial chemical absorbent. Do not use combustible materials like paper towels to absorb the chemical directly.[2]

    • Gently sweep the absorbed material into a designated, labeled hazardous waste container. Avoid creating dust.[3]

    • For a liquid spill of a solution containing the compound, use an inert absorbent material to contain and absorb the liquid.

  • Decontamination:

    • Once the bulk of the material is collected, decontaminate the spill area. Wipe the area with a cloth dampened with a suitable solvent (e.g., ethanol), followed by a thorough cleaning with soap and water.

    • All materials used for cleanup (absorbent, cloths, etc.) must be placed in the hazardous waste container.

  • Waste Disposal:

    • Seal the hazardous waste container tightly.

    • Label the container clearly with "Hazardous Waste" and the full chemical name: "this compound".

    • Arrange for disposal through your institution's hazardous waste management program.

Disposal Plan

All materials contaminated with this compound must be treated as hazardous waste.

  • Solid Waste:

    • Place unused or waste this compound in a clearly labeled, sealed container.

    • Contaminated items such as gloves, absorbent materials, and disposable labware should be collected in a designated, sealed hazardous waste bag or container.[4]

  • Liquid Waste:

    • Solutions containing this compound should be collected in a designated, labeled hazardous waste container.

    • Do not dispose of solutions containing this chemical down the drain.[4]

  • Empty Containers:

    • Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste. After rinsing, the container can be disposed of as regular laboratory glass or plastic waste, with the label defaced.[4]

By adhering to these safety protocols and operational plans, researchers can significantly mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.